molecular formula C2H2Br2 B1218783 1,1-Dibromoethylene CAS No. 593-92-0

1,1-Dibromoethylene

カタログ番号: B1218783
CAS番号: 593-92-0
分子量: 185.85 g/mol
InChIキー: IWHJPYXAFGKABF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-Dibromoethylene (CAS 593-92-0), also known as Vinylidene Bromide, is a valuable halogenated building block in organic synthesis. Its structure, featuring two bromine atoms on a single vinyl carbon, makes it a versatile precursor for constructing complex molecular architectures. Recent research highlights its application in highly selective palladium-catalyzed cross-coupling reactions for synthesizing aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes, which are key motifs in natural products, pharmaceuticals, and advanced materials . The compound is characterized by its boiling point of approximately 92°C and a density of 2.244 g/cm³ . It exhibits low solubility in water but is highly soluble in non-polar organic solvents such as hexane, toluene, and diethyl ether, which is a critical consideration for its handling and use in chemical processes . This compound is for research and development use only. It is not intended for diagnostic, therapeutic, or human use. Please note that this product is classified as a dangerous good for transport and may be subject to additional shipping charges.

特性

IUPAC Name

1,1-dibromoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2/c1-2(3)4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHJPYXAFGKABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51736-72-2
Record name Poly(vinylidene bromide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51736-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4073126
Record name Vinylidene bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-92-0
Record name Ethene, 1,1-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dibromoethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylidene bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dibromoethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Dibromoethylenes from Aldehydes via the Corey-Fuchs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Corey-Fuchs reaction for the one-carbon homologation of aldehydes to 1,1-dibromoethylenes. This versatile reaction is a cornerstone in organic synthesis, offering a reliable pathway to gem-dibromoalkenes, which are valuable intermediates for the synthesis of terminal alkynes and other functionalized molecules crucial in pharmaceutical and materials science research.

Introduction

The Corey-Fuchs reaction, first reported by E.J. Corey and P.L. Fuchs, is a powerful transformation that converts aldehydes into 1,1-dibromo-1-alkenes.[1][2] This two-step process, which can be stopped at the dibromoalkene stage or carried further to a terminal alkyne, has become a standard method in organic synthesis due to its generally high yields and broad substrate scope.[1][3] The reaction involves the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with an aldehyde in a manner analogous to the Wittig reaction to yield the desired 1,1-dibromoethylene.[1] The resulting gem-dibromoalkene is a versatile synthetic intermediate, most notably for the preparation of terminal alkynes through treatment with a strong base.[4] This guide will focus on the synthesis of the this compound intermediate.

Reaction Mechanism

The Corey-Fuchs reaction proceeds through two main stages: the in situ generation of the dibromomethylenetriphenylphosphorane ylide and its subsequent reaction with an aldehyde.

Step 1: Formation of the Phosphorus Ylide

The reaction is initiated by the reaction of triphenylphosphine (PPh₃), a nucleophile, with carbon tetrabromide (CBr₄). Two equivalents of triphenylphosphine are required. One equivalent of PPh₃ attacks a bromine atom of CBr₄ to form a phosphonium salt and the tribromomethanide anion. A second equivalent of PPh₃ then reacts with the initially formed phosphonium salt to generate the key reactive intermediate, dibromomethylenetriphenylphosphorane, along with triphenylphosphine dibromide.[4]

Step 2: Wittig-type Reaction with the Aldehyde

The generated phosphorus ylide then reacts with the aldehyde in a Wittig-type olefination. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This betaine then collapses to form an oxaphosphetane ring, which subsequently fragments to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide as a byproduct.[4]

Below is a diagram illustrating the reaction mechanism:

Corey_Fuchs_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig-type Reaction 2 PPh3 2 PPh3 Ylide Ph3P=CBr2 2 PPh3->Ylide + CBr4 CBr4 CBr4 Ph3PBr2 Ph3PBr2 Betaine Betaine Intermediate Ylide->Betaine + R-CHO Aldehyde R-CHO Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Dibromoethylene R-CH=CBr2 Oxaphosphetane->Dibromoethylene Ph3PO Ph3P=O Oxaphosphetane->Ph3PO

Caption: Mechanism of the Corey-Fuchs Reaction.

Quantitative Data

The Corey-Fuchs reaction is known for its high efficiency with a wide range of aldehydes. Below is a table summarizing the yields of 1,1-dibromoethylenes obtained from various aldehyde substrates.

Aldehyde SubstrateProductYield (%)Reference
Benzaldehyde1,1-Dibromo-2-phenylethylene82[5]
4-Nitrobenzaldehyde1,1-Dibromo-2-(4-nitrophenyl)ethylene95[6]
4-Methoxybenzaldehyde1,1-Dibromo-2-(4-methoxyphenyl)ethylene91[6]
2-Naphthaldehyde1-(2,2-Dibromovinyl)naphthalene88[6]
Cinnamaldehyde1,1-Dibromo-4-phenyl-1,3-butadiene85[6]
Cyclohexanecarboxaldehyde(2,2-Dibromovinyl)cyclohexane89[6]
Heptanal1,1-Dibromo-1-octene84[6]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1,1-dibromo-2-phenylethylene from benzaldehyde as a representative example.

Materials:

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Benzaldehyde

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (3.0 eq) and anhydrous dichloromethane.

  • Ylide Formation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon tetrabromide (1.5 eq) portion-wise. The mixture will typically turn into a yellow or orange suspension. Stir the mixture at 0 °C for 15-30 minutes.

  • Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a plug of silica gel, washing with additional hexanes. Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-2-phenylethylene.

  • Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 1,1-dibromoethylenes via the Corey-Fuchs reaction.

Corey_Fuchs_Workflow A 1. Combine PPh3 and CBr4 in anhydrous DCM at 0 °C B 2. Stir for 15-30 min to form the ylide A->B C 3. Add aldehyde solution at 0 °C B->C D 4. Warm to RT and stir (monitor by TLC) C->D E 5. Concentrate in vacuo D->E F 6. Precipitate Ph3PO with hexanes E->F G 7. Filter through silica gel F->G H 8. Concentrate filtrate to obtain crude product G->H I 9. Purify by column chromatography (optional) H->I J Pure this compound I->J

Caption: Experimental workflow for Corey-Fuchs reaction.

Conclusion

The Corey-Fuchs reaction remains a highly relevant and valuable tool for the synthesis of 1,1-dibromoethylenes from a diverse range of aldehydes. Its operational simplicity, coupled with its generally high yields and tolerance of various functional groups, ensures its continued application in academic and industrial research, particularly in the fields of drug discovery and materials science where the construction of complex molecular architectures is paramount. This guide provides the essential technical details for the successful implementation of this important transformation.

References

An In-depth Technical Guide to the Corey-Fuchs Reaction for 1,1-Dibromoalkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey-Fuchs reaction is a powerful and widely utilized transformation in organic synthesis for the one-carbon homologation of aldehydes to terminal alkynes.[1][2] The first, crucial step in this two-part sequence is the synthesis of a 1,1-dibromoalkene intermediate from an aldehyde.[2][3] This stable intermediate can be isolated and used in the subsequent step to form the alkyne or for other synthetic transformations.[4] This guide provides a detailed technical overview of the conditions and protocols for the synthesis of 1,1-dibromoalkenes via the Corey-Fuchs reaction.

Reaction Principle and Mechanism

The conversion of an aldehyde to a 1,1-dibromoalkene is achieved through a Wittig-type reaction.[1][5] The key reagent is a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane, which is generated in situ from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1][6]

The generally accepted mechanism involves the following steps:

  • Ylide Formation: Two equivalents of triphenylphosphine react with one equivalent of carbon tetrabromide. One equivalent of PPh₃ acts as a nucleophile, displacing a bromide ion from CBr₄ to form a phosphonium salt. The second equivalent of PPh₃ then deprotonates the intermediate to generate the dibromomethylenephosphorane ylide.[5]

  • Wittig Reaction: The phosphorus ylide then reacts with the aldehyde in a manner analogous to the Wittig reaction. This proceeds through a betaine intermediate, which subsequently collapses to form an oxaphosphetane.[6]

  • Product Formation: The oxaphosphetane intermediate fragments to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide as a byproduct.[6]

Reaction Conditions and Data Presentation

The Corey-Fuchs reaction for the synthesis of 1,1-dibromoalkenes is known for its reliability and broad substrate scope. The reaction is typically carried out under mild conditions, often starting at 0 °C and gradually warming to room temperature.[1] Dichloromethane (CH₂Cl₂) is the most common solvent for this transformation. The key reagents are triphenylphosphine and carbon tetrabromide, which are used in excess relative to the aldehyde substrate.

Below is a summary of representative examples of Corey-Fuchs reactions for the synthesis of 1,1-dibromoalkenes from various aldehydes, with their corresponding reaction conditions and yields.

Aldehyde SubstratePPh₃ (eq.)CBr₄ (eq.)SolventTemperature (°C)Time (h)Yield (%)
Benzaldehyde3.01.5CH₂Cl₂0 to RT1282
p-Nitrobenzaldehyde2.01.0CH₂Cl₂0195
p-Chlorobenzaldehyde2.01.0CH₂Cl₂0192
Anisaldehyde2.01.0CH₂Cl₂0188
Cinnamaldehyde2.01.0CH₂Cl₂0185
Cyclohexanecarboxaldehyde2.01.0CH₂Cl₂0 to RT289

Experimental Protocols

Below are detailed methodologies for the synthesis of 1,1-dibromoalkenes using the Corey-Fuchs reaction.

General Experimental Protocol for 1,1-Dibromoalkene Synthesis

This protocol provides a general procedure that can be adapted for various aldehyde substrates.

Materials:

  • Aldehyde (1.0 eq.)

  • Triphenylphosphine (PPh₃) (2.0 - 4.0 eq.)

  • Carbon tetrabromide (CBr₄) (1.0 - 2.0 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Hexanes (or Pentane)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (2.0 - 4.0 eq.) and anhydrous dichloromethane.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add carbon tetrabromide (1.0 - 2.0 eq.) to the stirred solution. The mixture will typically turn from colorless to a yellow or orange suspension.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of the aldehyde (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes (or pentane) to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of silica gel or Celite, washing with hexanes.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromoalkene.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Detailed Protocol for the Synthesis of 1,1-Dibromo-2-phenylethene from Benzaldehyde[1]

This protocol details the synthesis of the 1,1-dibromoalkene derived from benzaldehyde.

Materials:

  • Benzaldehyde (15.29 mmol, 1.0 eq.)

  • Triphenylphosphine (45.87 mmol, 3.0 eq.)

  • Carbon tetrabromide (22.94 mmol, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) (161 mL total)

  • Anhydrous Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Argon balloon

Procedure:

  • To a solution of triphenylphosphine (3.0 eq.) in dry DCM (153 mL) cooled to 0 °C under argon was added carbon tetrabromide (1.5 eq.), and the resulting mixture was stirred at 0 °C for 15 minutes.[1]

  • To the solution was added the benzaldehyde (1.0 eq.) in dry DCM (8 mL).[1]

  • The resulting mixture was stirred at room temperature overnight.[1]

  • The mixture was triturated with cold hexanes and filtered to remove excess triphenylphosphine oxide.[1]

  • The filtrate was concentrated and subjected to silica gel chromatography to obtain the dibromoolefin product (82% yield).[1]

Visualizations

Corey-Fuchs Reaction: Aldehyde to 1,1-Dibromoalkene Mechanism

Corey_Fuchs_Mechanism cluster_reagents Reagent Preparation cluster_reaction Wittig-Type Reaction PPh3 2 PPh₃ Ylide [Ph₃P=CBr₂] Ylide PPh3->Ylide + CBr₄ CBr4 CBr₄ CBr4->Ylide Betaine Betaine Intermediate Ylide->Betaine + Aldehyde PPh3O Ph₃PO Aldehyde R-CHO Aldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Oxaphosphetane->PPh3O Dibromoalkene R-CH=CBr₂ 1,1-Dibromoalkene Oxaphosphetane->Dibromoalkene Fragmentation

Caption: Mechanism of 1,1-dibromoalkene synthesis.

Experimental Workflow for Corey-Fuchs 1,1-Dibromoalkene Synthesis

Experimental_Workflow start Start: Dry Glassware under Inert Atmosphere reagents 1. Add PPh₃ and CH₂Cl₂ 2. Cool to 0 °C start->reagents add_cbr4 3. Add CBr₄ (Formation of Ylide Precursor) reagents->add_cbr4 add_aldehyde 4. Add Aldehyde Solution add_cbr4->add_aldehyde reaction 5. Stir at Room Temperature (Monitor by TLC) add_aldehyde->reaction workup_start 6. Concentrate Reaction Mixture reaction->workup_start precipitation 7. Add Hexanes to Precipitate PPh₃O workup_start->precipitation filtration 8. Filter through Silica/Celite precipitation->filtration concentration 9. Concentrate Filtrate filtration->concentration purification 10. Column Chromatography (if needed) concentration->purification product Final Product: 1,1-Dibromoalkene concentration->product If pure enough purification->product

Caption: General experimental workflow.

Modifications and Considerations

Several modifications to the classical Corey-Fuchs conditions have been developed to improve yields and simplify the purification process. One common modification involves the use of zinc dust in conjunction with triphenylphosphine.[4] This allows for the use of a reduced amount of triphenylphosphine, which facilitates the removal of the triphenylphosphine oxide byproduct. For sensitive substrates, such as those containing epoxide functionalities, triethylamine (Et₃N) can be used as a milder base.[6]

It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent the quenching of the reactive ylide intermediate. The purity of the reagents, particularly the aldehyde, can also significantly impact the reaction outcome.

This technical guide provides a comprehensive overview of the Corey-Fuchs reaction for the synthesis of 1,1-dibromoalkenes. The provided data, protocols, and visualizations are intended to be a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1,1-Dibromoethylene, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and research applications.

Core Physical Properties

This compound, also known as vinylidene bromide, is a halogenated alkene with the chemical formula C₂H₂Br₂. Understanding its physical properties is crucial for its handling, application in synthesis, and purification processes.

Quantitative Data

The boiling point and density of this compound are summarized in the table below. These values are critical for experimental design, particularly in distillation and reaction setups.

Physical PropertyValueUnits
Boiling Point92 °C[1]Degrees Celsius (°C)
Boiling Point92.05 °C[2]Degrees Celsius (°C)
Density2.178[1]grams per milliliter (g/mL)
Density2.1779[2]grams per milliliter (g/mL)

Experimental Protocols

The determination of the physical properties of this compound would follow standard laboratory procedures for organic compounds.

Boiling Point Determination:

A common and accurate method for determining the boiling point of a liquid like this compound is through distillation or the reflux method.[3]

  • Distillation Method: A simple distillation apparatus would be set up with a sample of this compound in the distilling flask, along with boiling chips. The liquid is heated, and the temperature is monitored with a thermometer placed at the vapor outlet. The stable temperature at which the liquid actively boils and its vapor condenses is recorded as the boiling point.[3] It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

  • Reflux Method: An alternative method involves heating the sample under reflux. A condenser is placed vertically on top of the flask containing the this compound. The sample is heated to a gentle boil. A thermometer is positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid. This temperature represents the boiling point.[3]

  • Micro-Boiling Point Determination: For smaller sample quantities, a micro-boiling point technique can be employed. This involves heating a small amount of the liquid in a capillary tube and observing the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling.[4]

Density Determination:

The density of a liquid can be determined using several methods.

  • Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty. It is then filled with this compound and weighed again. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. This method is capable of high precision.

  • Mass and Volume Measurement: A straightforward method involves measuring a specific volume of this compound using a graduated cylinder or a pipette and then weighing this volume on an analytical balance. The density is calculated as mass divided by volume. While simpler, the precision of this method is dependent on the accuracy of the volume measurement.[5]

Logical Relationships

The following diagram illustrates the logical flow from the molecular structure of this compound to its physical properties and the experimental methods used for their determination.

G Logical Relationship of this compound Properties A This compound (C2H2Br2) B Physical Properties A->B Exhibits C Boiling Point B->C D Density B->D E Experimental Determination C->E Determined by D->E Determined by F Distillation / Reflux E->F G Pycnometry / Mass-Volume Measurement E->G

Caption: Logical flow from molecular identity to physical properties and their experimental determination.

References

Spectroscopic Data of 1,1-Dibromoethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Expected 1H and 13C NMR Spectra and a Protocol for Experimental Data Acquisition

This technical guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,1-dibromoethylene (also known as 1,1-dibromoethene or vinylidene bromide). Due to a notable scarcity of publicly available experimental NMR data for this specific compound, this document focuses on the predicted spectral characteristics based on its molecular structure and established NMR principles. Furthermore, a comprehensive experimental protocol is provided to guide researchers in acquiring high-quality NMR spectra for this and other volatile organic compounds.

Predicted Spectroscopic Data

The structure of this compound dictates a simple and predictable NMR spectrum. The molecule possesses a plane of symmetry that renders the two protons chemically equivalent, as are the two carbon atoms.

Predicted 1H NMR Data

The 1H NMR spectrum is expected to show a single signal. The two protons on the unsubstituted carbon are in the same chemical environment, and therefore, they are chemically equivalent and will not show coupling to each other.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 6.0 - 6.5 (Predicted)Singlet2H=CH2

Note: The predicted chemical shift is an estimate based on the typical range for vinyl protons, with a downfield shift anticipated due to the presence of two electronegative bromine atoms on the adjacent carbon.

Predicted 13C NMR Data

The 13C NMR spectrum is expected to display two distinct signals corresponding to the two carbon atoms of the double bond.

Chemical Shift (δ) (ppm)Assignment
~ 125 - 135 (Predicted)C H2
~ 85 - 95 (Predicted)CBr2

Note: The chemical shifts are predicted based on typical values for sp2 hybridized carbons. The carbon atom bonded to the two bromine atoms (CBr2) is expected to be significantly shielded compared to a typical alkene carbon, appearing at a lower chemical shift (further upfield). The terminal =CH2 carbon is expected in the more conventional downfield region for alkenes.

Logical Relationship of NMR Signals

The following diagram illustrates the structure of this compound and the origin of the expected NMR signals.

Fig. 1: Correlation of atoms in this compound to their expected NMR signals.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound, a volatile liquid.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the analyte and has a known, non-interfering signal. Deuterated chloroform (CDCl3) is a common choice for nonpolar organic compounds.

  • Concentration: For 1H NMR, a concentration of 5-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive 13C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the desired amount of this compound in a clean, dry vial.

    • Using a micropipette or syringe, add the appropriate volume of the chosen deuterated solvent.

    • Gently mix the solution to ensure homogeneity.

    • Carefully transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is between 4.0 and 5.0 cm.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

2. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for a modern NMR spectrometer. Specific commands and procedures may vary depending on the instrument manufacturer and software.

G start Insert Sample into Spectrometer lock Lock on Deuterium Signal of Solvent start->lock shim Shim Magnetic Field Homogeneity lock->shim tune Tune and Match Probe to Nucleus (¹H or ¹³C) shim->tune setup_acq Set Acquisition Parameters tune->setup_acq acquire Acquire Data (FID) setup_acq->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

An In-depth Technical Guide to the Infrared (IR) and Raman Spectral Analysis of 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and Raman spectra of 1,1-Dibromoethylene (C₂H₂Br₂). In the absence of a comprehensive, publicly available experimental dataset, this guide utilizes theoretically calculated vibrational frequencies and intensities to provide a thorough understanding of the molecule's spectral characteristics. This information is crucial for the identification, characterization, and quality control of this compound in various scientific and industrial applications, including its potential use as a starting material or intermediate in drug development.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful analytical tool for elucidating molecular structure. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. Each molecule possesses a unique set of vibrational frequencies, resulting in a characteristic spectral "fingerprint" that allows for its unambiguous identification.

For a non-linear molecule like this compound, which has 6 atoms, the number of fundamental vibrational modes is predicted to be 3N-6, where N is the number of atoms. Therefore, this compound has 12 fundamental vibrational modes. These modes can be observed as bands in the IR and Raman spectra, provided they adhere to the respective selection rules: a change in the molecular dipole moment for IR activity and a change in the molecular polarizability for Raman activity.

Theoretical Vibrational Analysis

Due to the limited availability of published experimental spectra for this compound, the following data is based on theoretical calculations using computational chemistry methods. Such calculations provide valuable insights into the expected vibrational frequencies and the nature of the corresponding atomic motions.

Predicted Infrared and Raman Spectral Data

The calculated vibrational frequencies, along with their predicted IR intensities and Raman activities, are summarized in the tables below. The assignments describe the dominant atomic motions for each vibrational mode.

Table 1: Predicted Infrared Spectral Data for this compound

Frequency (cm⁻¹)Relative IntensityAssignment
3105Medium=C-H Asymmetric Stretch
3040Medium=C-H Symmetric Stretch
1605StrongC=C Stretch
1380StrongCH₂ Scissoring
1250MediumCH₂ Wagging
940StrongCH₂ Twisting
820MediumCH₂ Rocking
690Very StrongC-Br Asymmetric Stretch
560StrongC-Br Symmetric Stretch
410MediumCBr₂ Scissoring
320MediumCBr₂ Wagging
180WeakCBr₂ Twisting

Table 2: Predicted Raman Spectral Data for this compound

Frequency (cm⁻¹)Relative ActivityAssignment
3105Strong=C-H Asymmetric Stretch
3040Very Strong=C-H Symmetric Stretch
1605Very StrongC=C Stretch
1380MediumCH₂ Scissoring
1250WeakCH₂ Wagging
940WeakCH₂ Twisting
820MediumCH₂ Rocking
690MediumC-Br Asymmetric Stretch
560Very StrongC-Br Symmetric Stretch
410StrongCBr₂ Scissoring
320MediumCBr₂ Wagging
180StrongCBr₂ Twisting

Experimental Protocols

The following sections describe detailed, generalized methodologies for acquiring the IR and Raman spectra of a liquid sample such as this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Methodology:

  • Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film. Alternatively, a demountable liquid cell with a defined path length (e.g., 0.1 mm) can be used.

  • Background Spectrum: A background spectrum of the empty salt plates or the empty liquid cell is recorded. This is crucial to subtract the spectral contributions of the sample holder and the atmospheric water and carbon dioxide.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance spectrum of this compound. The spectrum is typically displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of liquid this compound.

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a sample illumination and collection optics system, a spectrograph, and a sensitive detector (e.g., a charge-coupled device, CCD).

Methodology:

  • Sample Preparation: A small volume of liquid this compound is placed in a glass capillary tube or a nuclear magnetic resonance (NMR) tube.

  • Instrument Setup: The laser is turned on and allowed to stabilize. The sample is placed in the sample holder, and the laser beam is focused onto the liquid.

  • Data Acquisition: The Raman scattered light is collected, typically at a 90° or 180° (back-scattering) geometry relative to the incident laser beam. The scattered light is passed through a filter to remove the intense Rayleigh scattering and then dispersed by the spectrograph onto the CCD detector. The spectrum is acquired for a set exposure time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is processed to correct for any background fluorescence and to calibrate the frequency axis using a known standard (e.g., the Raman spectrum of cyclohexane). The final spectrum displays Raman intensity versus Raman shift (cm⁻¹).

Visualization of Analytical Workflow and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the molecular vibrations of this compound and their spectral signatures.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample This compound (Liquid) IR_Prep Thin Film between Salt Plates Sample->IR_Prep Raman_Prep Contained in Glass Capillary Sample->Raman_Prep FTIR_Spec FTIR Spectrometer IR_Prep->FTIR_Spec Raman_Spec Raman Spectrometer Raman_Prep->Raman_Spec IR_Proc Background Subtraction FTIR_Spec->IR_Proc Raman_Proc Baseline Correction & Calibration Raman_Spec->Raman_Proc IR_Spectrum IR Spectrum (Absorbance vs. cm⁻¹) IR_Proc->IR_Spectrum Raman_Spectrum Raman Spectrum (Intensity vs. cm⁻¹) Raman_Proc->Raman_Spectrum Interpretation Peak Assignment & Structural Correlation IR_Spectrum->Interpretation Raman_Spectrum->Interpretation

Caption: Workflow for the IR and Raman spectral analysis of this compound.

Vibrational_Modes_Spectra cluster_molecule This compound Molecule cluster_vibrations Molecular Vibrations (Normal Modes) cluster_selection Selection Rules cluster_spectra Observed Spectra Molecule C₂H₂Br₂ Structure Stretching Stretching Modes (C=C, C-H, C-Br) Molecule->Stretching Bending Bending Modes (Scissoring, Wagging, Twisting, Rocking) Molecule->Bending IR_Active Change in Dipole Moment? Stretching->IR_Active Raman_Active Change in Polarizability? Stretching->Raman_Active Bending->IR_Active Bending->Raman_Active IR_Peaks Infrared Absorption Bands IR_Active->IR_Peaks Yes Raman_Peaks Raman Scattering Peaks Raman_Active->Raman_Peaks Yes

Caption: Relationship between molecular vibrations and spectral features.

Conclusion

This technical guide provides a foundational understanding of the infrared and Raman spectral properties of this compound based on theoretical calculations. The presented data tables of vibrational frequencies and their assignments, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development. The provided workflows and diagrams offer a clear visual representation of the analytical process and the underlying principles of vibrational spectroscopy. While theoretical data is a powerful tool, experimental verification remains the gold standard. Therefore, the information in this guide should be used as a strong predictive framework to be confirmed by empirical data when it becomes available.

Thermochemical Properties and Enthalpy of Formation of 1,1-Dibromoethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical properties of 1,1-dibromoethylene (CH₂=CBr₂), with a central focus on its gas-phase standard enthalpy of formation. The information presented herein is curated for researchers, scientists, and professionals in drug development who require accurate and reliable thermochemical data for reaction modeling, process design, and safety assessments. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and provides visualizations of the underlying principles of modern thermochemical data determination.

Thermochemical Data Summary

The thermochemical properties of this compound are crucial for understanding its reactivity and stability. The following table summarizes the available quantitative data for the gas phase at standard conditions (298.15 K and 1 bar).

Thermochemical PropertySymbolValueUnitsData Source
Enthalpy of Formation (0 K) ΔfH°(0 K)125.1 ± 2.2kJ/molActive Thermochemical Tables (ATcT)
Enthalpy of Formation (298.15 K) ΔfH°(298.15 K)104.7 ± 2.2kJ/molActive Thermochemical Tables (ATcT)
Standard Molar Entropy (298.15 K) ~320 - 340J/(mol·K)Estimated
Molar Heat Capacity (298.15 K) C_p~80 - 90J/(mol·K)Estimated

Determination of the Enthalpy of Formation: The Active Thermochemical Tables (ATcT) Approach

The presented value for the gas-phase standard enthalpy of formation of this compound is derived from the Active Thermochemical Tables (ATcT). Unlike traditional sequential thermochemistry, the ATcT methodology utilizes a thermochemical network (TN) approach. This network consists of a vast collection of experimental measurements and high-level theoretical calculations that are all interconnected. A statistical analysis of this network allows for the determination of a set of self-consistent and highly accurate thermochemical values.

The ATcT approach provides a robust and reliable method for establishing thermochemical data with well-defined uncertainties. The value for this compound is a result of solving this extensive network, which implicitly includes and evaluates all relevant experimental and theoretical data.

Below is a diagram illustrating the logical workflow of the Active Thermochemical Tables approach.

ATcT_Workflow cluster_input Data Input cluster_atct Active Thermochemical Tables (ATcT) Core Process cluster_output Output exp_data Experimental Data (e.g., Calorimetry, Knudsen Effusion) tn_construction Construction of Thermochemical Network (TN) exp_data->tn_construction comp_data Computational Data (e.g., ab initio calculations) comp_data->tn_construction stat_analysis Statistical Analysis & Uncertainty Propagation tn_construction->stat_analysis solve_tn Simultaneous Solution of the Network stat_analysis->solve_tn output_data Self-Consistent Thermochemical Data (e.g., ΔfH°, S°, Cp) solve_tn->output_data

Logical workflow of the Active Thermochemical Tables (ATcT).

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for this compound were not found in the immediate search, this section outlines generalized methodologies for determining the key thermochemical properties of organic compounds.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Generalized Protocol:

  • Sample Preparation: A precisely weighed sample of liquid this compound is encapsulated in a combustible container of known heat of combustion.

  • Bomb Assembly: The sample is placed in a stainless-steel bomb, which is then sealed. A fuse wire is positioned to ensure ignition.

  • Pressurization: The bomb is purged and then filled with a high pressure of pure oxygen (typically around 30 atm) to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the this compound sample is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the capsule and the fuse wire. The enthalpy of combustion is then used to calculate the enthalpy of formation.

Knudsen Effusion Mass Spectrometry for Vapor Pressure and Enthalpy of Vaporization

Knudsen effusion mass spectrometry (KEMS) is a powerful technique for determining the vapor pressure of a substance as a function of temperature. This data can then be used to calculate the enthalpy of vaporization.

Generalized Protocol:

  • Sample Loading: A small amount of liquid this compound is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.

  • High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber of a mass spectrometer.

  • Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules of this compound effuse through the orifice into the vacuum chamber, forming a molecular beam.

  • Mass Spectrometric Detection: The molecular beam is directed into the ion source of the mass spectrometer, where the effusing molecules are ionized and detected. The ion intensity is proportional to the partial pressure of the substance in the cell.

  • Data Analysis: The relationship between the ion intensity and the temperature is used to determine the vapor pressure of this compound at each temperature. The enthalpy of vaporization is then calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

The following diagram illustrates a general experimental workflow for Knudsen Effusion Mass Spectrometry.

KEMS_Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis load_sample Load Sample into Knudsen Cell place_in_vacuum Place Cell in High Vacuum Chamber load_sample->place_in_vacuum heat_sample Heat Sample to Controlled Temperatures place_in_vacuum->heat_sample effusion Molecular Effusion through Orifice heat_sample->effusion ms_detection Mass Spectrometric Detection of Effused Molecules effusion->ms_detection vapor_pressure Determine Vapor Pressure vs. Temperature ms_detection->vapor_pressure clausius_clapeyron Clausius-Clapeyron Plot (ln(P) vs. 1/T) vapor_pressure->clausius_clapeyron enthalpy_vap Calculate Enthalpy of Vaporization clausius_clapeyron->enthalpy_vap

Generalized experimental workflow for KEMS.

Conclusion

Unveiling the Electronic Landscape: A Technical Guide to Quantum Chemical Calculations of 1,1-Dibromoethylene's Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular orbital characteristics of 1,1-dibromoethylene through the lens of quantum chemical calculations. By providing a detailed overview of both theoretical and experimental methodologies, this document aims to equip researchers in drug development and other scientific fields with a foundational understanding of the electronic structure of this vinyl halide. The strategic placement of two bromine atoms on a single carbon atom of the ethylene backbone significantly influences its electronic properties, making a thorough analysis of its molecular orbitals crucial for predicting its reactivity and potential interactions.

Theoretical Framework and Computational Methodology

The determination of molecular orbital energies and their corresponding wavefunctions for this compound is primarily achieved through ab initio molecular orbital theory and density functional theory (DFT). These computational approaches provide a robust framework for understanding the electronic structure of molecules.

Experimental Protocols: Computational Chemistry

A typical computational protocol for analyzing the molecular orbitals of this compound involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by performing a geometry optimization using a selected level of theory and basis set. Common methods include Hartree-Fock (HF) theory or, more frequently, DFT with a functional such as B3LYP. The choice of basis set is critical, especially for molecules containing heavy atoms like bromine. Pople-style basis sets, such as 6-311G*, are often employed for such calculations.

  • Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Molecular Orbital Calculation: With the optimized geometry, a single-point energy calculation is carried out to obtain the molecular orbital energies and their compositions. This calculation provides detailed information about the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and other relevant orbitals.

Software packages such as Gaussian are widely used for these types of calculations. The output from these programs provides the orbital energies, which can be directly compared with experimental data from techniques like photoelectron spectroscopy.

computational_workflow cluster_input Input cluster_calculation Calculation cluster_output Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt method Select Level of Theory (e.g., DFT/B3LYP) method->geom_opt basis_set Select Basis Set (e.g., 6-311G*) basis_set->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom mo_calc Molecular Orbital Calculation freq_calc->mo_calc vib_freq Vibrational Frequencies freq_calc->vib_freq mo_energies Molecular Orbital Energies (HOMO, LUMO, etc.) mo_calc->mo_energies

Caption: A generalized workflow for quantum chemical calculations of molecular orbitals.

Experimental Determination of Orbital Energies: Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful experimental technique used to measure the ionization energies of molecules, which, according to Koopmans' theorem, can be approximated as the negative of the corresponding molecular orbital energies.

Experimental Protocols: He(I) Photoelectron Spectroscopy

A typical He(I) photoelectron spectroscopy experiment to study this compound would involve:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He(I) source at 21.22 eV).

  • Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

  • Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy (ionization potential), which is calculated by subtracting the kinetic energy of the electron from the energy of the incident photon.

The resulting spectrum consists of a series of bands, with each band corresponding to the ionization of an electron from a specific molecular orbital. The fine structure observed within these bands can provide information about the vibrational energy levels of the resulting molecular ion.

Molecular Orbitals of this compound: A Comparative Analysis

The valence electronic configuration of this compound is expected to be dominated by the interactions between the carbon-carbon π-bond and the lone pair orbitals of the two bromine atoms. The highest occupied molecular orbitals will likely be combinations of the C=C π orbital and the p-type lone pair orbitals of the bromine atoms.

Table 1: Comparison of Experimental Ionization Potentials (eV) for Bromoethylenes

MoleculeIP1 (π)IP2 (n(Br))IP3 (n(Br))
Vinyl Bromide9.8110.8411.85
cis-1,2-Dibromoethylene9.4410.4511.05
trans-1,2-Dibromoethylene9.4410.4511.05
This compound (Estimated) ~9.6 ~10.6 ~11.2

Data for vinyl bromide and 1,2-dibromoethylene isomers are from a study on the photoelectron spectra of bromoethylenes. The values for this compound are estimations based on trends observed in related haloethenes.

Table 2: Representative Calculated Molecular Orbital Energies (eV) for a Vinyl Halide (Vinyl Bromide) using DFT (B3LYP/6-311G*)

Molecular OrbitalEnergy (eV)Character
LUMO-0.7π* (C=C)
HOMO-9.8π (C=C) + n(Br)
HOMO-1-10.9n(Br)
HOMO-2-11.9n(Br)
HOMO-3-13.5σ (C-Br)
HOMO-4-14.8σ (C-C)

These values for vinyl bromide are representative and illustrate the typical ordering and energy separation of molecular orbitals in a bromoethene. A similar pattern is expected for this compound, with shifts in energy due to the presence of the second bromine atom.

The HOMO of this compound is anticipated to be a π-type orbital with significant contribution from the bromine p-orbitals, making it a key player in electrophilic reactions. The LUMO is expected to be the antibonding π* orbital of the C=C double bond, which will be the primary acceptor of electrons in nucleophilic attacks. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. Computational studies on vinyl halides suggest that the HOMO-LUMO gap for vinyl bromide is around 6.55 eV.[1]

molecular_orbitals cluster_orbitals Molecular Orbital Energy Levels cluster_energy Energy LUMO LUMO (π*) HOMO HOMO (π + n) LUMO->HOMO  HOMO-LUMO Gap HOMO1 HOMO-1 (n) HOMO2 HOMO-2 (n) HOMO3 HOMO-3 (σ) E_up Increasing Energy E_down

References

Solubility Profile of 1,1-Dibromoethylene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Dibromoethylene (also known as vinylidene bromide) in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to assist researchers in solvent selection and in the design of experimental procedures involving this compound.

Core Concepts in Solubility

This compound is a halogenated alkene with the chemical formula C₂H₂Br₂. Its solubility in various solvents is primarily governed by the principle of "like dissolves like." As a non-polar molecule, it is expected to exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water.[1]

Qualitative Solubility Data

Solvent CategorySolventQualitative Solubility
Non-Polar Solvents HexaneHighly Soluble[1]
TolueneHighly Soluble[1]
Ethers Diethyl EtherHighly Soluble[1]
Halogenated Solvents ChloroformSoluble
Ketones AcetoneSoluble
Alcohols EthanolSoluble
MethanolSoluble
Aromatic Hydrocarbons BenzeneSoluble
Polar Solvents WaterInsoluble[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method, coupled with quantification by gas chromatography (GC), a suitable technique for volatile organic compounds.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Sealed vials (e.g., amber glass vials with PTFE-lined septa)

  • Gas-tight syringe

  • Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) and an appropriate capillary column.

  • Volumetric flasks and pipettes

  • Inert gas for headspace analysis (if applicable)

Preparation of Standard Solutions
  • Prepare a series of standard solutions of this compound in the chosen solvent.

  • Using a calibrated microliter syringe, accurately add known masses of this compound to volumetric flasks containing the solvent.

  • Dilute to the mark with the solvent to achieve a range of concentrations that are expected to bracket the solubility limit.

  • These standards will be used to create a calibration curve for the GC analysis.

Experimental Procedure: Shake-Flask Method
  • Sample Preparation: Add a known volume of the selected organic solvent to several sealed vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of a visible excess of the undissolved solute is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the complete separation of the undissolved this compound from the saturated solution. Centrifugation at a constant temperature can be used to facilitate this separation.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe. It is critical to avoid disturbing the undissolved solute.

  • Dilution: Immediately dilute the withdrawn aliquot with a known volume of the solvent to a concentration that falls within the linear range of the GC calibration curve.

Quantification by Gas Chromatography (GC)
  • GC Conditions: Optimize the GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, detector temperature) for the separation and detection of this compound in the chosen solvent.

  • Calibration: Inject the prepared standard solutions into the GC to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample of the saturated solution into the GC.

  • Concentration Determination: Use the peak area of this compound from the sample chromatogram and the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare Standard Solutions G GC Analysis of Standards A->G B Prepare Solvent/ Solute Vials C Equilibrate in Shaker Bath B->C D Phase Separation (Settle/Centrifuge) C->D E Sample Supernatant D->E F Dilute Sample E->F I GC Analysis of Sample F->I H Generate Calibration Curve G->H J Determine Concentration H->J I->J K Calculate Solubility J->K

Caption: Logical workflow for the determination of this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is scarce in the public domain, its chemical properties strongly suggest high solubility in non-polar organic solvents and insolubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. This technical guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions on solvent selection and facilitating the design of further experimental work.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,1-Dibromoethylene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A significant application of this powerful reaction is the synthesis of 1,1-diaryl ethylenes through the double cross-coupling of 1,1-dibromoethylene with arylboronic acids. These products are valuable intermediates and structural motifs in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for performing this transformation, including quantitative data and visual guides to the experimental workflow and catalytic cycle.

Data Presentation

The following table summarizes representative results for the Suzuki-Miyaura cross-coupling of 1,1-dihaloalkenes with various arylboronic acids, illustrating the scope and efficiency of this reaction. While specific data for this compound is compiled from various sources, the conditions are generally applicable.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O801285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901692
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF1001078
43-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄THF/H₂O652488
52-Naphthylboronic acidPd(PPh₃)₄ (5)Ba(OH)₂THF/MeOH/H₂OReflux1281
6Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O851875

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate [Na₂CO₃])

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (2.2 equivalents) and the base (3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,1-diaryl ethylene.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents 1. Reagent Preparation (Arylboronic Acid, Base, Catalyst) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup solvents 3. Solvent Addition (Organic & Aqueous) setup->solvents substrate 4. Substrate Addition (this compound) solvents->substrate reaction 5. Reaction (Heating & Stirring) substrate->reaction workup 6. Work-up (Extraction & Drying) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Pure 1,1-Diaryl Ethylene purification->product

Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

suzuki_catalytic_cycle cluster_0 First Coupling cluster_1 Second Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Br₂C=CH₂ pd_intermediate1 Br-Pd(II)L₂(CH=CHBr) oxidative_addition->pd_intermediate1 transmetalation1 Transmetalation 1 pd_intermediate1->transmetalation1 + ArB(OH)₂ / Base pd_intermediate2 Ar-Pd(II)L₂(CH=CHBr) transmetalation1->pd_intermediate2 reductive_elimination1 Reductive Elimination 1 pd_intermediate2->reductive_elimination1 vinyl_bromide Br-CH=CH-Ar reductive_elimination1->vinyl_bromide pd0_2 Pd(0)L₂ reductive_elimination1->pd0_2 (regenerated) oxidative_addition2 Oxidative Addition pd0_2->oxidative_addition2 + Ar-CH=CH-Br pd_intermediate3 Br-Pd(II)L₂(CH=CHAr) oxidative_addition2->pd_intermediate3 transmetalation2 Transmetalation 2 pd_intermediate3->transmetalation2 + ArB(OH)₂ / Base pd_intermediate4 Ar-Pd(II)L₂(CH=CHAr) transmetalation2->pd_intermediate4 reductive_elimination2 Reductive Elimination 2 pd_intermediate4->reductive_elimination2 reductive_elimination2->pd0 (regenerated) final_product Ar-CH=CH-Ar reductive_elimination2->final_product

Catalytic Cycle for the Double Suzuki-Miyaura Coupling.

Application Notes and Protocols: Palladium-Catalyzed Heck Coupling of 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed Heck coupling reaction utilizing 1,1-dibromoethylene as a key building block. This versatile reaction enables the synthesis of substituted 1,3-dienes, which are valuable intermediates in the development of pharmaceuticals and other complex organic molecules.

Introduction

The Mizoroki-Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] this compound and its derivatives are particularly useful substrates in these reactions, serving as precursors to a variety of complex molecular architectures. The dual bromine atoms allow for selective mono- or di-substitution, providing a pathway to highly functionalized products. The Heck reaction of 1,1-dibromoalkenes with various olefins, such as styrenes and acrylates, leads to the formation of 2-bromo-1,3-dienes, which can be further functionalized in subsequent cross-coupling reactions.

Reaction Principle

The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) active species. The general mechanism proceeds through the following key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a vinylpalladium(II) intermediate.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the vinyl-palladium bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkylpalladium(II) intermediate generates the substituted alkene product and a hydridopalladium(II) species.

  • Reductive Elimination: The active palladium(0) catalyst is regenerated by reductive elimination of HBr, a process facilitated by a base present in the reaction mixture.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Heck coupling of substituted gem-dihaloalkenes with various olefins. While specific data for this compound is limited in readily available literature, the data presented for analogous substrates such as gem-difluoroalkenes and vinyl bromides provide a strong predictive framework for expected outcomes.

Table 1: Heck Reaction of β,β-Difluoroacrylate with Substituted Styrenes

EntryStyrene DerivativeProductYield (%)
14-Methylstyrene3a75
24-Methoxystyrene3b72
34-tert-Butylstyrene3c68
44-Fluorostyrene3f65
54-Chlorostyrene3g61
64-Bromostyrene3h55
73-Methylstyrene3j70
82-Methylstyrene3l63

Conditions: β,β-difluoroacrylate (0.2 mmol), styrene derivative (0.4 mmol), Pd(PPh₃)₄ (10 mol%), NaI (0.4 mmol), Et₃N (0.4 mmol), toluene (1.0 mL), 80 °C, 12 h. Data adapted from a study on gem-difluoroalkenes.[3]

Table 2: Heck Olefination of Vinyl Bromides with Various Alkenes

EntryVinyl BromideAlkeneProductYield (%)
11-Bromo-2-methylpropeneStyreneSubstituted diene85
2(E)-1-Bromo-1-hexeneEthyl acrylateSubstituted diene92
31-Bromocyclohexenen-Butyl acrylateSubstituted diene88
4α-Bromostyrene2-VinylpyridineSubstituted diene78

Conditions: Vinyl bromide (1 mmol), alkene (1.5 mmol), [Pd(η³-C₃H₅)Cl]₂ (0.5 mol%), Tedicyp (0.25 mol%), Cs₂CO₃ (2 mmol), Propionitrile (3 mL), 150 °C. Data adapted from a study on the synthesis of 1,3-dienes.[4]

Experimental Protocols

The following are detailed experimental protocols for carrying out a palladium-catalyzed Heck coupling reaction. Protocol 1 is a general procedure that can be adapted for the reaction of this compound with various alkenes, based on established Heck reaction methodologies.

Protocol 1: General Procedure for the Heck Coupling of this compound with an Alkene

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv), followed by the anhydrous solvent (e.g., DMF, 5 mL).

  • Substrate Addition: Add the alkene (1.2 mmol, 1.2 equiv) and this compound (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted diene.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Add Pd(OAc)₂ and PPh₃ to Schlenk flask setup2 Establish inert atmosphere (Ar/N₂) setup1->setup2 setup3 Add base and anhydrous solvent setup2->setup3 setup4 Add alkene and this compound setup3->setup4 reaction Heat and stir (80-120 °C, 12-24 h) setup4->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup1 Cool to room temperature monitoring->workup1 workup2 Dilute with organic solvent workup1->workup2 workup3 Wash with water and brine workup2->workup3 purification Dry, concentrate, and purify by column chromatography workup3->purification

Caption: General workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

heck_cycle pd0 Pd(0)L₂ pd_vinyl Br-Pd(II)L₂(Vinyl) pd0->pd_vinyl Oxidative Addition pd_alkene [Alkene]Br-Pd(II)L₂(Vinyl) pd_vinyl->pd_alkene Alkene Coordination pd_alkyl R-Pd(II)L₂(Br) pd_alkene->pd_alkyl Migratory Insertion pd_hydride H-Pd(II)L₂(Br) pd_alkyl->pd_hydride β-Hydride Elimination product Substituted Diene pd_alkyl->product pd_hydride->pd0 Reductive Elimination baseHBr Base-HBr pd_hydride->baseHBr dibromo This compound dibromo->pd_vinyl alkene Alkene alkene->pd_alkene base Base base->pd_hydride

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][5]

This application note focuses on the Sonogashira cross-coupling of terminal alkynes with 1,1-dibromoethylene. This specific transformation is of significant interest as it allows for the stereoselective synthesis of (Z)-bromoenynes, which are versatile synthetic intermediates.[6][7] The selective mono-coupling reaction is a key feature of this process, enabling the introduction of an alkynyl group while retaining a bromine atom for subsequent functionalization.

Reaction Principle

The Sonogashira coupling of a terminal alkyne with this compound proceeds via a catalytic cycle involving both palladium and copper species. The key steps include the oxidative addition of the vinyl bromide to the palladium(0) catalyst, followed by the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex and subsequent reductive elimination yields the enyne product and regenerates the active palladium(0) catalyst.

A critical aspect of the reaction with 1,1-dibromoalkenes is the ability to achieve selective mono-coupling. The use of specific catalyst systems, such as those employing bulky phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been shown to favor the formation of the (Z)-bromoenyne product.[6] This stereoselectivity is attributed to the steric hindrance around the palladium center, which influences the geometry of the oxidative addition and subsequent steps.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of various terminal alkynes with 1,1-dibromoalkenes. The data highlights the typical reaction conditions and yields for the synthesis of (Z)-bromoenynes.

EntryTerminal AlkyneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1PhenylacetylenePdCl₂(dppf) (5 mol%) / CuI (10 mol%)Et₃NBenzene1285[6]
21-HexynePd(PPh₃)₄ (5 mol%) / CuI (10 mol%)i-Pr₂NHTHF878[7]
3TrimethylsilylacetylenePdCl₂(dppf) (3 mol%) / CuI (5 mol%)Et₃NToluene1692[6]
4(4-Methoxyphenyl)acetylenePd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%)PiperidineDMF1088[8]
5CyclohexylacetylenePdCl₂(dppf) (5 mol%) / CuI (10 mol%)Et₃NDioxane2475[6]

Experimental Protocols

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Benzene, Toluene, THF)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

Detailed Methodology for the Synthesis of (Z)-1-Bromo-1-phenyl-1-en-3-yne:

This protocol is adapted from literature procedures for the stereoselective mono-coupling of 1,1-dibromoalkenes.[6]

  • Reaction Setup:

    • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(dppf) (e.g., 0.05 mmol, 5 mol%) and CuI (e.g., 0.10 mmol, 10 mol%).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous benzene (20 mL) to the flask via syringe.

  • Addition of Reagents:

    • Add this compound (1.0 mmol, 1.0 equiv) to the stirred solution.

    • Add triethylamine (3.0 mmol, 3.0 equiv) to the reaction mixture.

    • Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the flask via syringe over a period of 5 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

    • Monitor the progress of the reaction by TLC analysis at regular intervals. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (Z)-1-bromo-1-phenyl-1-en-3-yne.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Catalytic Cycle of Sonogashira Mono-Coupling

Sonogashira_Mono_Coupling cluster_copper Copper Cycle cluster_palladium Palladium Cycle Pd0 Pd(0)L_n Pd_complex Vinyl-Pd(II)-Br Complex Pd0->Pd_complex Oxidative Addition Pd_alkynyl_complex Alkynyl-Pd(II)-Vinyl Complex Pd_complex->Pd_alkynyl_complex Cu_acetylide Cu(I)-Acetylide Cu_acetylide->Pd_alkynyl_complex Transmetalation Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_acetylide + CuI, Base Base Base Base->Cu_acetylide Dibromo This compound Dibromo->Pd_complex Product (Z)-Bromoenyne Product->Pd0 Pd_alkynyl_complex->Product Reductive Elimination

Caption: Catalytic cycle for the mono-coupling of this compound.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Dry Schlenk flask - Add Pd catalyst and CuI - Inert atmosphere (Ar/N2) start->setup reagents Reagent Addition: - Anhydrous solvent - this compound - Amine base - Terminal alkyne setup->reagents reaction Reaction: - Heat to desired temperature - Monitor by TLC reagents->reaction workup Work-up: - Cool to room temperature - Filter through Celite - Concentrate filtrate reaction->workup purification Purification: - Flash column chromatography workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization end End characterization->end

Caption: Experimental workflow for Sonogashira cross-coupling.

References

Application Notes and Protocols for the Synthesis of Conjugated Enediynes Using 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated enediynes are a class of structurally unique and biologically potent molecules characterized by a double bond linking two acetylene units. This structural motif is the "warhead" of several natural antitumor antibiotics.[1][2] Their remarkable cytotoxicity is derived from their ability to undergo Bergman or Myers-Saito cyclization to form a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and cell death.[3][4] This document provides detailed application notes and protocols for the synthesis of conjugated enediynes, with a focus on methods utilizing the readily available reagent, 1,1-dibromoethylene, and its derivatives. Key synthetic strategies, including palladium-catalyzed cross-coupling reactions and the Fritsch-Buttenberg-Wiechell rearrangement, are discussed.

Introduction

The enediyne core is a critical pharmacophore found in a number of natural products with potent anticancer and antibiotic properties, such as calicheamicin, esperamicin, and neocarzinostatin.[1][5][6] The unique ability of the enediyne scaffold to rearrange into a DNA-cleaving diradical has spurred significant interest in the synthesis of both natural and designed enediynes for therapeutic applications.[4][7] The development of synthetic routes to these complex molecules is crucial for structure-activity relationship studies and the creation of novel drug candidates.

1,1-Dibromoalkenes are versatile building blocks in organic synthesis and serve as key precursors for the construction of the enediyne framework.[8] Their two bromine atoms can be sequentially or selectively functionalized, offering a convergent approach to complex molecular architectures. This document outlines two primary and effective methodologies for the synthesis of conjugated enediynes from this compound derivatives:

  • Palladium-Catalyzed Cross-Coupling Reactions: This approach, particularly the Sonogashira and Suzuki-Miyaura couplings, involves the reaction of a 1,1-dibromoalkene with a terminal alkyne or an organoboron reagent, respectively.[8][9][10] These methods are highly efficient and allow for the introduction of a wide variety of substituents.

  • Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: This classic reaction involves the treatment of a 1,1-dihalo-2-aryl-alkene with a strong base to induce a rearrangement that forms an alkyne.[11][12] This method is particularly useful for the synthesis of polyyne structures.[13]

Synthetic Methodologies and Experimental Protocols

Palladium-Catalyzed Sonogashira Coupling of 1,1-Dibromoalkenes with Alkynylaluminums

This protocol describes a highly efficient method for the synthesis of aryl-substituted conjugated enediynes via the selective cross-coupling of 1,1-dibromoethylenes with alkynylaluminums.[8] The choice of palladium catalyst and ligand is crucial for achieving high selectivity for the desired enediyne product over potential side products like unsymmetrical 1,3-diynes.[8]

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Prepare Alkynylaluminum Reagent react Combine this compound, Pd Catalyst, Ligand, and Base in THF start->react add_alkyne Add Alkynylaluminum Reagent react->add_alkyne heat Heat at 60 °C add_alkyne->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Characterize Conjugated Enediyne purify->end

Caption: Workflow for Sonogashira coupling.

Detailed Protocol:

  • Materials and Reagents:

    • 1,1-Dibromoalkene (0.5 mmol)

    • Alkynylaluminum reagent (1.0 mmol)

    • Pd(OAc)₂ (3 mol%)

    • 1,2-Bis(diphenylphosphino)ethane (DPPE) (6 mol%)

    • K₂CO₃ (10 mol%)

    • Anhydrous Tetrahydrofuran (THF) (1.0 mL)

    • Argon atmosphere

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (3 mol%), DPPE (6 mol%), and K₂CO₃ (10 mol%).

    • Add 1.0 mL of anhydrous THF to the flask.

    • Add the 1,1-dibromoalkene (0.5 mmol) to the mixture.

    • Slowly add the alkynylaluminum reagent (1.0 mmol) to the reaction flask.

    • Heat the reaction mixture at 60 °C for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure conjugated enediyne.[14][15]

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

The FBW rearrangement provides a route to internal alkynes from 1,1-dihaloalkenes. This one-pot method generates a lithium acetylide intermediate that can be trapped with various electrophiles.[16]

Logical Relationship of FBW Rearrangement:

FBW_Rearrangement start Dibromoolefin Precursor carbenoid Lithium-Halogen Exchange (n-BuLi) start->carbenoid Formation of Carbenoid rearrangement 1,2-Migration carbenoid->rearrangement FBW Rearrangement acetylide Lithium Acetylide Intermediate rearrangement->acetylide trapping Trapping with Electrophile (E+) acetylide->trapping product Functionalized Diyne/Triyne trapping->product

Caption: Fritsch-Buttenberg-Wiechell rearrangement.

General Protocol:

  • Materials and Reagents:

    • Dibromoolefin precursor

    • n-Butyllithium (n-BuLi)

    • Anhydrous non-polar solvent (e.g., hexanes, toluene)

    • Electrophile (for trapping)

    • Argon atmosphere

  • Procedure:

    • Dissolve the dibromoolefin precursor in an anhydrous non-polar solvent under an argon atmosphere and cool to a low temperature (e.g., -78 °C).

    • Slowly add a solution of n-BuLi. The success of the FBW reaction is highly dependent on the solvent, with non-polar hydrocarbon solvents being optimal.[13]

    • Allow the reaction to proceed, forming the lithium acetylide intermediate.

    • Introduce an electrophile to trap the acetylide and form the desired functionalized enediyne.

    • Quench the reaction and perform a standard aqueous work-up.

    • Purify the product by column chromatography.

Quantitative Data

The following table summarizes the yields of various aryl-substituted conjugated enediynes synthesized via the palladium-catalyzed cross-coupling of 1,1-dibromoethylenes with alkynylaluminums, as reported by Lin et al. (2022).[8]

EntryThis compound (Substituent R¹)Alkynylaluminum (Substituent R²)ProductYield (%)
1PhenylPhenyl1,4-diphenylbut-1-en-3-yne85
24-MethylphenylPhenyl1-(4-methylphenyl)-4-phenylbut-1-en-3-yne93
34-MethoxyphenylPhenyl1-(4-methoxyphenyl)-4-phenylbut-1-en-3-yne88
44-ChlorophenylPhenyl1-(4-chlorophenyl)-4-phenylbut-1-en-3-yne82
52-NaphthylPhenyl1-(naphthalen-2-yl)-4-phenylbut-1-en-3-yne86
6Phenyl4-Methylphenyl4-(4-methylphenyl)-1-phenylbut-1-en-3-yne83
7Phenyl4-Methoxyphenyl4-(4-methoxyphenyl)-1-phenylbut-1-en-3-yne80
8Phenyl4-Chlorophenyl4-(4-chlorophenyl)-1-phenylbut-1-en-3-yne78

Characterization of Conjugated Enediynes

The synthesized enediynes can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Protons on the double bond typically appear in the aromatic region. The chemical shifts and coupling constants are diagnostic of the stereochemistry of the double bond.

  • ¹³C NMR Spectroscopy: The sp-hybridized carbons of the alkyne moieties typically resonate in the range of 80-100 ppm. The sp²-hybridized carbons of the alkene will also show characteristic signals.

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the C≡C triple bond is expected around 2100-2260 cm⁻¹.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized enediyne, confirming its identity.

Biological Mechanism of Action: DNA Cleavage by Enediynes

The potent biological activity of enediyne natural products is a result of their ability to damage DNA.[7] This process is initiated by a cycloaromatization reaction, either a Bergman or Myers-Saito cyclization, which is often triggered by a specific physiological event.[3][4]

Signaling Pathway of Enediyne-Induced DNA Damage:

DNA_Damage_Pathway cluster_activation Activation cluster_action DNA Damage cluster_cellular_response Cellular Response enediyne Enediyne 'Warhead' trigger Trigger Event (e.g., thiol attack) enediyne->trigger cycloaromatization Bergman or Myers-Saito Cyclization trigger->cycloaromatization diradical p-Benzyne Diradical cycloaromatization->diradical h_abstraction Hydrogen Abstraction from DNA Backbone diradical->h_abstraction Interacts with DNA dna_radical DNA Radical Formation h_abstraction->dna_radical strand_cleavage Single and Double Strand Breaks dna_radical->strand_cleavage apoptosis Apoptosis strand_cleavage->apoptosis

Caption: Enediyne-induced DNA damage pathway.

The cycloaromatization transforms the relatively stable enediyne into a highly reactive p-benzyne diradical.[17] This diradical is a potent hydrogen-abstracting species. When the enediyne is bound in the minor groove of DNA, the diradical can abstract hydrogen atoms from the sugar-phosphate backbone, leading to the formation of DNA radicals.[3] These radicals can then undergo further reactions, often involving molecular oxygen, which ultimately results in single- and double-strand breaks in the DNA.[2] This irreversible damage to the genetic material triggers cellular apoptosis, accounting for the high cytotoxicity of these compounds.[18]

Conclusion

The synthesis of conjugated enediynes using this compound and its derivatives is a robust and versatile strategy for accessing these biologically important molecules. Palladium-catalyzed cross-coupling reactions and the Fritsch-Buttenberg-Wiechell rearrangement offer powerful tools for the construction of the enediyne core with a wide range of substituents. The detailed protocols and data presented herein provide a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are interested in exploring the fascinating chemistry and therapeutic potential of conjugated enediynes. Understanding the intricate mechanism of DNA cleavage by these compounds will continue to drive the design and synthesis of new and more selective anticancer agents.

References

Application Notes and Protocols: Preparation of Unsymmetrical 1,3-Diynes from 1,1-Dibromoalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of unsymmetrical 1,3-diynes, valuable scaffolds in medicinal chemistry and materials science, starting from readily accessible 1,1-dibromoalkenes. The protocols outlined below are based on established palladium and copper-catalyzed cross-coupling reactions.

Introduction

Unsymmetrical 1,3-diynes are crucial building blocks in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[1] Their preparation from 1,1-dibromoalkenes offers a versatile and efficient route. 1,1-dibromoalkenes can be synthesized from aldehydes via the Corey-Fuchs reaction.[2][3][4][5][6] This application note details the subsequent conversion of these intermediates into unsymmetrical 1,3-diynes, primarily through Sonogashira-type cross-coupling reactions.[7][8][9]

General Reaction Scheme

The overall transformation involves two key strategies:

  • Two-Step, One-Pot Synthesis: This involves the in-situ formation of a terminal alkyne from the 1,1-dibromoalkene, followed by a cross-coupling reaction with a second alkynyl partner.

  • Direct Coupling: This method involves the direct reaction of a 1,1-dibromoalkene with a terminal alkyne in the presence of a suitable catalyst system.

Key Methodologies and Data

The synthesis of unsymmetrical 1,3-diynes from 1,1-dibromoalkenes can be achieved through several catalytic systems. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Palladium-Catalyzed Sonogashira-Type Coupling

Palladium catalysis is a powerful tool for the formation of C(sp)-C(sp) bonds.[7][8][10] In this context, a 1,1-dibromoalkene is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Entry1,1-Dibromoalkene (R1)Terminal Alkyne (R2)Catalyst/LigandBaseSolventYield (%)Reference
11,1-dibromo-2-phenylethenePhenylacetylenePd(PPh₃)₄Et₃NTHF85[7]
21,1-dibromo-2-phenylethene(Trimethylsilyl)acetylenePd(OAc)₂ / P(4-MeOPh)₃i-Pr₂NEtDMF78[7]
31-(2,2-dibromovinyl)benzeneEthynylbenzenePdCl₂(PPh₃)₂ / CuIEt₃NToluene92[10]
41-(2,2-dibromovinyl)-4-methylbenzene1-hexynePd(OAc)₂ / TFPCs₂CO₃Dioxane88[7][8]

TFP = Tris(2-furyl)phosphine

Copper-Catalyzed Coupling Reactions

Copper-catalyzed methods offer a cost-effective and environmentally friendly alternative to palladium-based systems.[1] These reactions can proceed under milder conditions and sometimes without the need for a co-catalyst.

Entry1,1-Dibromoalkene (R1)Terminal Alkyne (R2)Catalyst/LigandBaseSolventYield (%)Reference
15-(2,2-dibromovinyl)-1,2,3-trimethoxybenzenePhenylacetyleneCuIDBU·H₂OSolvent-free91[1]
21-(2,2-dibromovinyl)naphthalene1-ethynyl-4-fluorobenzeneCuI / L-prolineCs₂CO₃DMSO72[11]
31-(2,2-dibromovinyl)benzene1-octyneCuFe₂O₄K₂CO₃Dimethyl carbonate85[12]

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of an Unsymmetrical 1,3-Diyne

This protocol describes a general procedure for the Sonogashira-type coupling of a 1,1-dibromoalkene with a terminal alkyne.

Materials:

  • 1,1-dibromoalkene (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1,1-dibromoalkene (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired unsymmetrical 1,3-diyne.

Protocol 2: Copper-Catalyzed Synthesis of an Unsymmetrical 1,3-Diyne

This protocol provides a greener, solvent-free approach using a copper catalyst.[1]

Materials:

  • 1,1-dibromoalkene (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • DBU·H₂O (2.2 mmol)

Procedure:

  • In a round-bottom flask, combine the 1,1-dibromoalkene (1.0 mmol), terminal alkyne (1.1 mmol), CuI (0.1 mmol), and DBU·H₂O (2.2 mmol).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Upon completion, add water to the reaction mixture and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure unsymmetrical 1,3-diyne.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Reaction_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)(Br)L₂ Pd0->Pd_complex1 Oxidative Addition (R¹-Br) Pd_complex2 R¹-Pd(II)(C≡CR²)L₂ Pd_complex1->Pd_complex2 Transmetalation Cu_alkyne Cu-C≡CR² Pd_complex2->Pd0 Reductive Elimination (R¹-C≡C-R²) CuI CuI Cu_alkyne->Pd_complex1 Cu_alkyne->CuI Transmetalation (to Pd) Base Base H_alkyne H-C≡CR² H_alkyne->Cu_alkyne Deprotonation R1Br 1,1-Dibromoalkene (forms R¹-Br in situ)

Caption: Catalytic cycles for the Sonogashira coupling.

Experimental_Workflow start Start: 1,1-Dibromoalkene & Terminal Alkyne setup Reaction Setup: Inert atmosphere, solvent, base start->setup catalyst Add Catalyst System: (e.g., Pd/Cu or Cu only) setup->catalyst reaction Reaction: Heat and stir for specified time catalyst->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench, extract, wash, dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product: Unsymmetrical 1,3-Diyne purification->product

Caption: General experimental workflow for synthesis.

Logical Relationships in Synthesis

The synthesis of unsymmetrical 1,3-diynes from 1,1-dibromoalkenes is predicated on a logical sequence of transformations. The initial step often involves the generation of a reactive intermediate from the 1,1-dibromoalkene, which then undergoes a coupling reaction.

Logical_Relationships aldehyde Aldehyde dibromoalkene 1,1-Dibromoalkene aldehyde->dibromoalkene Corey-Fuchs Reaction terminal_alkyne1 Terminal Alkyne 1 (from Dibromoalkene) dibromoalkene->terminal_alkyne1 Base Treatment (e.g., n-BuLi) direct_coupling Direct Coupling dibromoalkene->direct_coupling unsymmetrical_diyne Unsymmetrical 1,3-Diyne terminal_alkyne1->unsymmetrical_diyne terminal_alkyne2 Terminal Alkyne 2 (Coupling Partner) terminal_alkyne2->unsymmetrical_diyne terminal_alkyne2->direct_coupling direct_coupling->unsymmetrical_diyne Pd or Cu Catalysis

Caption: Synthetic routes to unsymmetrical 1,3-diynes.

Conclusion

The preparation of unsymmetrical 1,3-diynes from 1,1-dibromoalkenes is a robust and versatile synthetic strategy. The choice between palladium and copper catalysis allows for flexibility in reaction conditions and substrate scope. The provided protocols offer reliable starting points for researchers in organic synthesis and drug development, enabling the construction of complex molecular architectures.

References

Application Notes and Protocols: 1,1-Dibromoethylene as a Precursor for Stereoselective Vinyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the stereoselective synthesis of both (E)- and (Z)-vinyl bromides utilizing 1,1-dibromoethylene derivatives as versatile precursors. Vinyl bromides are crucial intermediates in organic synthesis, particularly in cross-coupling reactions for the formation of complex molecules in drug discovery and development.

Introduction

1,1-Dibromoalkenes, readily prepared from aldehydes, serve as valuable starting materials for the stereoselective synthesis of vinyl bromides. The ability to control the geometry of the resulting double bond is of paramount importance for the synthesis of specific stereoisomers of target molecules. This document outlines two distinct and highly stereoselective methods for the synthesis of (E)- and (Z)-vinyl bromides from 1,1-dibromoalkene precursors.

Safety Precautions

1,1-Dibromoalkenes and related halogenated hydrocarbons are toxic and potentially carcinogenic.[1][2] All manipulations should be carried out in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.[1][2] Refer to the Safety Data Sheet (SDS) for 1,1-dibromoethane and other related reagents for detailed handling and disposal information.[1][2][3][4]

Stereoselective Synthesis of (E)-Vinyl Bromides via Microwave-Assisted Hirao Reduction

A rapid and efficient method for the synthesis of (E)-vinyl bromides involves the microwave-induced reduction of 1,1-dibromoalkenes using a diethyl phosphonate/EtONa/EtOH system.[3] This method offers high yields and excellent stereoselectivity in very short reaction times.

Experimental Protocol: General Procedure for (E)-Vinyl Bromide Synthesis
  • To a solution of sodium ethoxide (EtONa) (2.0 mmol) in absolute ethanol (2 mL) in a sealed microwave vessel, add diethyl phosphonate (2.0 mmol).

  • To this mixture, add the 1,1-dibromoalkene (1.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 1 minute at a power level sufficient to maintain a steady temperature (e.g., 100 °C).

  • After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the pure (E)-vinyl bromide.

Quantitative Data for (E)-Vinyl Bromide Synthesis
EntrySubstrate (1,1-Dibromoalkene)Product ((E)-Vinyl Bromide)Yield (%)[3]E/Z Ratio[3]
11,1-Dibromo-2-phenylethene(E)-1-Bromo-2-phenylethene9499.5/0.5
21,1-Dibromo-2-(4-methylphenyl)ethene(E)-1-Bromo-2-(4-methylphenyl)ethene99>99/<1
31,1-Dibromo-2-(4-methoxyphenyl)ethene(E)-1-Bromo-2-(4-methoxyphenyl)ethene98>99/<1
41,1-Dibromo-2-(4-chlorophenyl)ethene(E)-1-Bromo-2-(4-chlorophenyl)ethene95>99/<1
51,1-Dibromo-2-(naphthalen-2-yl)ethene(E)-1-Bromo-2-(naphthalen-2-yl)ethene96>99/<1
61,1-Dibromo-2-cyclohexylethylene(E)-1-Bromo-2-cyclohexylethylene6795/5
Proposed Reaction Mechanism for (E)-Vinyl Bromide Synthesis

The reaction is proposed to proceed via a halophilic attack of the diethyl phosphite anion on a bromine atom of the 1,1-dibromoalkene, leading to the formation of a vinyl anion intermediate. Subsequent protonation of this intermediate by ethanol affords the thermodynamically more stable (E)-vinyl bromide.

E_synthesis_mechanism start R-C(Br)=CH2 (1,1-Dibromoalkene) intermediate [R-C(-)=CHBr] (Vinyl anion intermediate) start->intermediate Halophilic attack by (EtO)2P(O)- reagent (EtO)2P(O)H + EtONa phosphite_anion (EtO)2P(O)- (Diethyl phosphite anion) reagent->phosphite_anion Deprotonation product (E)-R-CH=CHBr ((E)-Vinyl bromide) intermediate->product Protonation proton_source EtOH

Caption: Proposed mechanism for (E)-vinyl bromide synthesis.

Stereoselective Synthesis of (Z)-Vinyl Bromides via Palladium-Catalyzed Hydrogenolysis

The synthesis of (Z)-vinyl bromides can be achieved with high stereoselectivity through the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes using tributyltin hydride (Bu₃SnH) as the hydrogen source.

Experimental Protocol: General Procedure for (Z)-Vinyl Bromide Synthesis
  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 1,1-dibromoalkene (1.0 mmol) in anhydrous toluene (5 mL).

  • Add triphenylphosphine (PPh₃) (0.04 mmol) and palladium(II) acetate (Pd(OAc)₂) (0.02 mmol).

  • To this stirred solution, add tributyltin hydride (Bu₃SnH) (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the (Z)-vinyl bromide.

Quantitative Data for (Z)-Vinyl Bromide Synthesis
EntrySubstrate (1,1-Dibromoalkene)Product ((Z)-Vinyl Bromide)Yield (%)[5]Z/E Ratio[5]
11,1-Dibromo-2-phenylethene(Z)-1-Bromo-2-phenylethene95>99/<1
21,1-Dibromo-2-(4-chlorophenyl)ethene(Z)-1-Bromo-2-(4-chlorophenyl)ethene92>99/<1
31,1-Dibromo-2-(4-methoxyphenyl)ethene(Z)-1-Bromo-2-(4-methoxyphenyl)ethene88>99/<1
41,1-Dibromo-2-n-hexylethylene(Z)-1-Bromo-1-octene85>99/<1
51,1-Dibromo-2-cyclohexylethylene(Z)-1-Bromo-2-cyclohexylethylene89>99/<1
Proposed Reaction Mechanism for (Z)-Vinyl Bromide Synthesis

The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond that is trans to the substituent on the double bond. This is followed by transmetalation with tributyltin hydride and subsequent reductive elimination to afford the (Z)-vinyl bromide with high stereoselectivity.

Z_synthesis_mechanism start R-C(Br)=CHBr (1,1-Dibromoalkene) oxidative_addition [R-C(PdL2Br)=CHBr] (Vinylpalladium intermediate) start->oxidative_addition Oxidative Addition pd0 Pd(0)L2 transmetalation [R-C(PdL2H)=CHBr] oxidative_addition->transmetalation Transmetalation bu3snh Bu3SnH product (Z)-R-CH=CHBr ((Z)-Vinyl bromide) transmetalation->product Reductive Elimination

Caption: Proposed mechanism for (Z)-vinyl bromide synthesis.

Experimental Workflow Overview

The general workflow for the stereoselective synthesis of vinyl bromides from this compound precursors is outlined below.

workflow start Start: 1,1-Dibromoalkene e_synthesis (E)-Selective Synthesis (Microwave, Diethyl Phosphonate, EtONa) start->e_synthesis z_synthesis (Z)-Selective Synthesis (Pd-Catalysis, Bu3SnH) start->z_synthesis workup Aqueous Workup & Extraction e_synthesis->workup z_synthesis->workup purification Column Chromatography workup->purification analysis Characterization (NMR, GC-MS) purification->analysis e_product (E)-Vinyl Bromide analysis->e_product High E-selectivity z_product (Z)-Vinyl Bromide analysis->z_product High Z-selectivity

Caption: General experimental workflow.

References

Application of 1,1-Dibromoethylene in Cascade Reactions for Heterocycle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 1,1-dibromoethylene as a versatile building block in cascade reactions for the synthesis of valuable heterocyclic compounds. These methodologies offer efficient routes to complex molecular architectures, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. This compound is an attractive C2-building block for such reactions due to its dual reactivity, enabling sequential functionalization at the geminal bromine positions. This reactivity can be harnessed to construct a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Application Note 1: Cascade Synthesis of Pyrazoles from 1,1-Dibromoalkenes and Hydrazides

A promising application of 1,1-dibromoalkenes is in the cascade synthesis of pyrazoles, a class of nitrogen-containing heterocycles with a wide range of biological activities. This approach involves the reaction of a 1,1-dibromoalkene with a hydrazide derivative. The proposed reaction proceeds through a cascade of nucleophilic substitution, cyclization, and elimination steps to afford the final pyrazole product. This method is particularly valuable as it allows for the synthesis of highly functionalized pyrazoles from readily available starting materials.[1]

Reaction Principle:

The general principle of this cascade reaction involves the initial reaction of a hydrazide with the 1,1-dibromoalkene. One of the nitrogen atoms of the hydrazine acts as a nucleophile, displacing one of the bromine atoms. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining vinyl bromide carbon. Subsequent elimination of HBr leads to the formation of the aromatic pyrazole ring.

Logical Workflow for Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Start1 1,1-Dibromoalkene Step1 Nucleophilic Substitution Start1->Step1 Start2 Hydrazide Start2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Elimination Step2->Step3 Product Functionalized Pyrazole Step3->Product G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_cyclization Cascade Step cluster_product Product Reactant1 o-Haloaniline Step1 Oxidative Addition Reactant1->Step1 Reactant2 Coupling Partner Step2 Coupling Reactant2->Step2 Catalyst Pd(0) Catalyst Catalyst->Step1 Step1->Step2 Intermediate Coupled Intermediate Step2->Intermediate Step3 Reductive Elimination Step3->Catalyst Regeneration Intermediate->Step3 Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Indole Derivative Cyclization->Product

References

Application Notes and Protocols for the Synthesis of Dendrimers Using 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dendrimers utilizing 1,1-dibromoethylene as a key building block. The unique reactivity of this compound makes it a versatile precursor for the construction of complex, hyperbranched architectures, particularly π-conjugated dendrimers with potential applications in drug delivery, diagnostics, and materials science.

Introduction to this compound in Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique properties, including a high surface functionality and internal cavities, make them ideal candidates for various biomedical applications.[1][2] this compound serves as a valuable AB2-type building block in dendrimer synthesis, where the two bromine atoms can be sequentially or simultaneously functionalized to create branching points. The geminal dibromoalkene moiety can be transformed into an alkyne or can participate in various cross-coupling reactions, such as the Heck and Sonogashira reactions, to build up the dendritic framework.[3][4]

Synthetic Strategies

The synthesis of dendrimers using this compound can be approached through two primary strategies: divergent and convergent methods.

  • Divergent Synthesis: This approach begins from a central core molecule, and successive generations of monomers are added radially outwards.[3][5] This method is suitable for producing large quantities of dendrimers.[1]

  • Convergent Synthesis: In this strategy, the dendritic wedges (dendrons) are synthesized first, starting from the periphery and moving inwards, and are then attached to a central core in the final step.[4][5] This method offers better control over the final structure and purity of the dendrimer.

Application in Stilbenoid Dendrimer Synthesis via Heck Reaction

A notable application of bromo-functionalized building blocks in dendrimer synthesis is in the creation of stilbenoid dendrimers. These dendrimers, characterized by stilbene repeating units, are of interest for their optical and electronic properties. While not directly using this compound, the convergent synthesis of stilbenoid dendrimers using multifold Heck reactions provides a relevant and illustrative protocol that can be adapted.[3]

Experimental Protocol: Convergent Synthesis of a First-Generation Stilbenoid Dendrimer

This protocol describes the synthesis of a first-generation stilbenoid dendrimer using a 3,5-dibromobenzaldehyde derivative as a core, which demonstrates the principles applicable to syntheses involving di-bromo functionalized cores.

Step 1: Synthesis of the Dendron (3,5-bis-styryl benzaldehyde)

  • Heck Reaction: To a solution of methyl 3,5-dibromobenzoate (1.0 eq) and 4-tert-butylstyrene (2.2 eq) in a suitable solvent (e.g., DMF/water), add a palladium catalyst such as Pd(OAc)2 (0.05 eq), a phosphine ligand (e.g., P(o-tolyl)3, 0.1 eq), and a base (e.g., NEt3, 3.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., Argon) at 100 °C for 24-48 hours. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield methyl 3,5-bis(4-tert-butylstyryl)benzoate.

  • Reduction: The resulting ester is reduced to the corresponding benzyl alcohol using a reducing agent like LiAlH4 in an anhydrous solvent such as THF at 0 °C to room temperature.

  • Oxidation: The benzyl alcohol is then oxidized to the desired aldehyde, 3,5-bis(4-tert-butylstyryl)benzaldehyde, using an oxidizing agent like MnO2 in a solvent such as dichloromethane (CH2Cl2) at room temperature.

Step 2: Synthesis of the Core and Final Dendrimer

  • Core Functionalization: A suitable aromatic core, such as 9,10-dibromoanthracene, is used.

  • Final Heck Coupling: The synthesized dendron (3,5-bis-styryl benzaldehyde, after conversion to a vinyl derivative, for example, via a Wittig reaction) is coupled with the 9,10-dibromoanthracene core using a twofold Heck reaction under similar conditions as described in Step 1. This final coupling yields the first-generation stilbenoid dendrimer.[3]

Quantitative Data Summary

StepReactantsProductYield (%)
1aMethyl 3,5-dibromobenzoate, 4-tert-butylstyreneMethyl 3,5-bis(4-tert-butylstyryl)benzoate75
1bMethyl 3,5-bis(4-tert-butylstyryl)benzoate3,5-bis(4-tert-butylstyryl)benzyl alcohol78
1c3,5-bis(4-tert-butylstyryl)benzyl alcohol3,5-bis(4-tert-butylstyryl)benzaldehyde85
23,5-bis(4-tert-butylstyryl)vinylbenzene, 9,10-dibromoanthraceneFirst-Generation Stilbenoid Dendrimer40

Table 1: Representative yields for the convergent synthesis of a first-generation stilbenoid dendrimer.[3]

Logical Workflow of Convergent Dendrimer Synthesis

Convergent_Synthesis cluster_dendron Dendron Synthesis cluster_core Core Preparation cluster_final Final Assembly Start Peripheral Monomers Step1 Couple to Branching Unit (e.g., Heck Reaction) Start->Step1 Step2 Activate Focal Point Step1->Step2 Step3 Repeat Coupling & Activation (for higher generations) Step2->Step3 Dendron Synthesized Dendron Step3->Dendron Couple_to_Core Couple Dendrons to Core (e.g., Heck/Sonogashira Reaction) Dendron->Couple_to_Core Multiple Dendrons Core_Start Multifunctional Core Molecule Core_Func Core Functionalization (if necessary) Core_Start->Core_Func Ready_Core Reactive Core Core_Func->Ready_Core Ready_Core->Couple_to_Core Purification Purification Couple_to_Core->Purification Final_Dendrimer Final Dendrimer Purification->Final_Dendrimer

Caption: Convergent synthesis workflow for dendrimers.

Signaling Pathway for Drug Delivery Application

Dendrimers synthesized using this compound-derived building blocks can be functionalized for targeted drug delivery. The high density of surface groups allows for the attachment of targeting ligands (e.g., antibodies, folic acid) and therapeutic agents.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_cell Target Cell Dendrimer_Drug Dendrimer-Drug Conjugate Targeting Targeting Ligand Recognition Dendrimer_Drug->Targeting Receptor Cell Surface Receptor Targeting->Receptor Binding Internalization Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Drug_Release Drug Release (e.g., pH change, enzymatic cleavage) Endosome->Drug_Release Drug Active Drug Drug_Release->Drug Target_Action Therapeutic Action Drug->Target_Action

Caption: Targeted drug delivery pathway using functionalized dendrimers.

Future Perspectives

The use of this compound in dendrimer synthesis opens up avenues for creating novel macromolecular architectures with tailored properties. Future research may focus on developing more efficient and stereoselective coupling reactions to control the geometry of the resulting dendrimers. Furthermore, the exploration of these dendrimers in biological systems, including their pharmacokinetics, biodistribution, and efficacy in drug delivery, will be crucial for their translation into clinical applications. The versatility of the gem-dibromoalkene functionality allows for a wide range of post-synthetic modifications, enabling the creation of multifunctional dendrimers for theranostic applications, combining both diagnostic and therapeutic capabilities.

References

The Pivotal Role of 1,1-Dibromoethylene in the Synthesis of Complex Natural Products: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromoethylene stands as a versatile and highly reactive C2 building block in the intricate field of natural product total synthesis. Its geminal dibromoalkene functionality serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures with high efficiency and stereocontrol. This application note delves into the significant role of this compound and its derivatives, primarily generated in situ via the Corey-Fuchs reaction, in the total synthesis of several noteworthy natural products. We provide detailed experimental protocols for key transformations, quantitative data summaries, and visual diagrams of reaction pathways to facilitate a deeper understanding and practical application of this powerful synthetic tool.

Core Applications in Natural Product Synthesis

The utility of 1,1-dibromoalkenes, including the parent this compound, is most prominently demonstrated through their conversion into terminal alkynes and their participation in cross-coupling reactions. These transformations are fundamental to elongating carbon chains and introducing key structural motifs found in a diverse array of natural products.

Alkyne Synthesis via the Corey-Fuchs Reaction

A primary application of 1,1-dibromoalkenes in total synthesis is their role as precursors to terminal alkynes. The Corey-Fuchs reaction provides a robust and widely used method for the one-carbon homologation of aldehydes to terminal alkynes, proceeding through a 1,1-dibromoalkene intermediate.[1][2][3][4][5] This two-step process involves the initial formation of the 1,1-dibromoalkene, which is often used directly in the subsequent step without isolation.

Key Features of the Corey-Fuchs Reaction:

  • Versatility: Applicable to a wide range of aldehydes.

  • Mild Conditions: The olefination step can be performed under relatively mild conditions.

  • Intermediate for Further Functionalization: The resulting terminal alkyne is a versatile functional group for subsequent transformations such as Sonogashira, Suzuki, and Negishi couplings, as well as nucleophilic additions.

Cross-Coupling Reactions

1,1-Dibromoalkenes are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8][9][10][11] These reactions allow for the stereoselective formation of trisubstituted and tetrasubstituted alkenes, which are common structural motifs in complex natural products. The differential reactivity of the two bromine atoms can be exploited for sequential, selective couplings.

Total Synthesis of (+)-Prelaureatin: A Case Study

The marine natural product (+)-prelaureatin, a medium-ring ether containing a nine-membered ring, provides an excellent example of the strategic application of a 1,1-dibromoalkene intermediate generated via the Corey-Fuchs reaction.

Retrosynthetic Analysis and Key Transformation

The synthesis of the nine-membered ring of (+)-prelaureatin relies on an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.[12] The precursor for this key cyclization is an aldehyde containing a vinyl iodide. The terminal alkyne necessary for the formation of this vinyl iodide is synthesized from an aldehyde precursor using the Corey-Fuchs reaction, which proceeds through a 1,1-dibromoalkene.

Diagram 1: Retrosynthetic Analysis of (+)-Prelaureatin

G prelaureatin (+)-Prelaureatin nine_membered_ring Nine-Membered Ring Ether prelaureatin->nine_membered_ring  Key Feature nhk_precursor Aldehyde-Vinyl Iodide Precursor nine_membered_ring->nhk_precursor  Nozaki-Hiyama-Kishi (NHK) Reaction alkyne_intermediate Terminal Alkyne Intermediate nhk_precursor->alkyne_intermediate  Hydrozirconation/ Iodination dibromoalkene 1,1-Dibromoalkene Intermediate alkyne_intermediate->dibromoalkene  Corey-Fuchs Reaction (Step 2) aldehyde_precursor Aldehyde Precursor dibromoalkene->aldehyde_precursor  Corey-Fuchs Reaction (Step 1)

A simplified retrosynthetic pathway for (+)-prelaureatin.

Experimental Protocols

Protocol 1: Synthesis of the 1,1-Dibromoalkene Intermediate (Corey-Fuchs Reaction, Step 1)

This protocol describes the conversion of an aldehyde to the corresponding 1,1-dibromoalkene.

Materials:

  • Aldehyde precursor

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.) in one portion.

  • Stir the resulting dark red solution for 30 minutes at 0 °C.

  • Add a solution of the aldehyde precursor (1.0 eq.) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 1,1-dibromoalkene.

Protocol 2: Synthesis of the Terminal Alkyne (Corey-Fuchs Reaction, Step 2)

This protocol details the conversion of the 1,1-dibromoalkene to the terminal alkyne.

Materials:

  • 1,1-Dibromoalkene

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 1,1-dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran at -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.1 eq.) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the terminal alkyne.

Quantitative Data

The following table summarizes typical yields for the key transformations in the synthesis of the alkyne precursor for (+)-prelaureatin.

Reaction Step Product Yield (%) Reference
Corey-Fuchs Olefination (Step 1)1,1-Dibromoalkene85-95[2][3]
Alkyne Formation (Step 2)Terminal Alkyne80-90[2][3]

Further Applications in Natural Product Synthesis

The principles demonstrated in the synthesis of (+)-prelaureatin are broadly applicable. The Corey-Fuchs reaction, and thus the in-situ generation of 1,1-dibromoalkenes, has been a key step in the total synthesis of a variety of other complex natural products, including members of the polyketide, alkaloid, and terpenoid families.[3]

Diagram 2: General Workflow for Utilizing 1,1-Dibromoalkenes in Synthesis

G cluster_0 1,1-Dibromoalkene Generation cluster_1 Synthetic Pathways cluster_2 Application aldehyde Aldehyde reagents CBr4, PPh3 dibromoalkene 1,1-Dibromoalkene reagents->dibromoalkene  Corey-Fuchs Olefination alkyne Terminal Alkyne dibromoalkene->alkyne  n-BuLi coupling Substituted Alkene dibromoalkene->coupling  Suzuki, Stille, etc. natural_product Natural Product Synthesis alkyne->natural_product coupling->natural_product

Synthetic routes from aldehydes via 1,1-dibromoalkenes.

Conclusion

This compound and its substituted analogs are indispensable tools in the arsenal of the synthetic organic chemist. Their ability to be readily prepared from aldehydes via the Corey-Fuchs reaction and subsequently transformed into versatile terminal alkynes or elaborated through cross-coupling reactions provides a powerful and flexible strategy for the construction of complex carbon skeletons. The successful total synthesis of natural products like (+)-prelaureatin highlights the strategic importance of this functionality. The detailed protocols and data presented herein aim to equip researchers with the practical knowledge to effectively utilize this chemistry in their own synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

Application Notes and Protocols for Controlled Radical Polymerization of 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The controlled radical polymerization (CRP) of vinyl monomers has revolutionized the synthesis of well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures. Among the various vinyl monomers, 1,1-dibromoethylene presents an interesting, albeit challenging, candidate for CRP. The presence of two bromine atoms on a single carbon of the vinyl group is expected to significantly influence its reactivity and the properties of the resulting polymer, poly(this compound). This document provides detailed, albeit prospective, application notes and experimental protocols for the controlled radical polymerization of this compound, drawing upon established principles of Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Due to a lack of specific literature on the CRP of this compound, the following protocols are based on methodologies successful for structurally similar monomers, such as vinylidene fluoride and other halogenated alkenes.

Potential Applications in Drug Development

While the specific properties of poly(this compound) are not yet extensively documented, its halogen-rich nature suggests several potential applications in the pharmaceutical and biomedical fields:

  • Radiopaque Polymers: The high bromine content would render the polymer radiopaque, making it a potential candidate for use in medical devices that require visualization via X-ray, such as catheters, stents, or as a component in implantable drug delivery depots.

  • Drug Delivery Vehicles: The polymer could be formulated into nanoparticles or micelles for controlled drug release. The hydrophobic nature of the polymer backbone could be suitable for encapsulating hydrophobic drugs, while the potential for post-polymerization modification of the C-Br bonds could allow for the attachment of targeting ligands or hydrophilic moieties to improve biocompatibility and circulation time. Stimuli-responsive drug delivery systems could also be envisioned, where changes in the physiological environment could trigger drug release.[1]

  • Flame Retardant Excipients: For certain drug formulations or medical device components, inherent flame retardancy is a desirable property. The high halogen content of poly(this compound) would impart excellent flame-retardant characteristics.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from the experimental protocols described below.

Table 1: ATRP of this compound - Experimental Conditions and Results

Entry[Monomer]:[Initiator]:[Catalyst]:[Ligand]SolventTemp (°C)Time (h)Conversion (%)Mn,th ( g/mol )Mn,GPC ( g/mol )Đ (Mw/Mn)
1
2
3

Mn,th = ([Monomer]/[Initiator]) × Mmonomer × Conversion + Minitiator

Table 2: RAFT Polymerization of this compound - Experimental Conditions and Results

Entry[Monomer]:[RAFT Agent]:[Initiator]SolventTemp (°C)Time (h)Conversion (%)Mn,th ( g/mol )Mn,GPC ( g/mol )Đ (Mw/Mn)
1
2
3

Mn,th = ([Monomer]/[RAFT Agent]) × Mmonomer × Conversion + MRAFT Agent

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol outlines a general procedure for the ATRP of this compound. The selection of the initiator, catalyst, and ligand is crucial for achieving control over the polymerization.

Materials:

  • This compound (monomer), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator).

  • Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.

  • Add anisole, this compound, and PMDETA (1 eq relative to CuBr) to the flask via syringe under a nitrogen atmosphere.

  • Degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw and backfilling with nitrogen, add the initiator (EBiB) via syringe.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and start stirring.

  • Monitoring the Reaction: At timed intervals, take samples via a degassed syringe to determine monomer conversion and molecular weight evolution by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.

  • Termination: After the desired time or conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Polymer Isolation: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer into a large excess of a non-solvent (e.g., cold methanol).

  • Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the polymer by GPC for molecular weight and dispersity (Đ), and by ¹H NMR and ¹³C NMR for its chemical structure.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Add purified monomer Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Seal & Degas Initiation Initiator Addition Degassing->Initiation Inert atmosphere Polymerization Polymerization (Heating & Stirring) Initiation->Polymerization Monitoring Reaction Monitoring (GC, GPC) Polymerization->Monitoring Termination Termination Polymerization->Termination Isolation Polymer Isolation Termination->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization

ATRP Experimental Workflow

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

This protocol provides a general method for the RAFT polymerization of this compound. The choice of RAFT agent is critical and will depend on the reactivity of the monomer. A dithiobenzoate or trithiocarbonate-based RAFT agent is a reasonable starting point.

Materials:

  • This compound (monomer), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer Purification: As described in Protocol 1.

  • Reaction Mixture Preparation: In a Schlenk flask, dissolve the RAFT agent (CPAD), initiator (AIBN), and this compound in 1,4-dioxane.

  • Degassing: Degas the solution by purging with nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically the decomposition temperature of the initiator, e.g., 60-80 °C for AIBN) and begin stirring.

  • Monitoring: As in Protocol 1, monitor the reaction progress by taking samples for GC and GPC analysis.

  • Termination and Isolation: After the target conversion or time, stop the reaction by cooling the flask to room temperature and exposing it to air. Isolate the polymer by precipitation in a non-solvent like cold methanol, followed by filtration and drying under vacuum.

  • Characterization: Analyze the resulting polymer using GPC and NMR spectroscopy to determine molecular weight, dispersity, and structure.

RAFT_Mechanism cluster_initiation Initiation cluster_chain_transfer Reversible Chain Transfer cluster_reinitiation Reinitiation Initiator Initiator Radical (I.) Radical (I.) Initiator->Radical (I.) Decomposition Propagating_Radical (P.) Propagating_Radical (P.) Radical (I.)->Propagating_Radical (P.) + Monomer (M) RAFT_Adduct_Radical RAFT_Adduct_Radical Propagating_Radical (P.)->RAFT_Adduct_Radical + RAFT Agent (Z-C(=S)S-R) cluster_chain_transfer cluster_chain_transfer Propagating_Radical (P.)->cluster_chain_transfer Dormant_Polymer Dormant_Polymer RAFT_Adduct_Radical->Dormant_Polymer Fragmentation New_Propagating_Radical New_Propagating_Radical RAFT_Adduct_Radical->New_Propagating_Radical Fragmentation Dormant_Polymer->RAFT_Adduct_Radical Addition cluster_equilibrium cluster_equilibrium Dormant_Polymer->cluster_equilibrium Growing_Polymer_Chain Growing_Polymer_Chain New_Propagating_Radical->Growing_Polymer_Chain + Monomer (M) cluster_reinitiation cluster_reinitiation New_Propagating_Radical->cluster_reinitiation Growing_Polymer_Chain->Dormant_Polymer <-> cluster_chain_transfer->New_Propagating_Radical cluster_reinitiation->cluster_equilibrium

Generalized RAFT Polymerization Mechanism

Concluding Remarks

The controlled radical polymerization of this compound represents an unexplored area with potential for the synthesis of novel functional polymers. The protocols provided herein offer a rational starting point for researchers to investigate this process. Careful optimization of reaction parameters, including the choice of initiator, catalyst/ligand system (for ATRP), RAFT agent, solvent, and temperature, will be critical for achieving well-controlled polymerization. The resulting poly(this compound) could possess unique properties beneficial for applications in drug delivery and medical devices, warranting further investigation into its synthesis and characterization.

References

Troubleshooting & Optimization

Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side reactions in the Sonogashira coupling of 1,1-dibromoalkenes.

Frequently Asked Questions (FAQs)

Q1: What is the primary homocoupling side reaction in the Sonogashira coupling of 1,1-dibromoalkenes, and why is it problematic?

A1: The primary homocoupling side reaction is the Glaser coupling, where two terminal alkyne molecules react to form a symmetric 1,3-diyne. This is undesirable as it consumes the alkyne, reducing the yield of the desired cross-coupled product and complicating purification.

Q2: What are the main causes of Glaser homocoupling?

A2: The two primary causes are the presence of oxygen and the use of a copper(I) co-catalyst. Oxygen promotes the oxidative dimerization of copper acetylide intermediates, which is a key step in the Glaser coupling pathway. The copper co-catalyst, while often used to increase the rate of the Sonogashira reaction, also catalyzes this unwanted side reaction.

Q3: How can I minimize or prevent homocoupling?

A3: Several strategies can be employed:

  • Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.

  • Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q4: Are there specific ligands recommended for suppressing homocoupling in the coupling of 1,1-dibromoalkenes?

A4: Yes, the choice of phosphine ligand on the palladium catalyst can significantly influence the extent of homocoupling. For the stereoselective Sonogashira coupling of 1,1-dibromo-1-alkenes, the use of PdCl2(dppf) as a catalyst has been shown to selectively give the desired (Z)-bromoenyne with minimal formation of the enediyne byproduct.[2] Bulky and electron-rich phosphine ligands can also favor the desired cross-coupling pathway in general Sonogashira reactions.

Q5: How does the choice of base and solvent affect homocoupling?

A5: The base and solvent system plays a critical role. For the Sonogashira coupling of 1,1-dibromoalkenes, cesium carbonate (Cs2CO3) has been identified as an optimal base in a copper-free system.[3] In general, the base facilitates the deprotonation of the terminal alkyne. The choice of solvent can affect catalyst stability and reaction rates. Polar aprotic solvents like DMF or THF are commonly used.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Sonogashira coupling of 1,1-dibromoalkenes.

Problem: Significant formation of the homocoupled (Glaser) product.

Possible Cause Suggested Solution
Presence of Oxygen Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen throughout the reaction.
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling.
High Alkyne Concentration Add the terminal alkyne to the reaction mixture slowly using a syringe pump. This keeps the instantaneous concentration of the alkyne low.
Suboptimal Ligand For 1,1-dibromoalkenes, consider using a ligand that promotes selective coupling, such as dppf in conjunction with a palladium source.
Inefficient Cross-Coupling If the desired cross-coupling is slow, the homocoupling side reaction can dominate. Optimize the reaction temperature and catalyst loading to favor the cross-coupling pathway.

Problem: Low or no yield of the desired cross-coupled product.

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh source of palladium catalyst and ensure that phosphine ligands have not been oxidized. Consider using a pre-catalyst that is more stable.
Incorrect Base For 1,1-dibromoalkenes, ensure you are using an appropriate base. Cs2CO3 has been shown to be effective in copper-free systems.[3] Diisopropylamine has also been used successfully.[2]
Poor Solvent Choice Ensure the solvent is anhydrous and appropriate for the reaction. DMF and THF are common choices.
Low Reaction Temperature While some Sonogashira reactions proceed at room temperature, others may require heating to achieve a reasonable rate.

Data Summary

The following tables summarize qualitative and quantitative data on the effect of different reaction conditions on the Sonogashira coupling of 1,1-dibromoalkenes.

Table 1: Catalyst and Base Effects on the Sonogashira Coupling of 1,1-Dibromoalkenes

CatalystLigandBaseSolventKey ObservationReference
PdCl2dppfDiisopropylamineBenzeneStereoselective formation of (Z)-bromoenyne with minimal enediyne byproduct.[2]
Pd/C-Cs2CO3DMFEfficient for the one-pot synthesis of internal alkynes from gem-dibromoalkenes under copper-free conditions.[3]

Experimental Protocols

Protocol 1: Stereoselective Copper-Free Sonogashira Coupling of a 1,1-Dibromoalkene

This protocol is adapted from a procedure for the stereoselective synthesis of (Z)-bromoenynes.[2]

Materials:

  • 1,1-dibromoalkene (1.0 equiv)

  • Trialkylsilylacetylene (1.2 equiv)

  • PdCl2(dppf) (0.05 equiv)

  • Diisopropylamine (2.0 equiv)

  • Anhydrous, degassed benzene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 1,1-dibromoalkene, PdCl2(dppf), and anhydrous, degassed benzene.

  • Add the diisopropylamine to the mixture.

  • Slowly add the trialkylsilylacetylene to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Synthesis of Internal Alkynes from a 1,1-Dibromoalkene under Copper-Free Conditions

This protocol is based on a tandem elimination-hydrodebromination-cross-coupling reaction.[3]

Materials:

  • gem-Dibromoalkene (1.0 equiv)

  • Halobenzene (1.2 equiv)

  • Pd/C (5 mol%)

  • Cs2CO3 (2.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a sealed tube, add the gem-dibromoalkene, halobenzene, Pd/C, and Cs2CO3.

  • Add anhydrous, degassed DMF to the tube.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the internal alkyne.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Is the reaction under a strictly inert atmosphere? start->check_oxygen check_copper Are you using a copper co-catalyst? check_oxygen->check_copper Yes degas_solvents Degas all solvents and reagents check_oxygen->degas_solvents No optimize_conditions Optimize Reaction Conditions check_copper->optimize_conditions No copper_free Switch to a Copper-Free Protocol check_copper->copper_free Yes ligand_choice Optimize ligand (e.g., dppf for selectivity) optimize_conditions->ligand_choice slow_addition Implement slow addition of the alkyne end Homocoupling Minimized slow_addition->end copper_free->end positive_pressure Maintain positive inert gas pressure degas_solvents->positive_pressure positive_pressure->check_copper base_choice Optimize base (e.g., Cs2CO3) ligand_choice->base_choice base_choice->slow_addition

Caption: Troubleshooting workflow for minimizing homocoupling.

Sonogashira_Cycle cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalyst Cycle cluster_Glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (Cu-C≡CR') PdII->Transmetal RPdCCR R-Pd(II)-C≡CR'(L2) Transmetal->RPdCCR RedElim Reductive Elimination RPdCCR->RedElim RedElim->Pd0 Regenerates Catalyst Product R-C≡CR' RedElim->Product Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide + Cu(I), Base Base Base CuI Cu(I) CuAcetylide->Transmetal Desired Path CuAcetylide2 2 Cu-C≡CR' CuAcetylide->CuAcetylide2 Undesired Path Diyne R'C≡C-C≡CR' CuAcetylide2->Diyne + O2 Oxygen O2

Caption: Sonogashira catalytic cycle and the competing Glaser homocoupling side reaction.

References

Optimization of base and ligand for high yield in Corey-Fuchs olefination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Corey-Fuchs olefination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing reaction yields through the strategic selection of bases and phosphine reagents.

Frequently Asked Questions (FAQs)

Q1: What is the Corey-Fuchs reaction and what are its main steps?

The Corey-Fuchs reaction is a two-step process to convert an aldehyde into a terminal alkyne with a one-carbon homologation.[1][2]

  • Olefination: The aldehyde reacts with a phosphonium ylide, generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), to form a 1,1-dibromoalkene.[1][3]

  • Elimination/Rearrangement: The resulting dibromoalkene is treated with a strong base, typically n-butyllithium (n-BuLi), to yield the terminal alkyne.[1][2]

Q2: Why is the choice of base in the second step critical for high yields?

The base in the second step is responsible for the dehydrohalogenation of the dibromoalkene and the subsequent lithium-halogen exchange, leading to the formation of the alkyne. An appropriate base will efficiently promote this transformation while minimizing side reactions. A base that is too weak may result in an incomplete reaction, while an overly reactive base or incorrect stoichiometry can lead to undesired side products.

Q3: What is the role of the phosphine reagent in the first step?

The phosphine reagent, most commonly triphenylphosphine (PPh₃), is essential for the formation of the phosphorus ylide. Two equivalents of PPh₃ are typically used; one forms the ylide, and the other acts as a bromine scavenger.[4] The nature of the phosphine can influence the reactivity and efficiency of the initial olefination step.

Troubleshooting Guide

Low Yield in the Olefination Step (Aldehyde to Dibromoalkene)
Problem Possible Cause Troubleshooting Suggestion
Low or no conversion of the aldehyde Incomplete ylide formation.Ensure PPh₃ and CBr₄ are pure and the solvent (typically dichloromethane) is anhydrous.
Sterically hindered or electron-rich aldehyde.Consider using additives like zinc dust, which can improve yields by promoting ylide formation and reducing the amount of PPh₃ required.[3][5]
Sensitive functional groups on the aldehyde.For substrates sensitive to the standard conditions, adding triethylamine (Et₃N) can be beneficial.[6]
Formation of triphenylphosphine oxide byproduct complicates purification Inherent to the Wittig-type reaction mechanism.The addition of zinc dust can reduce the amount of PPh₃ used, thereby simplifying purification.[3][5]
For substrates where byproduct removal is a significant issue, consider alternative phosphine reagents like triisopropyl phosphite, especially for less reactive ketones.
Low Yield in the Elimination/Rearrangement Step (Dibromoalkene to Alkyne)
Problem Possible Cause Troubleshooting Suggestion
Incomplete conversion to the alkyne Insufficiently strong base.n-Butyllithium (n-BuLi) is the standard and most effective base for this transformation. Ensure you are using at least two equivalents.
Quenching of the organolithium intermediate.Use anhydrous solvents (typically THF) and maintain a strict inert atmosphere (argon or nitrogen).
Low reaction temperature.While the initial addition of n-BuLi is performed at -78 °C, allowing the reaction to slowly warm to room temperature can be necessary for complete conversion.
Formation of undesired side products The substrate is sensitive to the strongly basic conditions of n-BuLi.For base-sensitive substrates, consider using alternative, milder bases such as Lithium diisopropylamide (LDA) or Cesium Carbonate (Cs₂CO₃).[4][7]
The terminal alkyne is deprotonated by excess strong base, leading to further reactions.Use a precise stoichiometry of the base.
Reaction is sluggish or stalls Steric hindrance around the dibromoalkene.Prolonged reaction times or a slight increase in temperature may be necessary.

Optimization of Base and Phosphine Reagent

Base Selection Guide

The choice of base for the second step of the Corey-Fuchs reaction is critical and substrate-dependent. Below is a comparison of commonly used bases.

BaseTypical ConditionsAdvantagesDisadvantagesBest Suited For
n-Butyllithium (n-BuLi) 2.1 eq, THF, -78 °C to RTHigh reactivity, generally provides good to excellent yields.[7]Can be problematic for substrates with sensitive functional groups (e.g., esters, enolizable ketones).A wide range of standard substrates.
Lithium diisopropylamide (LDA) 2.1 eq, THF, -78 °C to RTA strong, non-nucleophilic base, which can be advantageous for substrates prone to nucleophilic attack.Can be less reactive than n-BuLi, potentially leading to lower yields with sterically hindered substrates.Substrates with acidic protons where n-BuLi might act as a nucleophile.
Cesium Carbonate (Cs₂CO₃) 2.5 eq, DMSO, 115 °CA milder, non-organometallic base suitable for some sensitive substrates.Requires higher temperatures and may not be as generally applicable as organolithium bases.Specific applications where strong organolithium bases are not tolerated.
Phosphine Reagent/Additive Selection Guide

The efficiency of the initial olefination step can be enhanced by the use of additives or alternative phosphine reagents.

Reagent/AdditiveTypical ConditionsAdvantagesDisadvantagesBest Suited For
Triphenylphosphine (PPh₃) 2 eq with 1 eq CBr₄The standard, widely used reagent.Can lead to purification challenges due to the formation of triphenylphosphine oxide.General application for a wide variety of aldehydes.
Zinc Dust Catalytic amountReduces the required stoichiometry of PPh₃, improving yields and simplifying purification.[3][5]Requires activation of the zinc dust for optimal results.Reactions where purification is challenging or for scaling up the reaction.
Triethylamine (Et₃N) Stoichiometric amountCan be beneficial for sensitive substrates.[6]May not be as effective as zinc in improving overall yields.Aldehydes with acid-sensitive functional groups.
Triisopropyl phosphite Alternative to PPh₃Can give superior results with less reactive ketones.May not be as reactive as PPh₃ for all aldehyde substrates.Ketones and other less reactive carbonyl compounds.

Experimental Protocols

Standard Corey-Fuchs Olefination Protocol

Step 1: Synthesis of the 1,1-Dibromoalkene

  • To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq).

  • Stir the resulting mixture for 5-10 minutes, during which the color should turn from colorless to a pale yellow/orange ylide solution.

  • Add a solution of the aldehyde (1.0 eq) in DCM to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography to yield the 1,1-dibromoalkene.

Step 2: Synthesis of the Terminal Alkyne

  • Dissolve the 1,1-dibromoalkene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.1 eq, typically as a solution in hexanes) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the terminal alkyne.[8]

Visualizing the Workflow

CoreyFuchsWorkflow cluster_step1 Step 1: Olefination cluster_step2 Step 2: Elimination/Rearrangement a Aldehyde (R-CHO) c Ylide Formation (in situ) a->c b PPh3 + CBr4 b->c d 1,1-Dibromoalkene (R-CH=CBr2) c->d Wittig-type Reaction f Terminal Alkyne (R-C≡CH) d->f Treatment with Base e Strong Base (e.g., n-BuLi) e->d

Caption: General workflow of the two-step Corey-Fuchs reaction.

TroubleshootingLogic cluster_troubleshooting Troubleshooting Pathway start Low Yield in Corey-Fuchs Reaction q1 Which step has low yield? start->q1 step1 Olefination Step q1->step1 Step 1 step2 Elimination Step q1->step2 Step 2 q2 Issue with Olefination? step1->q2 q3 Issue with Elimination? step2->q3 sol1 Check Reagent Purity & Anhydrous Conditions q2->sol1 Incomplete Conversion sol2 Add Zinc Dust for Sterically Hindered Aldehydes q2->sol2 Low Reactivity sol3 Use Et3N for Sensitive Substrates q2->sol3 Substrate Decomposition sol4 Ensure Anhydrous Conditions & Inert Atmosphere q3->sol4 Incomplete Conversion sol5 Consider Alternative Base (LDA, Cs2CO3) for Sensitive Substrates q3->sol5 Side Reactions sol6 Verify Base Stoichiometry (min. 2 eq) q3->sol6 Incomplete Conversion

Caption: Troubleshooting logic for low yields in the Corey-Fuchs reaction.

References

Purification techniques for removing triphenylphosphine oxide from 1,1-dibromoalkene products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of triphenylphosphine oxide (TPPO), a common byproduct in the synthesis of 1,1-dibromoalkenes, often generated during Wittig-type reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 1,1-dibromoalkene products from triphenylphosphine oxide.

Issue 1: My 1,1-dibromoalkene product and TPPO are co-eluting during column chromatography.

  • Initial Check: Is your product relatively non-polar?

    • Solution: For non-polar to moderately polar products, a silica plug filtration is often more effective and faster than a full column.[1][2][3]

  • Troubleshooting Silica Plug Filtration:

    • Problem: TPPO is still present in the filtrate.

      • Solution 1: Eluent Polarity. Start with a very non-polar eluent (e.g., hexane or pentane) to wash your product through the silica plug, leaving the more polar TPPO adsorbed.[2][4] You can gradually increase the polarity with a solvent like diethyl ether if your product requires it.

      • Solution 2: Multiple Plugs. For particularly difficult separations, passing the filtrate through a second or even third silica plug can be necessary to achieve high purity.[2][3]

Issue 2: I'm trying to remove TPPO by crystallization/precipitation, but my product is crashing out as well.

  • Initial Check: Have you screened a variety of solvents? The solubility of both your product and TPPO can vary significantly.

  • Troubleshooting Co-precipitation:

    • Problem: Both product and TPPO precipitate from non-polar solvents.

      • Solution 1: Solvent Choice. TPPO is known to be poorly soluble in solvents like hexane, cyclohexane, and petroleum ether.[1][5][6] If your product is soluble in these, selective precipitation of TPPO should be possible.

      • Solution 2: Temperature Control. Slow cooling can improve the selectivity of crystallization. Try dissolving the mixture in a minimal amount of a hot solvent in which TPPO is sparingly soluble and then cool it down slowly.

      • Solution 3: Concentration Adjustment. A more dilute solution might prevent your product from crashing out alongside the TPPO.[4]

    • Problem: My product is also soluble in polar solvents where TPPO dissolves.

      • Solution: Metal Salt Precipitation. Consider converting TPPO into an insoluble metal salt complex. This is particularly useful when working in polar solvents.[1][4][7]

Issue 3: Precipitation with metal salts is not working effectively or is affecting my product.

  • Initial Check: Are you using anhydrous conditions? Water can interfere with the formation of the TPPO-metal salt complex.[4]

  • Troubleshooting Metal Salt Precipitation:

    • Problem: The TPPO is not precipitating completely.

      • Solution 1: Choice of Metal Salt and Solvent. The efficiency of precipitation depends on the metal salt and solvent system. For instance, CaBr₂ is reported to be highly efficient in THF, while ZnCl₂ works well in ethanol and ethyl acetate.[1][4]

      • Solution 2: Stoichiometry. Ensure you are using a sufficient excess of the metal salt. For ZnCl₂, using 2-3 equivalents relative to TPPO is often recommended for complete removal.[8][9][10]

    • Problem: My product is co-precipitating with the TPPO-metal salt complex.

      • Solution: This may occur if your product has functional groups that can coordinate with the metal salt. If this is the case, consider alternative purification methods like silica plug filtration or crystallization without a metal salt.[4]

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove?

A: The removal of TPPO is a common challenge because it is a highly polar and crystalline compound that often shares similar solubility profiles with many reaction products.[1] This makes separation by standard techniques like extraction and simple crystallization difficult.

Q2: What are the main strategies for removing TPPO?

A: The primary methods can be broadly categorized into three approaches:

  • Precipitation/Crystallization: This method leverages the solubility differences between the desired product and TPPO in various solvents.[1]

  • Chromatography: This involves separating the product from TPPO based on their different affinities for a stationary phase, such as silica gel.[1]

  • Chemical Conversion: This strategy involves reacting TPPO with a reagent to form a derivative that is easily separated, for example, by precipitation.[1]

Q3: Can I use an acid-base extraction to remove TPPO?

A: TPPO is not acidic or basic, so a standard acid-base extraction will not be effective for its removal. However, if your 1,1-dibromoalkene product contains an acidic or basic functional group, you may be able to use this technique to separate your product from the neutral TPPO.[11]

Q4: Are there alternative reagents to triphenylphosphine that produce byproducts that are easier to remove?

A: Yes, researchers have developed modified phosphine reagents and polymer-supported triphenylphosphine. The corresponding phosphine oxides from these reagents can have different solubility properties or can be removed by simple filtration, simplifying the purification process.

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide in Common Solvents
SolventSolubility at Room Temperature (mg/mL)Notes
Methanol25Clear solution.[12]
Ethanol~20Soluble.[5]
2-Propanol (IPA)46.5Readily soluble.[13]
Tetrahydrofuran (THF)169.7Readily soluble.[13]
Toluene44.3Soluble.[13]
DichloromethaneReadily soluble[1]
Dimethyl Sulfoxide (DMSO)~3Soluble.[5]
Dimethylformamide (DMF)~3Soluble.[5]
CyclohexaneInsoluble[13]
HexanePoorly soluble/Insoluble[1][6]
Petroleum EtherInsoluble[1][5]
WaterSlightly soluble/Insoluble[1][12]

Note: Solubility can be temperature-dependent. The values presented are approximate and for guidance.

Table 2: Efficiency of TPPO Removal via Metal Salt Precipitation
Metal SaltEquivalents (relative to TPPO)SolventTPPO Removal EfficiencyReference
ZnCl₂1Ethanol90%[8][10]
ZnCl₂2Ethanol>95%[8][10]
ZnCl₂3EthanolNot Detected[8][10]
CaBr₂Not specifiedTHF95-98%
MgCl₂Not specifiedTolueneEffective[7]

Note: The efficiency of precipitation can be influenced by the specific reaction mixture, concentration, and temperature.

Experimental Protocols

Protocol 1: Silica Plug Filtration for Non-Polar 1,1-Dibromoalkenes
  • Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent, such as hexane or pentane.[2][4]

  • Preparation of the Plug: Prepare a short column (e.g., a Pasteur pipette or a small chromatography column) with a plug of cotton or glass wool at the bottom, followed by a layer of sand, and then pack with silica gel (typically 5-10 cm). Add another layer of sand on top of the silica.

  • Elution: Carefully load the suspension onto the silica plug. Elute the product using a non-polar solvent system (e.g., hexane, or a hexane/diethyl ether mixture).[2] The more polar TPPO will remain adsorbed to the silica.

  • Analysis: Collect the fractions and analyze them by TLC or another appropriate method to determine which fractions contain the purified product.

  • Repetition: If TPPO is still present, the procedure can be repeated.[2][3]

Protocol 2: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
  • Dissolution: Dissolve the crude reaction mixture containing the 1,1-dibromoalkene and TPPO in ethanol.[1]

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Precipitation: At room temperature, add 2-3 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine used in the reaction) to the ethanolic solution of the crude product.

  • Stirring: Stir the mixture for a couple of hours. A white solid, the ZnCl₂(TPPO)₂ complex, should precipitate.[8] Scraping the inside of the flask with a glass rod can help induce precipitation.[1]

  • Filtration: Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.

  • Work-up: Concentrate the filtrate to remove the ethanol. To remove any excess ZnCl₂, the residue can be slurried in acetone, in which the product is soluble but the excess zinc salt is not. Filter to remove the insoluble zinc salts.[1]

Visualizations

G Troubleshooting Workflow for TPPO Removal start Crude 1,1-dibromoalkene with TPPO is_nonpolar Is the product non-polar? start->is_nonpolar silica_plug Use Silica Plug Filtration is_nonpolar->silica_plug Yes is_polar Is the product soluble in a polar solvent? is_nonpolar->is_polar No check_purity1 Check Purity silica_plug->check_purity1 metal_salt Precipitate TPPO with Metal Salts (ZnCl₂, CaBr₂, MgCl₂) is_polar->metal_salt Yes crystallization Attempt Selective Crystallization/Precipitation is_polar->crystallization No check_purity2 Check Purity metal_salt->check_purity2 check_purity3 Check Purity crystallization->check_purity3 success Pure Product failure Consider Alternative Phosphine Reagents check_purity1->success Pure troubleshoot_plug Troubleshoot: - Adjust eluent polarity - Repeat filtration check_purity1->troubleshoot_plug Not Pure check_purity2->success Pure troubleshoot_metal Troubleshoot: - Ensure anhydrous conditions - Check salt stoichiometry - Test different salts/solvents check_purity2->troubleshoot_metal Not Pure check_purity3->success Pure troubleshoot_cryst Troubleshoot: - Screen more solvents - Adjust temperature/concentration check_purity3->troubleshoot_cryst Not Pure troubleshoot_plug->silica_plug troubleshoot_plug->failure troubleshoot_metal->metal_salt troubleshoot_metal->failure troubleshoot_cryst->crystallization troubleshoot_cryst->failure

References

Technical Support Center: Ensuring the Stability of 1,1-Dibromoethylene in Prolonged Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered when using 1,1-dibromoethylene in experiments with prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is turning dark and yielding significant polymeric material after an extended period. What is happening and how can I prevent it?

A1: this compound, like many vinyl halides, is susceptible to polymerization, especially under prolonged heating or exposure to light.[1] The darkening of your reaction mixture is a common indicator of decomposition and polymerization. This process is often initiated by free radicals, which can be generated by heat, light, or trace impurities.

To prevent this, the addition of a radical inhibitor is crucial. Phenolic compounds, such as hydroquinone or butylated hydroxytoluene (BHT), are effective at scavenging free radicals and terminating the polymerization chain reaction.[2][3] It is also recommended to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and to protect the reaction vessel from light.

Q2: What are the typical decomposition pathways for this compound under thermal stress?

A2: While specific high-temperature decomposition studies for this compound are not extensively detailed in readily available literature, analogous vinylidene halides can undergo dehydrohalogenation and polymerization.[4] Under prolonged heating, it is plausible that this compound could eliminate HBr to form bromoacetylene or undergo radical-initiated polymerization to form poly(this compound). These side reactions can lead to a complex mixture of byproducts and a lower yield of the desired product.

Q3: How can I monitor the stability of this compound during my reaction?

A3: Regular monitoring of your reaction mixture is essential to detect the onset of decomposition. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to detect the formation of volatile byproducts and oligomers. A time-course study of your reaction, with samples taken at regular intervals, can reveal the appearance of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the vinyl protons of this compound and the appearance of new signals corresponding to polymeric or degradation products. The chemical shifts of the vinylic protons of this compound are distinct and can be tracked.

Q4: I am performing a Suzuki coupling with this compound and experiencing low yields and side products. Could this be related to its instability?

A4: Yes, the instability of this compound can contribute to issues in Suzuki coupling reactions. Unwanted polymerization can consume the starting material, reducing the yield of the desired coupled product. Additionally, side reactions of the vinyl halide can lead to impurities that complicate purification.

To troubleshoot, in addition to using a stabilizer, ensure your Suzuki coupling conditions are optimized. This includes using a thoroughly degassed solvent to minimize oxygen, which can promote both polymerization and side reactions of the palladium catalyst.[5] Using a robust palladium precatalyst and ligand system suitable for vinyl halides is also critical.[6]

Troubleshooting Guides

Issue 1: Unexpected Polymerization During Reaction

Symptoms:

  • Reaction mixture becomes viscous or solidifies.

  • Significant amount of insoluble material is present at the end of the reaction.

  • Broad, unresolved humps are observed in the 1H NMR spectrum of the crude product.

Logical Troubleshooting Workflow:

G A Start: Unexpected Polymerization B Was a radical inhibitor used? A->B C Add a radical inhibitor (e.g., Hydroquinone, BHT) at 100-500 ppm. B->C No D Was the reaction performed under an inert atmosphere? B->D Yes C->D E Degas solvent and maintain reaction under Argon or Nitrogen. D->E No F Was the reaction protected from light? D->F Yes E->F G Wrap the reaction vessel in aluminum foil. F->G No H Is the reaction temperature too high? F->H Yes G->H I Attempt the reaction at a lower temperature if feasible. H->I Yes J Problem Solved H->J No I->J K If problem persists, consider purification of this compound before use. G cluster_0 Decomposition Pathway cluster_1 Mitigation Strategy A This compound B Radical Initiators (Heat, Light, Impurities) A->B exposed to C Polymerization / Decomposition B->C leads to D Add Radical Inhibitor (e.g., Hydroquinone) D->B scavenges E Inert Atmosphere (Ar or N2) E->B minimizes F Protect from Light F->B minimizes

References

Technical Support Center: Troubleshooting Heck Reactions of 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Heck reactions involving 1,1-dibromoethylene, specifically focusing on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is showing low or no conversion. What are the primary causes?

A: Low conversion rates in Heck reactions with this compound often stem from a few critical areas. The C-Br bond in this compound is generally more reactive than a C-Cl bond, which is advantageous.[1] However, issues can still arise from:

  • Inefficient Catalyst Activation or Deactivation: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction by forming palladium black.[2]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. An inappropriate ligand can lead to poor results.

  • Incorrect Base or Solvent Selection: The base is essential for regenerating the catalyst, and the solvent affects the solubility and stability of all reaction components.[2] An incompatible combination can halt the catalytic cycle.

  • Low Reaction Temperature: While milder conditions are often possible with bromo-compounds, the reaction may still require sufficient thermal energy to proceed at a reasonable rate.[1]

Q2: I am observing a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-Heck product?

A: Controlling selectivity is a common challenge with di-substituted starting materials. To favor mono-substitution:

  • Stoichiometry Control: Use a stoichiometric excess of the alkene coupling partner relative to the this compound.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can often favor the formation of the mono-substituted product. Over-running the reaction can lead to the second Heck coupling.

  • Catalyst and Ligand System: Some catalyst systems may inherently favor mono-coupling. Screening different ligands can be beneficial.

Q3: My palladium catalyst is precipitating as a black solid (palladium black). What causes this and how can I prevent it?

A: The formation of palladium black is a sign of catalyst deactivation, where the soluble Pd(0) species agglomerate and precipitate out of solution. This can be caused by:

  • High Temperatures: Excessive heat can promote catalyst decomposition.

  • Inadequate Ligand Stabilization: The phosphine ligand may be oxidizing, or the ligand-to-palladium ratio might be too low to effectively stabilize the Pd(0) intermediate.

  • Reaction Conditions: The presence of impurities or an unsuitable solvent can also lead to catalyst precipitation.

To prevent this, you can try lowering the reaction temperature, increasing the ligand-to-palladium ratio, or screening different, more robust ligands.

Q4: What are the most critical parameters to screen when optimizing a Heck reaction with this compound?

A: A systematic optimization should focus on the following parameters, as their interplay is crucial for success:

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.

  • Ligand: The choice of phosphine ligand is critical. Both monodentate (e.g., PPh₃, P(o-tolyl)₃) and bidentate (e.g., dppf, BINAP) ligands should be considered.

  • Base: Both organic (e.g., Et₃N, DIPEA) and inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) bases can be effective. The strength and steric bulk of the base can influence the reaction.

  • Solvent: Polar aprotic solvents such as DMF, DMA, and NMP are commonly used and often give good results.

  • Temperature: Typically, temperatures in the range of 80-140 °C are employed.

Troubleshooting Guide: Low Conversion Rates

This guide provides a structured approach to troubleshooting low conversion rates. The following tables summarize common problems, their potential causes, and suggested solutions with illustrative quantitative data.

Data Presentation: Troubleshooting Scenarios

Table 1: Catalyst and Ligand Issues

ObservationPotential CauseSuggested Solution(s)Illustrative Yield (Mono-product)
No reaction, starting materials consumedCatalyst deactivation (Pd black formation)- Lower the reaction temperature.- Increase ligand:Pd ratio (e.g., from 2:1 to 4:1).- Use a more robust ligand (e.g., a bulky biarylphosphine).< 5%
Low conversion, slow reactionInefficient oxidative addition- Switch to a more electron-rich ligand.- Ensure the Pd(II) precatalyst is properly reduced to Pd(0) in situ.10-30%
Formation of homocoupled byproductsCatalyst system promotes side reactions- Lower the catalyst loading.- Screen different palladium precatalysts (e.g., PdCl₂(PPh₃)₂).Desired product yield is low

Table 2: Base and Solvent Issues

ObservationPotential CauseSuggested Solution(s)Illustrative Yield (Mono-product)
Reaction stalls at low conversionBase is too weak or insoluble- Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or an organic amine like Et₃N).- Ensure the base is finely powdered for better solubility.15-40%
Poor reproducibilitySolvent is not anhydrous or is of low quality- Use freshly distilled, anhydrous solvent.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).Varies significantly
Reactants are not fully dissolvedInappropriate solvent choice- Switch to a more suitable polar aprotic solvent (e.g., DMF, NMP, or dioxane) where all components are soluble at the reaction temperature.< 20%

Experimental Protocols

General Protocol for a Heck Reaction of this compound

This is a general procedure that should be optimized for specific substrates.

Reactants & Reagents:

  • This compound derivative (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 - 2.0 mmol, 1.2 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and PPh₃ (21 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add the this compound derivative (1.0 mmol) and the alkene (1.2 mmol) via syringe.

  • Add triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br (this compound) PdII_Intermediate R-Pd(II)L₂(Br) OxAdd->PdII_Intermediate Alkene_Coord Alkene Coordination PdII_Intermediate->Alkene_Coord Alkene Pi_Complex π-Complex Alkene_Coord->Pi_Complex Mig_Ins Migratory Insertion Pi_Complex->Mig_Ins Sigma_Complex σ-Alkyl-Pd(II) Complex Mig_Ins->Sigma_Complex Beta_Elim β-Hydride Elimination Sigma_Complex->Beta_Elim Product Release PdH_Complex H-Pd(II)L₂(Br) Beta_Elim->PdH_Complex Red_Elim Reductive Elimination PdH_Complex->Red_Elim Base (e.g., Et₃N) Red_Elim->Pd0 Regenerates Catalyst

Caption: The catalytic cycle for the Heck reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion in Heck Reaction Check_Catalyst Is Palladium Black Observed? Start->Check_Catalyst Action_Catalyst 1. Lower Temperature 2. Increase Ligand:Pd Ratio 3. Screen Robust Ligands Check_Catalyst->Action_Catalyst Yes Check_Reagents Are all Reagents Pure & Anhydrous? Check_Catalyst->Check_Reagents No Action_Catalyst->Check_Reagents Action_Reagents 1. Use Fresh, Pure Reagents 2. Use Anhydrous Solvent 3. Ensure Inert Atmosphere Check_Reagents->Action_Reagents No Check_Conditions Screen Reaction Parameters Check_Reagents->Check_Conditions Yes Action_Reagents->Check_Conditions Screen_Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) Check_Conditions->Screen_Base Screen_Solvent Screen Solvents (e.g., DMF, NMP, Dioxane) Check_Conditions->Screen_Solvent Screen_Ligand Screen Ligands (e.g., PPh₃, P(o-tolyl)₃, dppf) Check_Conditions->Screen_Ligand Optimize_Temp Optimize Temperature (80-140 °C) Check_Conditions->Optimize_Temp

Caption: A logical workflow for troubleshooting low conversion rates.

References

Strategies to improve the stereoselectivity of reactions involving 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-dibromoethylene and its derivatives. Our goal is to help you improve the stereoselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stereoselectivity of palladium-catalyzed cross-coupling reactions with 1,1-dibromoalkenes?

A1: The stereoselectivity of these reactions is primarily governed by the choice of catalyst, ligands, solvent, and base. The selective insertion of the palladium catalyst into one of the two carbon-bromine bonds is a critical step that dictates the stereochemical outcome. For instance, in many cases, the palladium complex preferentially inserts into the C-Br bond that is trans to the substituent on the double bond, leading to the formation of (Z)-isomers after coupling.

Q2: How can I favor the formation of the (Z)-isomer in a Suzuki or Stille coupling reaction?

A2: To enhance the formation of the (Z)-isomer, consider the following strategies:

  • Ligand Selection: The use of specific phosphine ligands is crucial. For Suzuki reactions, Tris(2-furyl)phosphine (TFP) has been shown to be effective.[1] In Stille reactions, TFP also promotes the formation of (Z)-bromoalkenes.[2]

  • Solvent Choice: The solvent can significantly impact the reaction outcome. For Stille reactions, less polar solvents like toluene or 1,4-dioxane favor the formation of the (Z)-bromoalkene.[2]

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) with an appropriate ligand is key.

Q3: What are common side reactions observed with this compound, and how can they be minimized?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the starting material or the coupling partner. This can often be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants.

  • Double Coupling: Reaction at both bromine atoms. If monosubstitution is desired, controlling the amount of the coupling partner (often using a slight excess of the 1,1-dibromoalkene) and reaction time is important.

  • Dehydrobromination: Elimination of HBr to form an alkyne, particularly with strong bases or high temperatures. Using a milder base and maintaining a lower reaction temperature can help to avoid this. In some cases, dehydrobromination is the desired subsequent step to form internal alkynes in a one-pot synthesis.[3]

Q4: Can chiral ligands be used to induce enantioselectivity in reactions of this compound?

A4: Yes, chiral ligands can be employed to achieve enantioselectivity, particularly in reactions where a new stereocenter is formed. Chiral ferrocene-based ligands, for example, have been successfully used in various palladium-catalyzed asymmetric reactions.[4][5] The planar chirality of these ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.[6]

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps
Low E/Z Selectivity (Mixture of Isomers) 1. Inappropriate ligand or catalyst system. 2. Suboptimal reaction temperature. 3. Incorrect solvent polarity.1. Ligand Screening: Experiment with different phosphine ligands. For Z-selectivity in Suzuki and Stille reactions, Tris(2-furyl)phosphine (TFP) is a good starting point.[1][2] For other transformations, a library of ligands may need to be screened. 2. Temperature Optimization: Run the reaction at a range of temperatures. Lower temperatures often favor higher selectivity. 3. Solvent Effects: Test a variety of solvents with different polarities. For instance, in Stille couplings, switching to a less polar solvent like toluene can improve Z-selectivity.[2]
Formation of Internal Alkynes Instead of Substituted Alkenes 1. The base is too strong or the temperature is too high, promoting dehydrobromination. 2. In Stille reactions, a highly dipolar solvent like DMF can favor alkyne formation.[2]1. Base and Temperature: Use a milder base (e.g., Na2CO3 instead of t-BuOK) and lower the reaction temperature. 2. Solvent Choice: If alkyne formation is undesired in a Stille reaction, switch from DMF to a solvent like toluene or 1,4-dioxane.[2]
No Reaction or Low Conversion 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Steric hindrance in the substrate.1. Catalyst Activation: Ensure the palladium catalyst is active. Using a pre-catalyst that is readily reduced to Pd(0) can be beneficial. 2. Condition Screening: Re-evaluate the base and solvent combination. An aqueous base solution is often required for Suzuki reactions. 3. Ligand Choice: For sterically hindered substrates, bulkier or more electron-rich ligands may be necessary to promote oxidative addition.
Formation of Homocoupling Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry.1. Lower Temperature: Reduce the reaction temperature. 2. Adjust Stoichiometry: Carefully control the ratio of reactants.

Quantitative Data on Stereoselectivity

The following tables summarize quantitative data on the stereoselectivity of various cross-coupling reactions involving 1,1-dibromoalkenes.

Table 1: Stereoselective Suzuki Coupling of 1,1-Dibromo-1-alkenes

EntryArylboronic AcidProductYield (%)Z:E Ratio
1Phenylboronic acid(Z)-1-bromo-1-phenyl-1-alkene85>98:2
24-Methylphenylboronic acid(Z)-1-bromo-1-(4-methylphenyl)-1-alkene90>98:2
34-Methoxyphenylboronic acid(Z)-1-bromo-1-(4-methoxyphenyl)-1-alkene82>98:2
Data adapted from studies on related 1,1-dibromoalkenes.

Table 2: Stereoselective Stille Coupling of 1,1-Dibromo-1-alkenes

EntryOrganostannaneProductYield (%)Z:E Ratio
1Phenyltributylstannane(Z)-1-bromo-1-phenyl-1-alkene92>99:1
2Vinyltributylstannane(Z)-1-bromo-1-vinyl-1-alkene88>99:1
3(2-Furyl)tributylstannane(Z)-1-bromo-1-(2-furyl)-1-alkene95>99:1
Reaction conditions: Toluene or 1,4-dioxane as solvent with TFP as the ligand. Data from Shen, W. et al. (1999).[2]

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Suzuki Coupling to form (Z)-Bromoalkenes

  • To an oven-dried flask, add the 1,1-dibromoalkene (1.0 equiv), the aryl- or alkenylboronic acid (1.1 equiv), and a suitable base such as aqueous sodium carbonate (2.0 M, 2.0 equiv).

  • Add the solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst, such as Pd(PPh3)4 (0.03 equiv), and the ligand, for example, Tris(2-furyl)phosphine (TFP) (0.06 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stereoselective Sonogashira Coupling

  • In a Schlenk flask, dissolve the 1,1-dibromo-1-alkene (1.0 equiv) in a suitable solvent such as benzene.

  • Add the terminal alkyne (1.1 equiv) and a base, typically an amine like triethylamine or diisopropylamine.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the palladium catalyst, for instance, PdCl2(dppf) (0.02 equiv), and the copper(I) co-catalyst, such as CuI (0.04 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired (Z)-bromoenyne.[7]

Visualizations

Stereoselective_Suzuki_Coupling Start This compound + Arylboronic Acid OxAdd Oxidative Addition (Stereoselective) Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate Alkenyl-Pd(II)-Br Complex OxAdd->Intermediate Transmetal Transmetalation Intermediate->Transmetal Ar-B(OH)2 Coupled_Pd Di-organic-Pd(II) Complex Transmetal->Coupled_Pd RedElim Reductive Elimination Coupled_Pd->RedElim RedElim->Pd0 Regenerates Pd(0) Product (Z)-1-Aryl-1-bromoethylene RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle for the stereoselective Suzuki coupling of this compound.

Troubleshooting_Logic Problem Poor Stereoselectivity (E/Z Mixture) Cause1 Incorrect Ligand? Problem->Cause1 Cause2 Suboptimal Temperature? Cause1->Cause2 No Solution1 Screen Ligands (e.g., TFP for Z-selectivity) Cause1->Solution1 Yes Cause3 Wrong Solvent? Cause2->Cause3 No Solution2 Optimize Temperature (Often lower is better) Cause2->Solution2 Yes Solution3 Test Solvents (e.g., Toluene for Stille) Cause3->Solution3 Yes Success Improved Stereoselectivity Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting workflow for poor stereoselectivity in reactions of this compound.

References

Identifying and characterizing byproducts in the synthesis of 1,1-dibromo-2-arylethenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dibromo-2-arylethenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,1-dibromo-2-arylethenes?

A1: The most prevalent method for synthesizing 1,1-dibromo-2-arylethenes is the Corey-Fuchs reaction. This two-step process involves the reaction of an aryl aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide to form the 1,1-dibromo-2-arylethene.[1][2][3] This method is widely used due to its reliability and applicability to a broad range of aldehydes.

Q2: What is the primary byproduct in the synthesis of 1,1-dibromo-2-arylethenes using the Corey-Fuchs reaction?

A2: The major byproduct of the Corey-Fuchs reaction is triphenylphosphine oxide (TPPO).[4] It is formed from the triphenylphosphine used to generate the ylide.[5][6] TPPO is a crystalline solid and its removal from the reaction mixture is a critical step in the purification of the desired product.

Q3: What are other potential byproducts I should be aware of?

A3: Besides triphenylphosphine oxide, other byproducts can include:

  • Bromoalkynes: These can form if the 1,1-dibromo-2-arylethene intermediate reacts with the base (e.g., n-butyllithium) intended for a subsequent alkyne synthesis step. It is possible to intentionally stop the reaction at the 1-bromoalkyne stage with a suitable choice of base.[1][2]

  • Unreacted starting materials: Incomplete reactions can leave residual aryl aldehyde or phosphonium salts in the crude product.

  • (E/Z)-1-bromo-2-arylethenes: Partial reduction of the gem-dibromoalkene can lead to the formation of monobrominated isomers.

  • Dimerized or oligomeric products: Under certain conditions, especially with reactive intermediates, dimerization or oligomerization can occur.

Q4: How can I identify the byproducts in my reaction mixture?

A4: A combination of analytical techniques is recommended for byproduct identification:

  • Thin Layer Chromatography (TLC): Useful for initial assessment of the reaction progress and for identifying the presence of different components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed structural information for the product and byproducts. ³¹P NMR is particularly useful for detecting phosphorus-containing byproducts like triphenylphosphine oxide.

  • Mass Spectrometry (MS), especially Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of volatile components in the reaction mixture by their mass-to-charge ratio and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the products and byproducts.

Troubleshooting Guides

Issue 1: Low or No Yield of 1,1-dibromo-2-arylethene
Potential Cause Troubleshooting Steps
Incomplete ylide formation Ensure that the triphenylphosphine and carbon tetrabromide are pure and that the solvent (typically dichloromethane) is anhydrous. The reaction to form the ylide is often performed at 0 °C.[7]
Poor quality of reagents Use freshly opened or purified reagents. Aryl aldehydes can oxidize over time.
Incorrect reaction temperature The addition of reagents is typically done at low temperatures (0 °C), and the reaction is then allowed to warm to room temperature.[7] Ensure proper temperature control.
Steric hindrance Highly substituted aryl aldehydes may react more slowly. Consider increasing the reaction time or using a less sterically hindered phosphine.
Side reactions consuming starting material If the aryl aldehyde is sensitive to the reaction conditions, it may degrade. Monitor the reaction by TLC to track the consumption of the starting material.
Issue 2: Presence of Significant Amounts of Triphenylphosphine Oxide (TPPO) in the Final Product
Potential Cause Troubleshooting/Purification Steps
Inherent byproduct formation TPPO is an unavoidable byproduct of the Corey-Fuchs reaction.[4]
Inefficient purification Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system (e.g., ether/hexanes) where the product remains in solution.[4]
Column Chromatography: Silica gel chromatography is a very effective method for separating the nonpolar 1,1-dibromo-2-arylethene from the more polar TPPO.[4]
Precipitation with metal salts: TPPO can be precipitated from solutions by the addition of metal salts like MgCl₂ or ZnCl₂, forming a complex that can be filtered off.[4]
Solvent Trituration: Washing the crude product with a solvent in which TPPO is sparingly soluble (e.g., cold hexanes) can help remove a significant portion of it.[7]
Issue 3: Formation of Unidentified Byproducts
Potential Cause Characterization and Mitigation
Reaction with functional groups on the aryl ring If the aryl aldehyde contains sensitive functional groups, they may react under the reaction conditions. Analyze the byproducts by NMR and MS to identify their structures. Protect sensitive functional groups before the reaction if necessary.
Formation of bromoalkyne If a strong base is present, even in catalytic amounts, it can lead to the elimination of HBr from the product. This is more likely if the reaction is intended to be a two-step synthesis of an alkyne and there is premature warming or excess base. Characterize by MS for the expected mass of the bromoalkyne and by ¹H NMR (disappearance of the vinylic proton).
Dimerization Highly reactive intermediates might lead to dimerization. This can sometimes be minimized by using more dilute reaction conditions. Characterize by MS to identify a product with approximately double the mass of the expected product.

Characterization Data of Common Byproducts

Byproduct ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
Triphenylphosphine oxide7.45-7.75 (m, 15H)128.6 (d), 131.8 (d), 132.2 (d), 133.4 (d)278 (M⁺)
(Z)-1-bromo-2-phenylethene6.89 (d, 1H), 7.20-7.40 (m, 6H)Not readily available182/184 (M⁺, Br isotopes)
1-bromo-2-phenylethyne7.25-7.55 (m, 5H)122.9, 128.4, 129.2, 132.0, 81.9, 57.5180/182 (M⁺, Br isotopes)

Experimental Protocols

Protocol 1: Synthesis of 1,1-dibromo-2-phenylethene
  • To a round-bottom flask under an inert atmosphere (e.g., argon), add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add carbon tetrabromide (1.0 eq.) to the cooled solution. The mixture will typically turn into a yellow-orange suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonium ylide.

  • Add a solution of benzaldehyde (1.0 eq.) in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate the bulk of the triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel, washing with hexanes.

  • Concentrate the filtrate to yield the crude 1,1-dibromo-2-phenylethene.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Column: Use a nonpolar capillary column (e.g., DB-5ms or equivalent) suitable for separating aromatic compounds.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector and Detector Temperatures: Set the injector temperature to 250 °C and the MS transfer line temperature to 280 °C.

  • MS Parameters: Acquire mass spectra in the range of m/z 40-500.

  • Data Analysis: Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1,1-dibromo-2-arylethene cluster_analysis Byproduct Analysis reagents Aryl Aldehyde, PPh₃, CBr₄ reaction Corey-Fuchs Reaction (CH₂Cl₂, 0°C to RT) reagents->reaction workup Workup (Concentration, Precipitation) reaction->workup purification Purification (Column Chromatography) workup->purification crude Crude Product workup->crude product Pure 1,1-dibromo-2-arylethene purification->product tlc TLC Analysis crude->tlc gcms GC-MS Analysis crude->gcms nmr NMR Analysis crude->nmr byproducts Identified Byproducts gcms->byproducts nmr->byproducts

Caption: Experimental workflow for the synthesis and byproduct analysis of 1,1-dibromo-2-arylethenes.

troubleshooting_logic start Low Yield or Incomplete Reaction? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes byproducts_present Significant Byproducts Observed? start->byproducts_present No ylide_formation Incomplete Ylide Formation? check_reagents->ylide_formation check_conditions Verify Reaction Conditions (Temperature, Time) check_conditions->byproducts_present ylide_formation->check_conditions No use_dry_solvent Use Anhydrous Solvents ylide_formation->use_dry_solvent Yes use_dry_solvent->check_conditions optimize_temp Optimize Temperature for Ylide Formation identify_byproducts Characterize Byproducts (NMR, GC-MS) byproducts_present->identify_byproducts Yes success Successful Synthesis byproducts_present->success No purification_issue Difficulty in Purification? identify_byproducts->purification_issue optimize_chromatography Optimize Chromatography (Solvent System, Gradient) purification_issue->optimize_chromatography Yes failure Further Investigation Required purification_issue->failure No alternative_purification Consider Alternative Purification Methods (Crystallization, Precipitation) optimize_chromatography->alternative_purification alternative_purification->success

Caption: Troubleshooting logic for the synthesis of 1,1-dibromo-2-arylethenes.

References

Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the enhancement of reactivity in sterically hindered 1,1-dibromoalkenes for cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with sterically hindered 1,1-dibromoalkenes so challenging?

A1: Steric hindrance around the carbon-bromine bonds of 1,1-dibromoalkenes presents significant challenges to the three fundamental steps of the palladium catalytic cycle.[1]

  • Inhibited Oxidative Addition: The bulky substituents impede the initial insertion of the palladium(0) catalyst into the C-Br bond, which is often the rate-limiting step.[1][2]

  • Slow Transmetalation: The transfer of the organometallic nucleophile (e.g., from an organoboron or organotin reagent) to the palladium center is sterically hindered.[1]

  • Disfavored Reductive Elimination: The final step, which forms the new carbon-carbon bond and regenerates the catalyst, can be slowed by steric congestion around the metal center.[1] These factors collectively lead to slow reaction rates, low yields, and catalyst deactivation.[1]

Q2: What is the general strategy for selecting a catalyst system for a hindered 1,1-dibromoalkene coupling?

A2: The key is to employ a highly active catalyst system that can accommodate the steric bulk of the substrate. This typically involves a palladium source combined with a sterically demanding and electron-rich ligand.[1]

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed, air-stable palladium precatalysts (e.g., palladacycles) are often preferred.[1] They ensure the efficient and reproducible generation of the active monoligated Pd(0) species in situ.[2][3]

  • Ligand Choice: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are essential. These ligands promote the formation of highly reactive, low-coordinate palladium species that are more effective at every stage of the catalytic cycle.[1][3]

Q3: Can I achieve selective mono-coupling, or will I always get the di-substituted product?

A3: Yes, selective mono-coupling is achievable and is a primary advantage of using 1,1-dibromoalkenes. The second C-Br bond is typically less reactive than the first, especially after a bulky group has been installed. By carefully controlling the reaction conditions (e.g., stoichiometry of the coupling partner, reaction time, and temperature), you can favor the formation of the mono-substituted (Z)-bromoalkene.[4] For example, in Stille reactions, running the reaction in toluene or 1,4-dioxane with tris(2-furyl)phosphine (TFP) as the ligand can stereospecifically yield (Z)-bromoalkenes.[4]

Q4: Which cross-coupling reaction is best for my sterically hindered 1,1-dibromoalkene?

A4: The optimal reaction depends on the desired product and the available coupling partner.

  • Suzuki-Miyaura Coupling: Excellent for introducing aryl or vinyl groups using generally stable boronic acids/esters. It often requires a strong base (e.g., K₃PO₄, Cs₂CO₃) and a protic co-solvent (e.g., water) to facilitate the transmetalation step.[1][5]

  • Sonogashira Coupling: The method of choice for introducing terminal alkynes to form conjugated enynes.[6][7] Copper-free conditions are often preferred to prevent the homocoupling of alkynes (Glaser coupling).[2]

  • Stille Coupling: Utilizes organotin reagents. While effective, the toxicity of tin compounds can be a drawback. It has been shown to be highly effective for the stereospecific synthesis of (Z)-bromoalkenes from 1,1-dibromoalkenes.[4]

  • Negishi Coupling: Employs organozinc reagents, which are highly reactive. This method can be very effective for demanding couplings where other methods fail.[8][9]

Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of sterically hindered 1,1-dibromoalkenes.

Problem 1: No Reaction or Very Low Conversion
Possible Cause Suggested Solution
Inactive Catalyst System Use a Palladium Precatalyst: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a modern, air-stable precatalyst (e.g., an XPhos or SPhos palladacycle) to ensure efficient generation of the active Pd(0) species.[1][2] • Choose a Bulkier Ligand: If using a simple ligand like PPh₃, switch to a bulkier, more electron-rich ligand such as a Buchwald-type biarylphosphine (XPhos, SPhos) or an N-heterocyclic carbene (NHC).[1][10] • Check Ligand Integrity: Ensure phosphine ligands have not been oxidized to the corresponding phosphine oxide. Use fresh ligands stored under inert gas.[10]
Inappropriate Base or Solvent Screen Bases: The base is critical. For Suzuki couplings, screen strong inorganic bases like K₃PO₄, Cs₂CO₃, or KOtBu.[1][11] For Sonogashira, an amine base like Et₃N or DIPA is common.[12] • Optimize Solvent: Polar aprotic solvents (e.g., Dioxane, 2-MeTHF, DMF, THF) are often effective.[13][14] For Suzuki reactions, a mixture with water (e.g., Dioxane/H₂O) is typically required to activate the boronic acid.[5][15]
Poor Reagent Quality Ensure Anhydrous/Degassed Solvents: Oxygen can deactivate the palladium catalyst.[5] Water can interfere with certain steps, though it is necessary for others (like Suzuki). Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[5][16] • Verify Reagent Purity: Use high-purity starting materials. Boronic acids, in particular, can degrade upon storage.
Insufficient Temperature Increase Temperature: Sterically hindered couplings often require more thermal energy to overcome the activation barrier.[16] Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C), but be aware that this may also increase side reactions.[5]
Problem 2: Significant Byproduct Formation
Observed Byproduct Possible Cause & Suggested Solution
Homocoupling of Nucleophile Cause: This is particularly common with boronic acids (Suzuki) and alkynes (Sonogashira). It is often promoted by the presence of oxygen or, in the case of Sonogashira, the copper co-catalyst.[2][5] • Solution: 1. Meticulous Degassing: Ensure the reaction is performed under strictly anaerobic conditions.[5] 2. Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the nucleophile.[5] 3. Go Copper-Free: For Sonogashira couplings, use a copper-free protocol to eliminate Glaser homocoupling.[2]
Hydrodebromination (Loss of Br) Cause: A competing catalytic cycle involving a palladium-hydride (Pd-H) species replaces a bromine atom with hydrogen.[16] This is often promoted by strong bases in the presence of protic sources (e.g., water, alcohols) or by high reaction temperatures.[16] • Solution: 1. Screen Bases/Solvents: Switch to a different base or solvent system that is less likely to generate hydride species. 2. Lower Temperature: If possible, run the reaction at a lower temperature for a longer time. 3. Change Ligand: Some ligands are better at suppressing this side reaction. Experiment with different bulky phosphine or NHC ligands.[16]

Data Presentation: Catalyst System Performance

The choice of ligand and reaction conditions is critical for success. The tables below summarize conditions for different cross-coupling reactions involving dihaloalkenes and other hindered substrates.

Table 1: Conditions for Selective Mono-Coupling of 1,1-Dibromoalkenes

Cross-CouplingCatalystLigandBaseSolventTemp. (°C)Yield (%)Ref.
StillePd₂(dba)₃TFP¹-Toluene25Good to Excellent[4]
SonogashiraPdCl₂(dppf)-Et₃NBenzeneRTGood (Z-selective)[6]
SuzukiPd(OAc)₂DPPE²K₃PO₄THF6080[13]
NegishiPd(DPEphos)Cl₂--DMF6073-90[8][9]
¹TFP = Tris(2-furyl)phosphine
²DPPE = 1,2-Bis(diphenylphosphino)ethane

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Substrates

Substrate TypeCatalystLigandBaseSolventTemp. (°C)Yield (%)Ref.
Hindered Aryl-Cl[Pd-PEPPSI-IPentAn]-K₂CO₃DMF/H₂O80High[17]
Tetra-ortho-substitutedPd(OAc)₂BI-DIMEK₃PO₄Toluene100Efficient[18]
Hindered Aryl-BrXPhos Pd G3-K₃PO₄Dioxane80High[16]
Hindered BiarylsPd-NHC ComplexAcenaphthoimidazolylidenet-BuOKDioxane80>99[19]

Visualized Workflows and Mechanisms

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

The Challenge of Steric Hindrance in the Catalytic Cycle

G pd0 Active L-Pd(0) Catalyst oa Oxidative Addition pd0->oa + R-Br (Dibromoalkene) pd2 R-Pd(II)-Br Intermediate oa->pd2 hindrance1 Hindered! tm Transmetalation pd2->tm + R'-M (Nucleophile) pd2_coupled R-Pd(II)-R' Intermediate tm->pd2_coupled hindrance2 Hindered! re Reductive Elimination pd2_coupled->re re->pd0 Catalyst Regeneration product Product R-R' re->product hindrance3 Hindered!

Caption: Key steps in the catalytic cycle impacted by steric hindrance.

Key Experimental Protocols

Protocol 1: Copper-Free Sonogashira Mono-Coupling of a Sterically Hindered 1,1-Dibromoalkene

This protocol is adapted from general procedures for challenging Sonogashira couplings.[2]

  • Reaction Setup:

    • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the sterically hindered 1,1-dibromoalkene (1.0 equiv), and a palladium precatalyst (e.g., XPhos Pd G3, 2.5 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF) via syringe.

    • Add the amine base (e.g., triethylamine, 3.0 equiv) via syringe.

    • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction:

    • Stir the mixture at the desired temperature (e.g., 60-80 °C). The optimal temperature may require screening.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or maximum conversion is reached.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Mono-Coupling of a Sterically Hindered 1,1-Dibromoalkene

This protocol is based on robust conditions for difficult Suzuki couplings.[16][19]

  • Reaction Setup:

    • To an oven-dried reaction vial, add the 1,1-dibromoalkene (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous powdered potassium phosphate (K₃PO₄, 2.0 equiv).

    • Add a magnetic stir bar.

  • Inert Atmosphere & Reagent Addition:

    • Seal the vial with a septum cap and purge with argon for 5-10 minutes.

    • Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe.

  • Reaction:

    • Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C.

    • Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup:

    • Once the reaction is complete, cool to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent in vacuo. Purify the residue by flash chromatography.

References

Scalable synthesis and purification of 1,1-Dibromoethylene for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 1,1-dibromoethylene, tailored for researchers, scientists, and professionals in drug development and industrial applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound in Dehydrobromination Reaction

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using GC-MS or TLC to ensure the complete consumption of the starting material, 1,1,2-tribromoethane. - Increase reaction temperature: Gradually increase the temperature, but be cautious to avoid potential side reactions or decomposition. The pyrolysis of 1,1-dibromoethane to vinyl bromide and hydrogen bromide can occur at elevated temperatures.[1] - Use a stronger base or increase base concentration: Consider using a stronger base like potassium tert-butoxide or increasing the molar ratio of the base to the substrate.Complete conversion of the starting material and an increased yield of the desired product.
Suboptimal Base - Choice of base: The selection of the base is crucial. For industrial applications, cost-effective bases like sodium hydroxide or potassium hydroxide are common. For laboratory scale, stronger bases like sodium amide can be used.[2] - Phase-transfer catalyst: For reactions with solid or aqueous bases, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate and yield by facilitating the transfer of the hydroxide ion into the organic phase.[3]Improved reaction efficiency and higher product yield.
Side Reactions - Formation of bromoacetylene: Over-elimination can lead to the formation of bromoacetylene, especially with very strong bases or high temperatures. Use a slight excess of the base and control the reaction temperature carefully. - Polymerization: this compound can polymerize. Ensure the reaction and purification are carried out in the absence of radical initiators and consider the use of a stabilizer.Minimized byproduct formation and a purer final product.

Issue 2: Discoloration of this compound (Yellow to Brown)

Possible Cause Troubleshooting Step Expected Outcome
Presence of Impurities - Trace amounts of bromine: Residual bromine from the synthesis of the starting material can cause discoloration. Wash the crude product with a solution of sodium thiosulfate to remove free halogens.[4] - Oxidation: Exposure to air and light can lead to the formation of colored byproducts. Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored containers.A colorless to light yellow final product.
Decomposition - Thermal instability: this compound can decompose at elevated temperatures.[1] Purify by vacuum distillation to lower the boiling point and minimize thermal stress. - Acidic conditions: Trace amounts of acid (e.g., HBr) can promote decomposition. Wash the crude product with a dilute solution of a weak base like sodium bicarbonate to neutralize any residual acid.Improved stability of the final product and prevention of discoloration.

Issue 3: Poor Separation During Fractional Distillation

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Column Efficiency - Use a fractionating column with a higher number of theoretical plates: A Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) will provide better separation of components with close boiling points.[5]A sharper separation between this compound and any impurities, resulting in a purer final product.
Flooding of the Column - Reduce the heating rate: Excessive heating can cause the column to flood, where a large amount of condensate is carried up the column, preventing proper separation. Reduce the heat to allow for a slow and steady distillation rate.[6][7]A controlled distillation with proper vapor-liquid equilibrium, leading to efficient separation.
Improper Insulation - Insulate the distillation column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient along the column.[6][7]A more stable and efficient distillation process, resulting in better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable method for the synthesis of this compound?

A1: The most common and industrially viable method for the synthesis of this compound is the dehydrobromination of 1,1,2-tribromoethane.[8] This reaction is typically carried out using a base such as sodium hydroxide or potassium hydroxide. For enhanced efficiency, especially on a large scale, phase-transfer catalysis can be employed.[3]

Q2: How can I synthesize the precursor, 1,1,2-tribromoethane, on a large scale?

A2: 1,1,2-Tribromoethane can be synthesized by the addition of bromine to vinyl bromide.[8] This reaction is typically carried out in a suitable solvent at a controlled temperature to prevent side reactions.

Q3: What are the key safety precautions when handling this compound and its precursors?

A3: 1,1-Dibromoethane is a flammable and toxic compound.[9] Its precursor, 1,1,2-tribromoethane, is also toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q4: How can I effectively purify this compound at an industrial scale?

A4: Fractional distillation is the primary method for purifying this compound on a large scale.[4] To minimize thermal decomposition, it is recommended to perform the distillation under reduced pressure (vacuum distillation). Prior to distillation, a washing step with a dilute base and a reducing agent (like sodium thiosulfate) can remove acidic impurities and residual halogens.[4]

Q5: What are the common impurities found in crude this compound?

A5: Common impurities include unreacted 1,1,2-tribromoethane, the isomeric 1,2-dibromoethylene, bromoacetylene (from over-elimination), and solvents used in the reaction. GC-MS is an excellent analytical technique to identify and quantify these impurities.

Q6: How can I prevent the polymerization of this compound during storage?

A6: this compound can be stabilized by adding a small amount of a radical inhibitor. Commercially available 1,1-dibromoethane is often stabilized with a copper chip.[10][11] Storing the purified product under an inert atmosphere, in a cool, dark place, and in the presence of a stabilizer will prevent polymerization.

Experimental Protocols

Protocol 1: Synthesis of 1,1,2-Tribromoethane from Vinyl Bromide (Precursor Synthesis)

  • Materials:

    • Vinyl bromide

    • Bromine

    • Dichloromethane (or another suitable inert solvent)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve vinyl bromide in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine in dichloromethane from the dropping funnel while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine disappears.

    • Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 1,1,2-tribromoethane.

    • The crude product can be purified by vacuum distillation.

Protocol 2: Scalable Synthesis of this compound via Dehydrobromination of 1,1,2-Tribromoethane

  • Materials:

    • 1,1,2-Tribromoethane

    • Sodium hydroxide (or potassium hydroxide)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • Water

    • Organic solvent (e.g., dichloromethane or toluene)

  • Procedure:

    • In a reactor equipped with a mechanical stirrer, condenser, and thermometer, charge 1,1,2-tribromoethane and the organic solvent.

    • Add the phase-transfer catalyst to the mixture.

    • Prepare a concentrated aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the vigorously stirred reaction mixture. The reaction is exothermic, so control the addition rate to maintain the desired reaction temperature (typically 40-60 °C).

    • After the addition is complete, continue stirring for 2-4 hours, monitoring the reaction progress by GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water to remove the base and salts, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

Protocol 3: Purification of this compound by Fractional Distillation

  • Materials:

    • Crude this compound

    • Fractionating column (Vigreux or packed)

    • Distillation apparatus

    • Vacuum source

    • Stabilizer (e.g., copper chip)

  • Procedure:

    • Set up the fractional distillation apparatus. Ensure all glassware is dry.

    • Add the crude this compound and a boiling chip or a magnetic stir bar to the distillation flask. Add a small amount of stabilizer.

    • Connect the apparatus to a vacuum source and slowly reduce the pressure.

    • Begin heating the distillation flask gently.

    • Collect the forerun, which may contain lower-boiling impurities and residual solvent.

    • Collect the main fraction of this compound at its boiling point under the applied pressure. The boiling point of this compound is approximately 91-92 °C at atmospheric pressure.

    • Monitor the purity of the collected fractions using GC-MS.

    • Store the purified this compound in a sealed, amber-colored bottle under an inert atmosphere with a stabilizer.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterLaboratory ScaleIndustrial Scale
Starting Material 1,1,2-Tribromoethane1,1,2-Tribromoethane
Base Potassium tert-butoxide, Sodium amideSodium hydroxide, Potassium hydroxide
Solvent Tetrahydrofuran, Diethyl etherToluene, Dichloromethane, or neat
Catalyst -Phase-transfer catalyst (e.g., TBAB)
Temperature 0 °C to room temperature40 - 80 °C
Reaction Time 1 - 4 hours2 - 8 hours
Typical Yield 70 - 90%> 85%
Purity (crude) 80 - 95%85 - 98%

Table 2: Physical Properties and Purity Specifications of this compound

PropertyValue
Molecular Formula C₂H₂Br₂
Molecular Weight 185.85 g/mol
Boiling Point 91-92 °C (at 760 mmHg)
Density ~2.2 g/cm³
Appearance Colorless to light yellow liquid
Typical Purity (after distillation) > 98%
Common Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start: 1,1,2-Tribromoethane Reaction Dehydrobromination (Base, PTC, Solvent) Start->Reaction Input Workup Aqueous Workup (Washing, Drying) Reaction->Workup Crude Product Distillation Fractional Distillation (Vacuum) Workup->Distillation Crude this compound Analysis Purity Analysis (GC-MS) Distillation->Analysis Final Final Product: This compound (>98%) Analysis->Final Meets Specification

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical troubleshooting flow for common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,1-Dibromoethylene vs. 1,1-Dichloroethylene in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, 1,1-dihaloethylenes are pivotal building blocks for the stereoselective synthesis of complex molecules. Their ability to undergo sequential, site-selective cross-coupling reactions renders them invaluable for the construction of polysubstituted alkenes. This guide provides an objective comparison of the reactivity of 1,1-dibromoethylene and 1,1-dichloroethylene in palladium-catalyzed carbon-carbon bond-forming reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. The information presented is supported by experimental data from the literature to aid in the strategic selection of substrates for synthetic endeavors.

The fundamental difference in reactivity between this compound and 1,1-dichloroethylene lies in the bond dissociation energy of the carbon-halogen bond (C-X). The C-Br bond is weaker than the C-Cl bond, which dictates the ease of the initial oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. This crucial step involves the insertion of the Pd(0) catalyst into the C-X bond. Consequently, this compound is generally more reactive than 1,1-dichloroethylene, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organohalides.[2] In the case of 1,1-dihaloethylenes, this reaction can be controlled to achieve either mono- or di-substitution.

General Reactivity Trend: 1,1-Dibromoalkenes generally undergo Suzuki-Miyaura coupling under milder conditions and often with higher yields for the first substitution compared to their dichloro counterparts.[1] Achieving selective mono-coupling with 1,1-dichloroalkenes can be more challenging, frequently requiring more specialized ligands and more forcing conditions.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,1-Dichloro-2-(cyclohexyl)etheneNaphthalene-2-boronic acidPd₂(dba)₃ / XPhosCsFTHF801278 (Di-substitution)BenchChem
1,1-Dibromo-1-alkeneArylboronic acidPdCl₂(PPh₃)₂Na₂CO₃THF/H₂O65-90-Good to ExcellentRequest PDF
1,1-DibromoalkenesAlkenyltrifluoroboratePd(PPh₃)₄Cs₂CO₃Toluene/H₂O60-ExcellentPMC

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X 1,1-Dihaloethylene R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Organoboron R'-B(OR)2 Base Base Organoboron->Base Base->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Experimental Protocol: Suzuki-Miyaura Coupling of a 1,1-Dichloroalkene

This protocol is a general procedure for the selective mono-coupling of a 1,1-dichloro-1-alkene with an organoborane.

Materials:

  • 1,1-dichloro-1-alkene (1.0 equiv)

  • 9-Alkyl-9-BBN (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the 1,1-dichloro-1-alkene, 9-alkyl-9-BBN, Pd(OAc)₂, and Xantphos.

  • Add anhydrous dioxane, followed by Cs₂CO₃.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide. Similar to the Suzuki-Miyaura reaction, the reactivity trend is governed by the strength of the carbon-halogen bond.

General Reactivity Trend: Due to the more facile oxidative addition of the C-Br bond, 1,1-dibromoalkenes are more reactive in Stille couplings than their dichloro counterparts.[1] This generally allows for the use of milder reaction conditions for the dibromo substrates.

Table 2: Comparative Data for Stille Coupling

SubstrateCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1,1-DichloroethyleneOrganostannanePd₂(dba)₃ / P(t-Bu)₃CsF-Room Temp-GoodAngew. Chem.
1,1-DibromoalkeneOrganostannanePd(PPh₃)₄CuIDMF25-50-Good to ExcellentJ. Org. Chem.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X 1,1-Dihaloethylene R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Organostannane R'-Sn(Alkyl)3 Organostannane->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Experimental Protocol: Stille Coupling of a 1,1-Dibromoalkene

This protocol is a representative procedure for the Stille coupling of a 1,1-dibromoalkene with an organostannane.

Materials:

  • 1,1-dibromoalkene (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Anhydrous DMF

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 1,1-dibromoalkene, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF and stir the mixture.

  • Add the organostannane dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous KF solution and stir for 30 minutes.

  • Filter the mixture through celite and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[3] For 1,1-dihaloethylenes, this reaction can lead to the formation of substituted dienes.

General Reactivity Trend: Consistent with other palladium-catalyzed couplings, 1,1-dibromoalkenes are more reactive in the Heck reaction than 1,1-dichloroalkenes.[1] This is due to the more facile oxidative addition of the C-Br bond, which generally allows for the use of milder reaction conditions.[1]

Table 3: Comparative Data for Heck Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,1-Dichloro-1-hepteneStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF100-120-Moderate to GoodBenchChem
1,1-Dibromo-1-alkeneAlkenePd(OAc)₂Et₃NAcetonitrile80-Good to ExcellentGeneral knowledge

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X 1,1-Dihaloethylene R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Coordination_Insertion Coordination & Migratory Insertion Pd(II)_Complex->Coordination_Insertion Alkene R'-CH=CH₂ Alkene->Coordination_Insertion Pd(II)_Intermediate R-CH₂-CH(R')-Pd(II)-X L2 Coordination_Insertion->Pd(II)_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Pd(II)_Intermediate->Beta_Hydride_Elimination Product_Complex [Product-Pd(II)-H-X]L2 Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Product_Complex->Base_Regeneration Product R-CH=CH-R' Product_Complex->Product Base_Regeneration->Pd(0)L2 Catalyst Regeneration

Experimental Protocol: Heck Reaction of a 1,1-Dichloroalkene

This is a general protocol for the Heck reaction of a 1,1-dichloroalkene with an alkene.

Materials:

  • 1,1-dichloroalkene (1.0 equiv)

  • Alkene (e.g., styrene, 1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • PPh₃ (0.04 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a flame-dried flask, combine Pd(OAc)₂ and PPh₃ in anhydrous DMF and stir under an inert atmosphere for 10 minutes.

  • Add the 1,1-dichloroalkene, alkene, and K₂CO₃ to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.

General Reactivity Trend: The higher reactivity of the C-Br bond in this compound makes it a more suitable substrate for Sonogashira coupling compared to 1,1-dichloroethylene, especially for achieving selective mono-alkynylation.

Table 4: Comparative Data for Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,1-DichloroethyleneTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFRoom Temp to heat-ModerateBenchChem
1,1-Dibromo-1-alkeneTrialkylsilylacetylenePdCl₂(dppf)-Benzene--Good (Z-bromoenyne)ResearchGate

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-X 1,1-Dihaloethylene Oxidative_Addition Oxidative Addition Pd(II)_Complex R-Pd(II)-X L2 Transmetalation Transmetalation Pd(II)_Intermediate R-Pd(II)-C≡CR' L2 Reductive_Elimination Reductive Elimination Product R-C≡CR' Terminal_Alkyne R'-C≡CH Cu(I)X Cu(I)X Base Base Copper_Acetylide R'-C≡CCu Copper_Acetylide->Transmetalation

Experimental Protocol: Sonogashira Coupling of a 1,1-Dichloroalkene

This is a general protocol for the Sonogashira coupling of a 1,1-dichloroalkene with a terminal alkyne.

Materials:

  • 1,1-dichloroalkene (1.0 equiv)

  • Terminal alkyne (2.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)

  • CuI (0.05-0.1 equiv)

  • Et₃N (3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a degassed solution of the 1,1-dichloroalkene and the terminal alkyne in a suitable solvent (e.g., THF, DMF, or Et₃N), add the palladium catalyst and the copper(I) co-catalyst.

  • Add the base (e.g., Et₃N, i-Pr₂NH) and stir the reaction mixture at room temperature or heat under an inert atmosphere until completion (monitored by TLC or GC-MS).

  • After completion, filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Conclusion

The choice between this compound and 1,1-dichloroethylene as a substrate in C-C bond formation reactions is a strategic one, dictated by a trade-off between reactivity and cost/stability. The higher reactivity of this compound, stemming from the weaker C-Br bond, often translates to milder reaction conditions, which can be advantageous for the synthesis of sensitive or complex molecules. However, the lower cost and greater stability of 1,1-dichloroethylene make it an attractive alternative, particularly for large-scale applications, provided that optimized catalytic systems are employed to overcome its lower reactivity. This guide provides researchers with a comparative framework and foundational protocols to make informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to the One-Pot Synthesis of Terminal Alkynes: Modern Alternatives to 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of terminal alkynes is a critical process, as these motifs are key building blocks in a vast array of pharmaceuticals and complex organic molecules. While classical methods for the one-carbon homologation of aldehydes to terminal alkynes exist, the landscape of synthetic methodology has evolved to offer several powerful, one-pot alternatives. This guide provides an objective comparison of the performance of prominent alternative reagents and methodologies to the use of 1,1-dibromoethylene, supported by experimental data and detailed protocols.

The primary focus of this guide is on the conversion of aldehydes to terminal alkynes. The key methods that will be compared are:

  • The Corey-Fuchs Reaction

  • The Ohira-Bestmann Modification of the Seyferth-Gilbert Homologation

  • The Wang Protocol

These methods offer distinct advantages and disadvantages in terms of substrate scope, reaction conditions, scalability, and safety, which will be detailed in the following sections.

The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a well-established two-step, one-pot procedure for the conversion of aldehydes to terminal alkynes.[1] The initial step involves the reaction of an aldehyde with a phosphonium ylide, generated from triphenylphosphine and carbon tetrabromide, to form a 1,1-dibromoalkene. Subsequent treatment with a strong base, such as n-butyllithium, induces an elimination and rearrangement to furnish the desired terminal alkyne.

Reaction Mechanism

The reaction proceeds through the formation of a dibromomethylenetriphenylphosphorane ylide, which then undergoes a Wittig-type reaction with the aldehyde to yield the 1,1-dibromoalkene intermediate. The subsequent treatment with two equivalents of a strong base leads to a lithium-halogen exchange followed by an α-elimination to generate a carbene, which then rearranges via a 1,2-hydride shift (Fritsch-Buttenberg-Wiechell rearrangement) to form the terminal alkyne.

Corey_Fuchs_Reaction Aldehyde Aldehyde (R-CHO) Dibromoalkene 1,1-Dibromoalkene (R-CH=CBr₂) Aldehyde->Dibromoalkene Wittig Reaction Ylide PPh₃=CBr₂ LithiumAcetylide Lithium Acetylide (R-C≡C-Li) Dibromoalkene->LithiumAcetylide Lithium-Halogen Exchange & Rearrangement Base1 2 eq. n-BuLi Base1->Dibromoalkene TerminalAlkyne Terminal Alkyne (R-C≡CH) LithiumAcetylide->TerminalAlkyne Protonation H2O H₂O H2O->LithiumAcetylide Reagents PPh₃, CBr₄

Caption: The Corey-Fuchs reaction workflow.

Experimental Protocol

Step 1: Formation of the 1,1-Dibromoalkene To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added carbon tetrabromide (1.0 eq) portionwise. The mixture is stirred for 5-10 minutes, after which a solution of the aldehyde (1.0 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

Step 2: Formation of the Terminal Alkyne The reaction mixture from Step 1 is cooled to -78 °C, and a solution of n-butyllithium (2.0-2.2 eq) in hexanes is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow addition of water. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Performance Data
Aldehyde SubstrateProductYield (%)
CyclohexanecarboxaldehydeCyclohexylacetylene85
BenzaldehydePhenylacetylene91
4-Methoxybenzaldehyde4-Methoxyphenylacetylene88
4-Nitrobenzaldehyde4-Nitrophenylacetylene75
Cinnamaldehyde1-Phenyl-1-buten-3-yne65
Dodecanal1-Dodecyne82

Note: Yields are for the two-step, one-pot process and are representative values from the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

The Ohira-Bestmann Modification of the Seyferth-Gilbert Homologation

The Ohira-Bestmann reaction provides a milder and often more efficient one-pot alternative to the Corey-Fuchs reaction for the synthesis of terminal alkynes from aldehydes. This method utilizes the Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, which generates a diazomethylphosphonate anion in situ in the presence of a mild base like potassium carbonate in methanol.

Reaction Mechanism

The reaction is initiated by the base-mediated cleavage of the acetyl group from the Ohira-Bestmann reagent to generate the active dimethyl (diazomethyl)phosphonate anion. This anion then adds to the aldehyde to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. Elimination of dimethyl phosphate yields a vinyldiazo species, which then loses nitrogen gas to form a vinylidene carbene. A 1,2-hydride shift of this carbene furnishes the terminal alkyne.

Ohira_Bestmann_Reaction Aldehyde Aldehyde (R-CHO) Vinyldiazo Vinyldiazo Intermediate Aldehyde->Vinyldiazo OB_Reagent Ohira-Bestmann Reagent DiazoAnion [(MeO)₂P(O)CHN₂]⁻ OB_Reagent->DiazoAnion Base K₂CO₃, MeOH Base->OB_Reagent DiazoAnion->Aldehyde Carbene Vinylidene Carbene Vinyldiazo->Carbene - N₂ TerminalAlkyne Terminal Alkyne (R-C≡CH) Carbene->TerminalAlkyne 1,2-Hydride Shift Wang_Protocol Aldehyde Aldehyde (R-CHO) Trichloroalcohol Trichloro Alcohol Aldehyde->Trichloroalcohol TCAA Cl₃CCO₂H, Base TCAA->Aldehyde Tosylate Trichloro Tosylate Trichloroalcohol->Tosylate TsCl TsCl, Base TsCl->Trichloroalcohol TerminalAlkyne Terminal Alkyne (R-C≡CH) Tosylate->TerminalAlkyne Double Elimination Base2 Strong Base (e.g., n-BuLi) Base2->Tosylate

References

A comparative study of gem-dihaloolefins in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Gem-Dihaloolefins in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the strategic incorporation of functional groups is paramount to molecular design and synthesis. Gem-dihaloolefins have emerged as versatile building blocks in organic synthesis, offering a gateway to a wide array of molecular architectures through palladium-catalyzed cross-coupling reactions. Their unique reactivity allows for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, making them invaluable synthons for constructing complex molecules, including pharmacologically active compounds.

This guide provides a comparative analysis of the performance of various gem-dihaloolefins—specifically gem-difluoro-, gem-dichloro-, and gem-dibromoolefins—in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the knowledge to select the optimal gem-dihaloolefin and reaction conditions for their synthetic endeavors.

Performance Comparison of Gem-Dihaloolefins

The choice of halogen atoms on the gem-dihaloolefin scaffold significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. The following tables summarize the performance of gem-difluoro-, gem-dichloro-, and gem-dibromoolefins in Suzuki-Miyaura, Heck, and Sonogashira reactions, with data collated from various studies. It is important to note that direct comparative studies under identical conditions are scarce, and thus the presented data serves as a representative overview of their reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. In the context of gem-dihaloolefins, this reaction allows for the synthesis of mono- and disubstituted alkenes with high stereoselectivity.

Gem-Dihaloolefin TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
gem-DifluoroolefinArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81[1]
gem-DifluoroolefinTetrasubstitutedPd(0) catalystBase-freeToluene80499[2][3]
gem-DibromoolefinArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80N/AGood[4]
gem-DichloroolefinArylboronic acidPd/NHCN/ATHF25N/AModerate to Good[5][6]
Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes, offering a powerful tool for the synthesis of substituted alkenes. The reactivity of gem-dihaloolefins in this reaction is pivotal for creating complex diene and triene systems.

Gem-Dihaloolefin TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
gem-DifluoroolefinStyrenePd(PPh₃)₄Et₃NToluene80N/A41[7]
gem-DifluoroolefinIndole (intramolecular)Pd(OAc)₂ / DPEPhosK₂CO₃DCE1201279[1]
gem-DichloroolefinStyrenePd(dba)₂ / P(t-Bu)₃HBF₄Cy₂NMeN/AN/AN/AGood[8]
gem-DibromoolefinAlkenePd(OAc)₂K₂CO₃DMF100N/AGood[9]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. With gem-dihaloolefins, this reaction provides access to valuable enyne and dienyne synthons.

Gem-Dihaloolefin TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
gem-DifluoroolefinTerminal alkynePd(PPh₃)₄ / CuIN/ATHFReflux365-85[10]
gem-DifluoroolefinTerminal alkynePdCl₂(PPh₃)₂N/AIonic Liquid55372-99
gem-DichloroolefinTerminal alkynePd(II) complexBase1,4-Dioxane10016Good
gem-DibromoolefinTerminal alkyneCu-catalyst (ligand-free)N/AN/AMildN/AGood[11]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of these cross-coupling reactions. The following sections provide representative methodologies for the Suzuki-Miyaura, Heck, and Sonogashira couplings of gem-dihaloolefins.

Suzuki-Miyaura Coupling of a Gem-Dibromoolefin

Reaction: Synthesis of a 1,1-diarylalkene from a gem-dibromoolefin and an arylboronic acid.

Materials:

  • Gem-dibromoolefin (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the gem-dibromoolefin, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4][12][13][14]

Heck Reaction of a Gem-Dichloroolefin

Reaction: Synthesis of a 1,1-diaryl-2-alkene from a gem-dichloroolefin and an alkene.

Materials:

  • Gem-dichloroolefin (1.0 mmol)

  • Alkene (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine the gem-dichloroolefin, alkene, Pd(OAc)₂, phosphine ligand, and K₂CO₃.

  • Add anhydrous DMF and seal the tube.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.[7][9][15]

Sonogashira Coupling of a Gem-Difluoroolefin

Reaction: Synthesis of a gem-difluoroenyne from a gem-difluoroolefin and a terminal alkyne.

Materials:

  • Gem-difluoroolefin (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the gem-difluoroolefin, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by the terminal alkyne and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5][10][16][17]

Mechanistic Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental workflows can provide a deeper understanding of these complex reactions. The following diagrams, generated using the DOT language, illustrate the catalytic cycle of palladium-catalyzed cross-coupling reactions with gem-dihaloolefins and a general experimental workflow.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition gem-dihaloolefin pd_intermediate R-Pd(II)(X)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation (Suzuki/Stille) or Migratory Insertion (Heck/Sonogashira) pd_intermediate->transmetalation pd_intermediate2 R-Pd(II)(R')L_n transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product gem_dihaloolefin R-CX_2-R'' coupling_partner R'-[M]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

A Comparative Guide to the Synthesis of Trisubstituted Alkenes: 1,1-Dibromoethylene vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of trisubstituted alkenes is a critical step in the creation of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive comparison of the synthesis of trisubstituted alkenes using 1,1-dibromoethylene and its derivatives against prominent alternative methods, supported by experimental data and detailed protocols. The focus is on providing a clear, objective analysis to aid in the selection of the most suitable synthetic strategy.

Performance Comparison: Yield and Stereoselectivity

The choice of synthetic method for constructing a trisubstituted alkene can significantly impact the reaction's efficiency and the stereochemical outcome. Below is a comparative summary of the performance of the Stille reaction using a 1,1-dibromoalkene substrate against the Heck reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of a model trisubstituted alkene.

MethodSubstratesProductYield (%)E/Z RatioReference
Stille Reaction 1,1-Dibromo-1-alkene, Organostannane(Z)-Bromo-trisubstituted alkeneGood to ExcellentHighly Stereospecific (Z)[1]
Heck Reaction Aryl bromide, Internal alkene(E)-Trisubstituted alkene~50% (isolated)Predominantly E[2]
Wittig Reaction Ketone, Phosphorus ylideTrisubstituted alkeneVariableGenerally low selectivity for trisubstituted alkenes[3]
H-W-E Reaction Ketone, Phosphonate carbanion(E)- or (Z)-Trisubstituted alkeneGoodCan be tuned for E or Z selectivity[4]

Spectroscopic Validation of a Model Trisubstituted Alkene

The unambiguous characterization of the synthesized trisubstituted alkene is paramount. Spectroscopic methods provide the necessary evidence for the structure and stereochemistry of the product. Below is a summary of typical spectroscopic data for a model trisubstituted alkene.

Spectroscopic MethodKey Data and Interpretation
¹H NMR The chemical shift of the vinylic proton can help distinguish between E and Z isomers. Protons on substituents of the double bond will show characteristic chemical shifts and coupling constants. For example, in an ethyl group attached to the double bond, the methylene protons will appear as a quartet and the methyl protons as a triplet. The precise chemical shifts are influenced by the other substituents on the double bond.[5][6]
¹³C NMR The chemical shifts of the sp² hybridized carbons of the double bond typically appear in the range of 110-150 ppm. The specific shifts can provide information about the substitution pattern and stereochemistry of the alkene.[5][6]
Mass Spectrometry (EI) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the trisubstituted alkene. The fragmentation pattern can provide structural information. Common fragmentation includes allylic cleavage, which is the breaking of the bond adjacent to the double bond, leading to a stable allylic cation. The fragmentation pattern is highly dependent on the specific structure of the alkene.[7][8]
Infrared (IR) Spectroscopy The C=C stretching vibration for a trisubstituted alkene typically appears in the region of 1665-1675 cm⁻¹. The C-H stretching vibration for the vinylic hydrogen appears above 3000 cm⁻¹. The out-of-plane C-H bending vibration can also provide clues about the substitution pattern.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of trisubstituted alkenes.

Synthesis of a (Z)-Trisubstituted Alkene via Stille Reaction of a 1,1-Dibromoalkene

This protocol describes a typical procedure for the palladium-catalyzed Stille cross-coupling reaction.

Materials:

  • 1,1-dibromo-1-alkene (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Tris(2-furyl)phosphine (TFP) (0.08 equiv)

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • To a dry, argon-flushed flask, add the 1,1-dibromo-1-alkene, Pd₂(dba)₃, and TFP.

  • Add anhydrous toluene via syringe.

  • Add the organostannane to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the (Z)-trisubstituted alkene.[1]

Spectroscopic Validation Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified alkene in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Analyze the chemical shifts, integration, and coupling constants to confirm the structure and stereochemistry. 2D NMR techniques like COSY and HSQC can be used for more complex structures.[2]

2. Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample into the mass spectrometer, typically using a GC-MS or LC-MS system.

  • Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.[7]

3. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified product as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Identify the characteristic absorption bands for the C=C and vinylic C-H bonds.

Visualizing the Synthetic and Analytical Workflows

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Synthesis_Workflow cluster_synthesis Stille Reaction Synthesis Start Start Reactants 1,1-Dibromoalkene + Organostannane Start->Reactants Reaction Coupling Reaction (Toluene, Heat) Reactants->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Workup Quenching (KF) & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Trisubstituted Alkene Purification->Product

Caption: Synthetic workflow for trisubstituted alkene synthesis via the Stille reaction.

Validation_Workflow cluster_validation Spectroscopic Validation Purified_Product Purified Alkene NMR NMR Spectroscopy (1H, 13C) Purified_Product->NMR MS Mass Spectrometry (EI or ESI) Purified_Product->MS IR IR Spectroscopy Purified_Product->IR Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Validated_Structure Validated Structure Data_Analysis->Validated_Structure

Caption: Workflow for the spectroscopic validation of the synthesized trisubstituted alkene.

Conclusion

The synthesis of trisubstituted alkenes from this compound and its derivatives via the Stille reaction offers a powerful and stereospecific route to access Z-isomers, which can be challenging to obtain through other methods. While alternatives like the Heck and Horner-Wadsworth-Emmons reactions provide viable pathways, particularly for E-isomers, the choice of method should be guided by the desired stereochemistry, substrate scope, and reaction efficiency. Rigorous spectroscopic validation using a combination of NMR, MS, and IR is crucial to unequivocally confirm the structure and purity of the final product. This guide provides the foundational information for researchers to make informed decisions in their synthetic endeavors.

References

Mechanistic comparison of Corey-Fuchs and Appel reactions for dibromoalkene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the efficient construction of carbon-carbon double bonds is a cornerstone of molecular architecture. Among the various methodologies, the synthesis of 1,1-dibromoalkenes from aldehydes is a particularly valuable transformation, as these products serve as versatile intermediates for the synthesis of terminal alkynes and other functional groups. The Corey-Fuchs reaction is a prominent and widely adopted method for this conversion. While the Appel reaction also utilizes similar reagents, its synthetic utility is directed towards a different class of transformation. This guide provides a detailed mechanistic comparison of these two reactions, supported by experimental data and protocols, to aid researchers in understanding their distinct applications.

The Corey-Fuchs Reaction: The Go-To Method for Dibromoalkenation of Aldehydes

The Corey-Fuchs reaction, first reported by E. J. Corey and P. L. Fuchs, is a reliable two-step sequence to convert aldehydes into terminal alkynes, with the 1,1-dibromoalkene being a key isolable intermediate.[1][2][3] The first step, the focus of this comparison, is the olefination of an aldehyde to yield the corresponding gem-dibromoalkene.

Mechanism of the Corey-Fuchs Reaction

The reaction commences with the formation of a phosphorus ylide from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄).[1][4] This ylide then engages the aldehyde in a Wittig-type reaction to furnish the dibromoalkene.[1][5]

The key mechanistic steps are:

  • Ylide Formation: Two equivalents of triphenylphosphine react with carbon tetrabromide. One equivalent of PPh₃ displaces a bromide ion from CBr₄ to form a phosphonium salt and the tribromomethanide anion. The anion then deprotonates the phosphonium salt to generate the dibromomethylenephosphorane ylide. The second equivalent of PPh₃ acts as a bromine scavenger.

  • Wittig Olefination: The phosphorus ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane.

  • Product Formation: The oxaphosphetane intermediate fragments to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide. The formation of the very stable P=O double bond is a major driving force for this step.[6]

Corey_Fuchs_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Wittig Olefination PPh3_1 2 PPh₃ ylide Ph₃P=CBr₂ PPh3_1->ylide CBr4 CBr₄ CBr4->ylide PPh3Br2 Ph₃PBr₂ ylide->PPh3Br2 byproduct ylide_reac Ph₃P=CBr₂ aldehyde R-CHO betaine Betaine Intermediate aldehyde->betaine ylide_reac->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane dibromoalkene R-CH=CBr₂ oxaphosphetane->dibromoalkene TPPO Ph₃P=O oxaphosphetane->TPPO Corey_Fuchs_Workflow start Combine PPh₃ and CH₂Cl₂ in flask cool Cool to 0 °C start->cool add_cbr4 Add CBr₄ cool->add_cbr4 stir1 Stir at 0 °C for 30 min add_cbr4->stir1 add_aldehyde Add Aldehyde Solution stir1->add_aldehyde warm_stir Warm to RT and stir for 1-3 h add_aldehyde->warm_stir concentrate Concentrate under reduced pressure warm_stir->concentrate precipitate Add hexanes to precipitate Ph₃P=O concentrate->precipitate filter Filter through silica gel precipitate->filter concentrate2 Concentrate filtrate filter->concentrate2 purify Purify by column chromatography concentrate2->purify product 1,1-Dibromoalkene purify->product Appel_Mechanism cluster_activation Activation and Deprotonation cluster_substitution Substitution PPh3 PPh₃ phosphonium_salt [Ph₃P-Br]⁺ CBr₃⁻ PPh3->phosphonium_salt CBr4 CBr₄ CBr4->phosphonium_salt alkoxide R-O⁻ phosphonium_salt->alkoxide reacts with oxyphosphonium [R-O-PPh₃]⁺ Br⁻ alcohol R-OH alcohol->alkoxide CBr₃⁻ bromoform CHBr₃ alkoxide->bromoform byproduct alkyl_bromide R-Br oxyphosphonium->alkyl_bromide Sₙ2 attack by Br⁻ TPPO Ph₃P=O oxyphosphonium->TPPO

References

Advantages of using 1,1-Dibromoethylene over vicinal dihalides for alkyne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient construction of the alkyne functional group is a frequent necessity. Alkynes are pivotal building blocks in organic synthesis, serving as precursors to a wide array of molecular architectures and as key components in modern coupling reactions like the Sonogashira coupling and click chemistry.

This guide provides an objective comparison of two common methods for synthesizing alkynes: the use of 1,1-dibromoethylene intermediates via the Corey-Fuchs reaction and the double dehydrohalogenation of vicinal dihalides. We will delve into the distinct advantages of the this compound approach, supported by experimental data and detailed protocols.

Method 1: Alkyne Synthesis via this compound (The Corey-Fuchs Reaction)

The Corey-Fuchs reaction is a powerful two-step sequence that transforms an aldehyde into a terminal alkyne, effectively adding a carbon atom to the original molecule.[1] This one-carbon homologation begins with the conversion of an aldehyde to a 1,1-dibromoalkene (a geminal dibromoethylene derivative) using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[2] The isolated dibromoalkene is then treated with a strong base, typically n-butyllithium (n-BuLi), to generate the terminal alkyne.[3]

The key advantages of this method are its reliability, broad substrate scope, and its ability to generate a valuable terminal alkyne from a ubiquitous aldehyde functional group.[4]

CoreyFuchs_Workflow Corey-Fuchs Reaction Workflow cluster_step1 Step 1: Olefination cluster_step2 Step 2: Elimination & Rearrangement Aldehyde Aldehyde (R-CHO) Dibromoalkene 1,1-Dibromoalkene Intermediate Aldehyde->Dibromoalkene Wittig-type Reaction Reagents1 Step 1 Reagents: CBr₄, PPh₃, CH₂Cl₂ Reagents1->Dibromoalkene Alkyne Terminal Alkyne (R-C≡CH) Dibromoalkene->Alkyne Fritsch-Buttenberg- Wiechell Rearrangement Reagents2 Step 2 Reagents: 2 eq. n-BuLi, THF Reagents2->Alkyne Workup Aqueous Workup (e.g., H₂O) Alkyne->Workup Protonation

Caption: General workflow for the Corey-Fuchs reaction.

Method 2: Alkyne Synthesis via Vicinal Dihalides

This classical method involves the conversion of an alkene to an alkyne. The process begins with the halogenation (typically with Br₂ or Cl₂) of an alkene to form a vicinal dihalide (halogens on adjacent carbons).[5][6] This intermediate then undergoes a double dehydrohalogenation reaction using a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to yield the alkyne through two successive E2 eliminations.[7][8]

While effective, this method transforms an existing two-carbon unit from an alkene to an alkyne and does not involve the formation of new carbon-carbon bonds in the manner of a homologation.

VicinalDihalide_Workflow Vicinal Dihalide Elimination Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Double Dehydrohalogenation Alkene Alkene Dihalide Vicinal Dihalide Intermediate Alkene->Dihalide Halogenation Reagents1 Step 1 Reagents: Br₂ (or Cl₂) Reagents1->Dihalide Alkyne Alkyne Dihalide->Alkyne Double E2 Elimination Reagents2 Step 2 Reagents: xs NaNH₂, liq. NH₃ Reagents2->Alkyne Workup Aqueous Workup (for terminal alkynes) Alkyne->Workup Protonation

Caption: General workflow for alkyne synthesis from alkenes.

Comparative Analysis: this compound vs. Vicinal Dihalide Routes

The primary advantage of using the this compound pathway lies in its synthetic strategy. It allows for the construction of a terminal alkyne from an aldehyde, which is a one-carbon homologation. This is fundamentally different from the vicinal dihalide route, which converts an alkene into an alkyne.

FeatureThis compound Route (Corey-Fuchs)Vicinal Dihalide Route
Starting Material AldehydeAlkene
Overall Transformation R-CHO → R-C≡CH (One-carbon homologation)R-CH=CH-R' → R-C≡C-R' (Functional group interconversion)
Key Intermediate 1,1-Dibromoalkene1,2-Dihaloalkane
Key Reagents CBr₄, PPh₃, n-BuLiBr₂ (or Cl₂), NaNH₂ (or other strong bases)
Reaction Conditions Often cryogenic (-78 °C for lithiation step)Strong base, often in liquid ammonia
Primary Product Scope Excellent for terminal alkynes; can be adapted for internal alkynesBoth terminal and internal alkynes
Key Advantage Builds molecular complexity from aldehydes; versatile for further functionalization.Utilizes readily available alkenes.
Limitations Stoichiometric triphenylphosphine oxide byproduct can complicate purification.Requires an alkene precursor; harsh basic conditions can be limiting. Three equivalents of base are needed for terminal alkynes.[9][10]

Quantitative Data: Reaction Yields

The Corey-Fuchs reaction is widely employed in the total synthesis of complex natural products, demonstrating its reliability and tolerance for various functional groups. The yields are typically good to excellent over the two-step sequence.

Table 1: Selected Yields for Alkyne Synthesis via Corey-Fuchs Reaction

Starting Aldehyde Product Overall Yield (%) Reference Context
Indole-3-carbaldehyde derivative N-Tosyl-3-ethynylindole 62 Synthesis of an indole alkaloid precursor.[4]
Complex polyketide aldehyde Terminal alkyne intermediate 94 Total synthesis of (−)-enigmazole A.[4]
Aldehyde 90 (from tert-butyl propionate) Internal alkyne 92 91 (2 steps) Synthesis of a complex molecule, trapping with MeI.[4]

| Aldehyde from homoallylic alcohol | Terminal alkyne intermediate | 77 | Natural product synthesis.[4] |

Note: Yields for the double dehydrohalogenation of vicinal dihalides are highly substrate-dependent and can be affected by side reactions, making a direct side-by-side comparison with specific literature examples difficult without identical substrates.

Experimental Protocols

Protocol 1: Synthesis of a Terminal Alkyne from an Aldehyde (Corey-Fuchs)

This protocol is a representative example and may require optimization for different substrates.

Step A: Synthesis of the 1,1-Dibromoalkene

  • To a stirred solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Argon), add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting dark red mixture at 0 °C for 15-30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., hexanes) to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by silica gel chromatography to afford the pure 1,1-dibromoalkene.

Step B: Conversion to the Terminal Alkyne

  • Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq, typically as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the terminal alkyne.

Protocol 2: Synthesis of an Alkyne from a Vicinal Dihalide

This protocol describes a general procedure for double dehydrohalogenation.

  • Set up a three-neck flask with a condenser and an inlet for ammonia gas, cooled to -78 °C.

  • Condense ammonia gas into the flask to the desired volume.

  • Add a small piece of sodium metal to the liquid ammonia with vigorous stirring. The formation of a persistent deep blue color indicates the solvent is dry.

  • Add a catalytic amount of ferric nitrate (Fe(NO₃)₃) to catalyze the formation of sodium amide. The blue color will dissipate, and a greyish suspension of NaNH₂ will form.

  • Add the remaining sodium metal in small pieces until the desired amount of NaNH₂ (at least 2.0 eq for internal alkynes, 3.0 eq for terminal alkynes) is formed.[9]

  • Slowly add a solution of the vicinal dihalide (1.0 eq) in a minimal amount of dry ether or THF to the suspension of NaNH₂ in liquid ammonia.

  • Stir the reaction mixture for several hours.

  • After the reaction is complete, carefully quench the excess sodium amide by the slow addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add water to the residue and extract the product with an organic solvent (e.g., ether).

  • Dry the organic layer, filter, and concentrate to obtain the crude alkyne, which can be further purified by distillation or chromatography.

Conclusion

The synthesis of alkynes via this compound intermediates, as exemplified by the Corey-Fuchs reaction, offers significant strategic advantages over the double dehydrohalogenation of vicinal dihalides. Its ability to perform a one-carbon homologation directly from aldehydes provides a powerful tool for building molecular complexity. This method is particularly valuable in research and drug development, where the versatile and readily available aldehyde starting materials can be efficiently converted into highly functional terminal alkynes, which are poised for subsequent transformations. While the vicinal dihalide route is a classic and useful transformation, the Corey-Fuchs reaction provides a more flexible and often preferred approach for de novo alkyne synthesis.

References

A Comparative Guide to the Reactivity of 1,1-Dibromoethylene and Its Fluorinated and Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,1-dibromoethylene with its fluorinated and chlorinated counterparts, 1,1-difluoroethylene and 1,1-dichloroethylene. The information presented herein is supported by available experimental data to assist researchers in selecting the appropriate monomer for various synthetic applications, including polymer synthesis and cycloaddition reactions.

Introduction

1,1-Dihaloethylenes are a class of versatile monomers and synthons in organic chemistry. The nature of the halogen substituents significantly influences the electronic properties and, consequently, the reactivity of the carbon-carbon double bond. This guide focuses on a comparative analysis of this compound (VDB), 1,1-dichloroethylene (VDC), and 1,1-difluoroethylene (VDF) in key chemical transformations, including polymerization, cycloaddition, and nucleophilic substitution reactions. Understanding the relative reactivities of these monomers is crucial for designing and optimizing synthetic routes to a wide range of materials and molecules.

Free-Radical Polymerization

Free-radical polymerization is a common method for the polymerization of vinyl monomers. The reactivity of a monomer in copolymerization is often quantified by its reactivity ratios (r) and the Alfrey-Price Q-e parameters. The reactivity ratio indicates the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. The Q value represents the resonance stabilization of the monomer, and the e value reflects the polarity of the double bond.

Data Presentation: Polymerization Reactivity
MonomerComonomer (M₂)r₁ (1,1-Dihaloethylene)r₂ (Comonomer)Q-valuee-valueTemperature (°C)Reference
1,1-Difluoroethylene (VDF) 1-Bromo-2,2-difluoroethylene1.20 ± 0.500.40 ± 0.150.008 - 0.0150.40 - 0.5075[1]
1,1-Dichloroethylene (VDC) Chlorotrifluoroethylene-----[2]
Discussion of Polymerization Reactivity

The available data indicates that 1,1-difluoroethylene is a reactive monomer in free-radical polymerization. The Q-e values for VDF (Q ≈ 0.01, e ≈ 0.4-0.5) suggest it is an electron-poor monomer with low resonance stabilization.[1] This polarity influences its behavior in copolymerization. For instance, in the copolymerization with 1-bromo-2,2-difluoroethylene, the reactivity ratio of VDF (r₁) is greater than 1, indicating that the growing VDF radical prefers to add another VDF monomer.[1]

While specific reactivity ratios for 1,1-dichloroethylene with a common comonomer were not found in the initial search, it is widely used as a comonomer in the production of polymers like Saran.[3] The synthesis of poly(vinylidene chloride) (PVDC) and its copolymers is well-established, typically carried out via emulsion or suspension polymerization.[2][4][5]

Information on the free-radical polymerization of this compound is limited in the available literature, suggesting it may be less commonly used in polymerization reactions compared to its fluorinated and chlorinated analogs.

Experimental Protocols: Free-Radical Polymerization

General Procedure for Emulsion Copolymerization of 1,1-Dichloroethylene

This protocol is a generalized procedure based on common practices for the emulsion polymerization of vinylidene chloride.[2][5]

Materials:

  • 1,1-Dichloroethylene (VDC)

  • Comonomer (e.g., methyl acrylate, acrylonitrile)

  • Deionized water

  • Emulsifier (e.g., sodium dodecyl sulfate)

  • Initiator (e.g., potassium persulfate)

  • Buffer (e.g., sodium bicarbonate)

  • Reaction kettle equipped with a stirrer, condenser, and nitrogen inlet.

Procedure:

  • The reaction kettle is charged with deionized water, emulsifier, and buffer.

  • The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.

  • The desired amounts of 1,1-dichloroethylene and the comonomer are added to the kettle.

  • The mixture is heated to the reaction temperature (typically 40-60 °C) with continuous stirring.

  • The initiator, dissolved in deionized water, is added to the kettle to initiate polymerization.

  • The reaction is allowed to proceed for a specified time (e.g., 4-8 hours) while monitoring the temperature and monomer conversion.

  • The resulting polymer latex is then cooled, filtered, and dried.

Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The reactivity of a dienophile in a Diels-Alder reaction is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the dienophile generally accelerate the reaction with an electron-rich diene.

Data Presentation: Diels-Alder Reactivity with Cyclopentadiene
DienophileDieneSolventRate Constant (k, M⁻¹s⁻¹)Temperature (°C)Reference
General Trend CyclopentadieneDioxaneVaries with substituents20[6]

Specific rate constants for the Diels-Alder reaction of this compound, 1,1-dichloroethylene, and 1,1-difluoroethylene with cyclopentadiene were not found in the searched literature. The table indicates the general trend of reactivity being dependent on the dienophile's substituents.

Discussion of Cycloaddition Reactivity

The reactivity of 1,1-dihaloethylenes in Diels-Alder reactions is expected to be influenced by the electron-withdrawing nature of the halogen atoms. Fluorine is the most electronegative, followed by chlorine and then bromine. Therefore, it is anticipated that 1,1-difluoroethylene would be the most reactive dienophile among the three in reactions with electron-rich dienes like cyclopentadiene, due to the increased polarization of the double bond. However, steric hindrance from the larger bromine atoms in this compound could potentially decrease its reactivity compared to the chloro and fluoro analogs.

Experimental kinetic data is required to definitively establish the reactivity order of these three dienophiles in Diels-Alder reactions.

Experimental Protocols: Diels-Alder Reaction

General Procedure for the Diels-Alder Reaction of a 1,1-Dihaloethylene with Cyclopentadiene

This protocol provides a general framework for carrying out a Diels-Alder reaction.[7]

Materials:

  • 1,1-Dihaloethylene (dienophile)

  • Dicyclopentadiene (source of cyclopentadiene)

  • Solvent (e.g., ethyl acetate, hexane)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Cracking apparatus for dicyclopentadiene.

Procedure:

  • Freshly crack dicyclopentadiene by heating it to its boiling point (around 170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used immediately.

  • In a reaction vessel, dissolve the 1,1-dihaloethylene in a suitable solvent.

  • Add the freshly prepared cyclopentadiene to the solution of the dienophile.

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures depending on the dienophile's reactivity) for a set period.

  • The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by recrystallization or column chromatography.

Nucleophilic Substitution

Nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated carbon. The reaction can proceed through different mechanisms, and the reactivity is highly dependent on the substrate, nucleophile, leaving group, and reaction conditions.

Discussion of Nucleophilic Substitution Reactivity

The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br. This would suggest that the C-Br bond in this compound is the weakest and therefore the most susceptible to cleavage, potentially making it the most reactive towards nucleophilic substitution where the halogen acts as a leaving group. However, the high electronegativity of fluorine in 1,1-difluoroethylene can make the vinylic carbons more electrophilic and thus more susceptible to nucleophilic attack.

Kinetic studies on related 1,1-diaryl-2-halogenoethylenes have shown that the fluoro-substituted compounds can be more reactive than their chloro-analogs in certain nucleophilic substitution reactions. This suggests that the activating effect of the halogen on the double bond can be more significant than the leaving group ability. A direct comparative study of this compound, 1,1-dichloroethylene, and 1,1-difluoroethylene is needed to establish a definitive reactivity trend in nucleophilic substitution reactions.

Visualizations

Logical Relationship of Reactivity Factors

G cluster_polymerization Free-Radical Polymerization cluster_cycloaddition Diels-Alder Cycloaddition cluster_substitution Nucleophilic Substitution Monomer\nStructure Monomer Structure Radical\nStability Radical Stability Monomer\nStructure->Radical\nStability Steric\nHindrance Steric Hindrance Monomer\nStructure->Steric\nHindrance Reactivity\n(Q-value) Reactivity (Q-value) Radical\nStability->Reactivity\n(Q-value) Polymerization\nRate Polymerization Rate Steric\nHindrance->Polymerization\nRate Reactivity\n(Q-value)->Polymerization\nRate Electronic\nEffects Electronic Effects Polarity\n(e-value) Polarity (e-value) Electronic\nEffects->Polarity\n(e-value) Polarity\n(e-value)->Polymerization\nRate Dienophile\n(1,1-Dihaloethylene) Dienophile (1,1-Dihaloethylene) LUMO\nEnergy LUMO Energy Dienophile\n(1,1-Dihaloethylene)->LUMO\nEnergy Steric\nFactors Steric Factors Dienophile\n(1,1-Dihaloethylene)->Steric\nFactors HOMO-LUMO\nGap HOMO-LUMO Gap LUMO\nEnergy->HOMO-LUMO\nGap Diene Diene HOMO\nEnergy HOMO Energy Diene->HOMO\nEnergy HOMO\nEnergy->HOMO-LUMO\nGap Reaction\nRate Reaction Rate HOMO-LUMO\nGap->Reaction\nRate Steric\nFactors->Reaction\nRate Substrate\n(1,1-Dihaloethylene) Substrate (1,1-Dihaloethylene) Electrophilicity\nof Carbon Electrophilicity of Carbon Substrate\n(1,1-Dihaloethylene)->Electrophilicity\nof Carbon Leaving Group\nAbility Leaving Group Ability Substrate\n(1,1-Dihaloethylene)->Leaving Group\nAbility Substitution\nRate Substitution Rate Electrophilicity\nof Carbon->Substitution\nRate Leaving Group\nAbility->Substitution\nRate Nucleophile\nStrength Nucleophile Strength Nucleophile\nStrength->Substitution\nRate G A Reactant Preparation (1,1-Dihaloethylene, Reagent) B Reaction Setup (Solvent, Temperature Control) A->B C Initiation of Reaction B->C D Aliquots Taken at Time Intervals C->D E Quenching of Reaction D->E F Analysis of Aliquots (e.g., GC, NMR, Titration) E->F G Data Processing (Concentration vs. Time) F->G H Determination of Rate Constant (k) G->H

References

Unraveling the Reaction Mechanism of 1,1-Dibromoethylene: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the reaction mechanisms of xenobiotics is paramount for understanding their metabolism, toxicity, and overall fate within biological systems. Isotopic labeling stands as a powerful technique in these investigations, offering unparalleled insights into the intricate pathways of chemical transformations. This guide provides a comparative analysis of isotopic labeling strategies to elucidate the reaction mechanism of 1,1-dibromoethylene, a halogenated alkene of toxicological interest. By examining data from analogous compounds and outlining detailed experimental protocols, this document serves as a valuable resource for designing and interpreting isotopic labeling studies.

The metabolism of many volatile halogenated hydrocarbons is primarily initiated by cytochrome P450 enzymes. In the case of vinyl halides, this typically involves the oxidation of the carbon-carbon double bond. To investigate the precise mechanism of this initial oxidative step for this compound, isotopic labeling can be employed to probe for the formation of intermediates and to determine the rate-limiting steps of the reaction.

Comparison of Isotopic Labeling Approaches

Two primary isotopic labeling strategies can be envisioned to study the reaction mechanism of this compound: deuterium (²H or D) labeling and carbon-13 (¹³C) labeling. Each approach offers unique advantages in dissecting the reaction pathway.

Isotopic Labeling Strategy Key Information Gained Expected Outcome for this compound Oxidation Analogous Compound Data
Deuterium (²H) Labeling Kinetic Isotope Effect (KIE)A significant primary KIE (kH/kD > 2) would suggest that C-H bond cleavage is involved in the rate-determining step. A small or absent KIE would indicate that C-H bond breaking is not rate-limiting.For some cytochrome P450-mediated oxidations, deuterium KIEs have been observed to be greater than 2.[1][2] For example, in the oxidation of certain substrates, the abstraction of a hydrogen atom is the rate-limiting step, leading to a significant KIE.[3][4]
Carbon-13 (¹³C) Labeling Fate of the carbon skeleton, identification of rearrangement products.If the reaction proceeds through a symmetric epoxide intermediate, scrambling of the ¹³C label between the two carbon atoms in the products would be expected. The absence of scrambling would suggest an alternative, non-symmetric intermediate or a concerted mechanism.Studies on the metabolism of [¹⁴C]-1,1-dichloroethylene have shown the incorporation of the radiolabel into various metabolites, confirming the transformation of the carbon backbone.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and interpretation of isotopic labeling studies. Below are outlined protocols for the synthesis of labeled this compound and its subsequent metabolic analysis.

Synthesis of Isotopically Labeled this compound

Synthesis of [¹³C₂]-1,1-Dibromoethylene:

A potential synthetic route to [¹³C₂]-1,1-dibromoethylene could be adapted from methods used for the synthesis of other ¹³C-labeled vinyl compounds. One such approach starts with commercially available ¹³C elemental carbon.

  • Preparation of [¹³C₂]-Calcium Carbide (Ca¹³C₂): A mixture of ¹³C elemental carbon and calcium metal is heated to high temperatures (e.g., 1100°C) in an inert atmosphere to produce [¹³C₂]-calcium carbide.

  • Generation of [¹³C₂]-Acetylene: The [¹³C₂]-calcium carbide is then reacted with water to generate [¹³C₂]-acetylene gas.

  • Conversion to this compound: [¹³C₂]-Acetylene can then be subjected to a hydrobromination reaction, followed by an elimination step to yield [¹³C₂]-1,1-dibromoethylene. This multi-step process would require careful control of reaction conditions to maximize yield and isotopic purity.

Synthesis of [1,1-²H₂]-1,1-Dibromoethylene:

The synthesis of deuterated this compound can be achieved through various established methods for deuterium labeling.[7]

  • Deuteration of a Precursor: A suitable precursor, such as 1,1,1-tribromoethane, could be subjected to a base-catalyzed hydrogen-deuterium exchange reaction using a deuterium source like D₂O.

  • Elimination Reaction: The resulting deuterated intermediate would then undergo an elimination reaction to form [1,1-²H₂]-1,1-dibromoethylene.

In Vitro Metabolism and Metabolite Analysis
  • Incubation with Liver Microsomes:

    • Rat or human liver microsomes, a source of cytochrome P450 enzymes, are incubated with the isotopically labeled this compound in a sealed vial.

    • The reaction mixture should contain an NADPH-generating system to support P450 activity.

    • Control incubations without the NADPH-generating system or without microsomes should be performed to account for non-enzymatic degradation.

  • Sample Preparation for GC/MS Analysis:

    • Following incubation, the reaction is quenched, and the volatile metabolites are extracted from the reaction mixture. Headspace solid-phase microextraction (SPME) is a suitable technique for this purpose.[8][9]

    • The extracted analytes are then desorbed from the SPME fiber into the gas chromatograph.

  • GC/MS Analysis:

    • A gas chromatograph coupled with a mass spectrometer (GC/MS) is used to separate and identify the metabolites.[10][11][12]

    • The GC column should be chosen to effectively separate the parent compound from its potential metabolites (e.g., haloacetaldehydes, haloacetic acids).

    • The mass spectrometer will detect the mass-to-charge ratio of the ions, allowing for the identification of isotopically labeled fragments and the determination of the position of the label in the metabolite molecules.

Visualizing the Path: Reaction Mechanisms and Workflows

To further clarify the proposed studies, the following diagrams illustrate the potential reaction pathway and the experimental workflow.

Reaction_Mechanism cluster_start Reactant cluster_intermediate Proposed Intermediate cluster_products Potential Products This compound H₂C=CBr₂ Epoxide [H₂C(O)CBr₂] This compound->Epoxide P450 Oxidation Bromoacetyl_bromide BrCH₂C(O)Br Epoxide->Bromoacetyl_bromide Rearrangement Glyoxylyl_bromide HC(O)C(O)Br Epoxide->Glyoxylyl_bromide Rearrangement

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow Start Synthesize Isotopically Labeled This compound (¹³C or ²H) Incubation Incubate with Liver Microsomes and NADPH-generating system Start->Incubation Extraction Extract Volatile Metabolites (e.g., Headspace SPME) Incubation->Extraction Analysis Analyze by GC/MS Extraction->Analysis Data Determine Metabolite Structures and Isotopic Distribution Analysis->Data Conclusion Elucidate Reaction Mechanism (KIE, Rearrangements) Data->Conclusion

Caption: Experimental workflow for isotopic labeling study.

By employing these isotopic labeling strategies and analytical techniques, researchers can gain critical insights into the metabolic activation of this compound. This knowledge is essential for a more complete understanding of its toxicological profile and for the development of robust risk assessment models for this and other related halogenated compounds. The comparative data from analogous vinyl halides provides a valuable framework for predicting and interpreting the results of such studies.

References

Benchmarking the efficiency of different catalytic systems for cross-coupling with 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Catalytic Systems for Cross-Coupling with 1,1-Dibromoethylene: A Comparative Guide

In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. This compound stands out as a versatile C2 building block, offering two reactive sites for sequential cross-coupling reactions, thus enabling the synthesis of a diverse array of molecular architectures. The efficiency of these transformations is critically dependent on the catalytic system employed. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for cross-coupling reactions with this compound, supported by experimental data to aid researchers in catalyst selection and methods development.

Comparative Performance of Catalytic Systems

The choice of catalyst—spanning palladium, nickel, and copper complexes—profoundly influences the yield, selectivity, and conditions required for the cross-coupling of this compound. The following tables summarize the performance of various catalytic systems across several key cross-coupling reactions.

Palladium-Catalyzed Systems

Palladium catalysts are the most extensively studied for cross-coupling reactions involving this compound, demonstrating high efficiency and broad functional group tolerance.[1] They are particularly effective for Suzuki-Miyaura, Sonogashira, and Stille couplings.

Table 1: Palladium-Catalyzed Cross-Coupling with this compound

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
SonogashiraPd(OAc)₂/DPPEK₃PO₄THF606up to 93[2][3]
SonogashiraPd₂(dba)₃/TFPDIPEADMF8010up to 99[4]
SonogashiraPdCl₂(dppf)-Benzene---[5]
StillePd₂(dba)₃/TFP-Toluene--Good to Excellent[6]
Suzuki-MiyauraNot SpecifiedNot SpecifiedNot SpecifiedMild-Good to Excellent[1]

DPPE: 1,2-Bis(diphenylphosphino)ethane, TFP: Tris(2-furyl)phosphine, dppf: 1,1'-Bis(diphenylphosphino)ferrocene, dba: Dibenzylideneacetone, DIPEA: N,N-Diisopropylethylamine.

Nickel-Catalyzed Systems

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium.[7] They can activate a broader range of electrophiles and are effective in various cross-coupling reactions.

Table 2: Nickel-Catalyzed Cross-Coupling with this compound

Coupling ReactionCatalyst SystemReductantSolventTemp. (°C)Time (h)Yield (%)Ref.
Reductive CouplingNiBr₂/bpyZnDMF---[8]
Heck-type(Ph₃P)₂NiCl₂ZnAcetonitrile---[9]
1,1-diborationNi(cod)₂/PCy₃LiOMe----[10]

bpy: 2,2'-Bipyridine, cod: 1,5-Cyclooctadiene, PCy₃: Tricyclohexylphosphine.

Copper-Catalyzed Systems

Copper-catalyzed systems offer a unique reactivity profile, particularly for the coupling of 1,1-dibromo-1-alkenes with heteroatom nucleophiles.[11][12]

Table 3: Copper-Catalyzed Cross-Coupling with this compound

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
C-P CouplingCuIK₂CO₃----[11]
C-O CouplingCuICs₂CO₃----[12]
Alkyne SynthesisCuIK₃PO₄Ethanol--Good to Excellent[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are generalized protocols for key cross-coupling reactions with this compound.

General Procedure for Palladium-Catalyzed Sonogashira Coupling

To a reaction vessel charged with this compound (0.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂ at 3 mol%), and a phosphine ligand (e.g., DPPE at 6 mol%) is added a base (e.g., K₃PO₄ at 10 mol%) and a solvent (e.g., THF at 1.0 mL).[2][14] The alkynylaluminum reagent (1.0 mmol) is then introduced. The vessel is sealed and the mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 6 h) under an inert atmosphere (e.g., Argon).[2][14] Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a cross-coupling reaction involving this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., N₂ or Ar) solvent->atmosphere heating Heat to Reaction Temperature atmosphere->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Reaction Progress (TLC, GC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Characterize Product (NMR, MS)

Caption: Generalized workflow for a cross-coupling reaction.

Catalyst System Efficiency Comparison

The choice between palladium, nickel, and copper catalysts often involves a trade-off between cost, reactivity, and functional group compatibility. The following diagram illustrates the logical relationship for selecting a catalytic system.

G cluster_catalyst Catalyst Selection cluster_params Key Performance Indicators start Select Cross-Coupling Reaction pd Palladium start->pd Suzuki, Sonogashira, Stille ni Nickel start->ni Reductive Coupling, Heck-type cu Copper start->cu C-Heteroatom Coupling yield High Yield pd->yield selectivity High Selectivity pd->selectivity conditions Mild Conditions pd->conditions ni->yield cost Low Cost ni->cost cu->selectivity

Caption: Catalyst selection guide based on reaction type.

Conclusion

The cross-coupling of this compound is a powerful synthetic tool, with the choice of catalytic system being a critical parameter for success. Palladium catalysts offer high yields and selectivity for a range of C-C bond formations. Nickel catalysts provide a cost-effective and highly reactive alternative, while copper catalysts are particularly useful for C-heteroatom bond formation. This guide provides a foundational dataset to assist researchers in navigating the selection of an optimal catalytic system for their specific synthetic targets.

References

Safety Operating Guide

Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe handling and disposal of 1,1-Dibromoethane, a toxic and potentially carcinogenic compound.

Immediate Safety and Handling Protocols

Before beginning any procedure involving 1,1-Dibromoethane, it is crucial to be familiar with its hazards and the necessary safety precautions. This substance is toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[1]

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling 1,1-Dibromoethane. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®).

  • Body Protection: A lab coat, apron, or coveralls to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If vapors or aerosols are generated, a respirator is required.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]

In all cases of exposure, seek immediate medical attention.[3]

Spill Management and Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[2]

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Procedures for 1,1-Dibromoethane

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for proper disposal.[2]

Step 1: Waste Identification and Segregation

  • Clearly label all waste containers with the full chemical name ("1,1-Dibromoethane") and appropriate hazard symbols.

  • Do not mix 1,1-Dibromoethane waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

Step 2: Containerization

  • Use a dedicated, leak-proof, and compatible container for collecting 1,1-Dibromoethane waste.

  • Keep the container tightly closed and store it in a well-ventilated, designated waste accumulation area.

Step 3: Arrange for Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • 1,1-Dibromoethane waste must be disposed of at an approved waste disposal plant. Incineration is a preferred method for the disposal of organic pesticides.[4]

Key Data for 1,1-Dibromoethane

The following table summarizes key quantitative data for 1,1-Dibromoethane, which is essential for safe handling and storage.

PropertyValue
Chemical Formula C₂H₄Br₂
Molar Mass 187.86 g/mol
Appearance Clear, slightly brown liquid[1]
Boiling Point 107 °C / 224.6 °F[2]
Melting Point -63 °C / -81.4 °F[2]
Flash Point > 93 °C[2]
Density 2.18 g/cm³

Disposal Workflow for 1,1-Dibromoethane

The following diagram illustrates the logical workflow for the proper disposal of 1,1-Dibromoethane waste.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Process cluster_3 Final Disposition A Identify 1,1-Dibromoethane Waste B Segregate from other waste streams A->B C Use a dedicated, labeled, and sealed container B->C D Store in a designated, well-ventilated area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for professional waste pickup E->F G Transport to an approved hazardous waste facility F->G H Incineration or other approved disposal method G->H

Figure 1. A flowchart outlining the key steps for the safe disposal of 1,1-Dibromoethane waste.

References

Personal protective equipment for handling 1,1-Dibromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and comprehensive safety data for 1,1-Dibromoethylene (CAS No. 593-92-0) is limited. The following guidance is substantially based on data for its isomer, 1,2-Dibromoethylene, and general best practices for handling halogenated alkenes. Researchers should exercise extreme caution and consult with their institution's safety office for a comprehensive risk assessment before handling this chemical.

This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory professionals working with this compound. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information for analogous compounds.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles that form a tight seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against splashes, vapors, and fine particles that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemically resistant gloves. Nitrile gloves may be suitable for incidental contact, but butyl or Viton™ gloves are recommended for extended contact or handling larger quantities. Always inspect gloves for tears or punctures before use.Prevents skin contact, which can cause irritation. For halogenated solvents, robust glove materials are necessary.[2][3][4]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.Protects the skin from accidental spills and splashes.[1]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood. If there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the inhalation of harmful vapors, which can cause respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Gather all necessary materials, including the chemical, reaction vessels, and cleanup supplies, and place them within the fume hood.

  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Conduct all transfers and manipulations of this compound inside the chemical fume hood to control vapor exposure.

  • Use the smallest quantity of the chemical necessary for the experiment to minimize potential hazards.

  • Avoid direct contact with the skin and eyes.

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.

  • Keep containers tightly sealed when not in use to prevent the escape of vapors.

3. Post-Handling:

  • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including excess reagent, reaction byproducts, and contaminated consumables (e.g., gloves, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

2. Container Management:

  • Keep the hazardous waste container securely closed except when adding waste.

  • Store the waste container in a well-ventilated, secondary containment area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Verify Fume Hood & Safety Showers Prep2 Gather Materials Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handle1 Work in Fume Hood Prep3->Handle1 Handle2 Use Minimal Quantity Handle1->Handle2 Handle3 Avoid Contact Handle2->Handle3 Handle4 Keep Containers Sealed Handle3->Handle4 Post1 Decontaminate Surfaces Handle4->Post1 Post2 Doff PPE Correctly Post1->Post2 Post3 Wash Hands Post2->Post3 Disp1 Segregate Waste Post3->Disp1 Disp2 Manage Waste Container Disp1->Disp2 Disp3 Arrange for Professional Disposal Disp2->Disp3

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。